(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
説明
特性
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188685 | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35193-63-6, 39648-67-4, 35193-64-7 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35193-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
This technical guide provides a comprehensive overview of the synthesis and purification of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, a prominent chiral Brønsted acid catalyst in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, commonly abbreviated as (R)-BNDHP or (R)-BNP acid, is a member of the chiral phosphoric acid family derived from 1,1'-bi-2-naphthol (BINOL).[1][2][3] Its rigid chiral backbone and acidic proton make it an effective catalyst for a wide range of enantioselective transformations, including Mannich reactions, Diels-Alder reactions, and Friedel-Crafts alkylations.[1][2] The synthesis of enantiomerically pure BNDHP is crucial for its application in asymmetric catalysis. The most common and reliable method involves the synthesis of the racemic mixture followed by classical resolution using a chiral resolving agent.[4]
Synthesis of Racemic 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
The initial step involves the phosphorylation of racemic 1,1'-bi-2-naphthol using phosphorus oxychloride in the presence of a base, typically pyridine.[4]
Experimental Protocol
Caution: This procedure should be carried out in a well-ventilated fume hood due to the noxious nature of pyridine and phosphorus oxychloride.[4]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Racemic 1,1'-bi-2-naphthol and dry pyridine are added to the flask. The mixture is stirred to form a suspension.[4]
-
Phosphorylation: Freshly distilled phosphorus oxychloride is added dropwise to the stirred suspension. An exothermic reaction occurs, and the temperature rises. The mixture is then heated to ensure complete dissolution and reaction.[4]
-
Hydrolysis: After cooling, water is carefully added dropwise to the reaction mixture, leading to another exothermic reaction. This step hydrolyzes the intermediate phosphorochloridate.[4]
-
Isolation: The racemic BNDHP is isolated by precipitation and filtration.
The overall synthesis workflow is depicted in the following diagram:
References
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate mechanism of chirality transfer
An In-depth Technical Guide to the Mechanism of Chirality Transfer using (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly known as (R)-BNPPA, is a highly effective chiral Brønsted acid catalyst belonging to the class of BINOL-derived phosphoric acids (CPAs). Its utility in asymmetric synthesis stems from its ability to create a well-defined chiral microenvironment, enabling the transfer of chirality to a prochiral substrate with high fidelity. This guide elucidates the core mechanism of this chirality transfer, focusing on the principles of bifunctional catalysis, the crucial role of noncovalent interactions in the transition state, and the application of this knowledge in synthetically important reactions. We present quantitative data from representative reactions, detailed experimental protocols, and visualizations of the catalytic pathways to provide a comprehensive resource for professionals in chemical research and development.
The Core Mechanism: Bifunctional Catalysis and the Chiral Pocket
The catalytic prowess of (R)-BNPPA lies in its bifunctional nature. The molecule possesses both a Brønsted acidic proton (on the phosphate group) and a Lewis basic phosphoryl oxygen (P=O).[1][2] This duality allows the catalyst to engage both the electrophile and the nucleophile simultaneously in a highly organized, chiral transition state assembly.
The transfer of chirality is governed by the following key principles:
-
Electrophile Activation: The acidic P-OH protonates an electrophilic substrate, such as an imine, rendering it more susceptible to nucleophilic attack by lowering its LUMO energy.[3]
-
Nucleophile Orientation: Concurrently, the Lewis basic P=O group acts as a hydrogen bond acceptor, binding and orienting the nucleophile (e.g., a Hantzsch ester or a silyl enol ether).[4]
-
The Chiral Pocket: The axial chirality of the 1,1'-binaphthyl backbone is fundamental. The bulky naphthyl groups create a rigid and sterically defined chiral pocket or microenvironment.[1] This pocket forces the substrates into a specific orientation that minimizes steric hindrance, thereby exposing only one of the two prochiral faces of the electrophile to the nucleophile.
-
Noncovalent Interactions (NCIs): The stability and geometry of the transition state are dictated by a network of NCIs, including hydrogen bonds, π-π stacking, and van der Waals forces.[4] These interactions lock the catalyst-substrate complex into a low-energy conformation that directly leads to the major enantiomer of the product.
Recent advanced spectroscopic studies, particularly low-temperature NMR, have provided the first experimental evidence of the ternary complex—the key intermediate involving the catalyst, electrophile, and nucleophile—which was previously only accessible through computational models.[5]
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted bifunctional activation mechanism for the (R)-BNPPA catalyzed transfer hydrogenation of an imine with a Hantzsch ester.
Visualization of the Transition State
The key to enantioselectivity is the precise organization of the reactants within the chiral pocket of the catalyst. The following diagram conceptualizes the crucial interactions within the ternary transition state.
References
- 1. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. h-its.org [h-its.org]
- 3. scispace.com [scispace.com]
- 4. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
physical and chemical properties of (R)-BINOL-phosphoric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (R)-1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acid, a cornerstone of modern asymmetric catalysis. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its application in key organic transformations.
Core Physical and Chemical Properties
(R)-BINOL-phosphoric acid is a chiral Brønsted acid renowned for its efficacy and versatility as an organocatalyst. Its rigid C2-symmetric scaffold, derived from the axially chiral BINOL backbone, creates a well-defined chiral environment, enabling high levels of stereocontrol in a wide array of chemical reactions.
Physicochemical Data
A summary of the key physical and chemical properties of the parent (R)-BINOL-phosphoric acid is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-(−)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Molecular Formula | C₂₀H₁₃O₄P | |
| Molecular Weight | 348.29 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | >300 °C (decomposes) | [1][2] |
| Optical Rotation | [α]²⁰/D ~ -605° (c = 1.35 in methanol) | [3] |
| pKa | 12-14 (in acetonitrile) | [4] |
Solubility Profile
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of (R)-BINOL-phosphoric acid are provided below. These protocols are based on established literature procedures.
Synthesis of (R)-BINOL-Phosphoric Acid from (R)-BINOL
This procedure outlines the synthesis of (R)-BINOL-phosphoric acid from commercially available (R)-BINOL using phosphorus oxychloride.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃, freshly distilled)
-
Deionized water
-
6 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-BINOL (1.0 eq) in anhydrous pyridine.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add freshly distilled phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled suspension. The temperature may rise, and the formation of pyridine hydrochloride is often observed.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then quench by the slow, dropwise addition of deionized water. This step is exothermic.
-
Stir the mixture at an elevated temperature (e.g., 100 °C) for an additional 4-6 hours to ensure complete hydrolysis.
-
After cooling to room temperature, acidify the mixture to a pH of approximately 2 with 6 M HCl.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude (R)-BINOL-phosphoric acid can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or a mixture of dichloromethane and petroleum ether) to afford a white solid.[6][7]
Synthesis Workflow
Caption: General workflow for the synthesis of (R)-BINOL-phosphoric acid.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and purity assessment of (R)-BINOL-phosphoric acid. Both ¹H and ³¹P NMR are commonly employed.
Sample Preparation for NMR Analysis:
-
¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
³¹P NMR: A similar sample concentration as for ¹H NMR is typically used. For determining enantiomeric purity, a chiral discriminating agent (e.g., a chiral amine) can be added to the NMR sample, which may induce the separation of signals for the (R) and (S) enantiomers.[8]
Typical Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the binaphthyl backbone. The chemical shifts and coupling constants can be used to confirm the structure.
-
³¹P NMR: A single signal is expected for the enantiomerically pure phosphoric acid. The chemical shift is indicative of the phosphorus environment.
Catalytic Applications and Mechanism
(R)-BINOL-phosphoric acid is a highly effective catalyst for a broad range of enantioselective transformations, including Mannich reactions, hydrocyanations, Diels-Alder reactions, and Friedel-Crafts alkylations. Its catalytic activity stems from its ability to act as a bifunctional catalyst, activating electrophiles through hydrogen bonding and providing a chiral pocket to control the stereochemical outcome of the reaction.
Asymmetric Friedel-Crafts Alkylation
A prominent application of (R)-BINOL-phosphoric acid is in the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with various electrophiles, such as imines or α,β-unsaturated carbonyl compounds.
General Reaction Scheme: An electron-rich aromatic compound (e.g., indole) reacts with an electrophile (e.g., an imine) in the presence of a catalytic amount of (R)-BINOL-phosphoric acid to yield the corresponding alkylated product with high enantioselectivity.
Catalytic Cycle of a Friedel-Crafts Reaction
Caption: Simplified catalytic cycle for an asymmetric Friedel-Crafts reaction.
The proposed mechanism involves the activation of the electrophile (e.g., an imine) by the Brønsted acidic proton of the phosphoric acid via hydrogen bonding. This activation enhances the electrophilicity of the imine. The chiral environment created by the BINOL backbone then directs the nucleophilic attack of the indole from a specific face, leading to the formation of the product with high enantiomeric excess.[4] The catalyst is regenerated upon dissociation of the product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01442A [pubs.rsc.org]
The Dawn of a New Era in Asymmetric Catalysis: The Discovery and Evolution of Chiral Phosphoric Acid Catalysts
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery, historical development, and mechanistic intricacies of chiral phosphoric acid (CPA) catalysis. This whitepaper delves into the seminal contributions that established this field, provides detailed experimental protocols for key reactions, and presents quantitative data to illustrate the power and versatility of these organocatalysts.
Introduction: A Paradigm Shift in Organocatalysis
The early 21st century witnessed a transformative breakthrough in the field of asymmetric synthesis with the emergence of chiral phosphoric acid (CPA) catalysts. These robust, metal-free organocatalysts have revolutionized the construction of chiral molecules, offering a powerful and versatile tool for medicinal chemists and process developers. Their ability to act as bifunctional catalysts, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows for the precise activation of electrophiles and nucleophiles within a well-defined chiral microenvironment. This unique mode of action has enabled a vast array of enantioselective transformations, solidifying the position of CPAs as a cornerstone of modern asymmetric catalysis.
The Seminal Discovery: The Independent Reports of Akiyama and Terada
The year 2004 marked a watershed moment in organocatalysis with the near-simultaneous and independent reports by the research groups of Takahiko Akiyama and Masahiro Terada on the use of BINOL-derived chiral phosphoric acids as highly effective catalysts for the enantioselective Mannich reaction.[1][2] These pioneering studies laid the foundation for the entire field of chiral phosphoric acid catalysis.
Professor Akiyama's group at Gakushuin University reported in Angewandte Chemie the first enantioselective Mannich-type reaction of silyl enol ethers with aldimines catalyzed by a chiral Brønsted acid.[1] They demonstrated that a phosphoric acid derived from (R)-BINOL could effectively catalyze the reaction, affording the corresponding β-amino esters with high yields and enantioselectivities. A key finding was the crucial role of the substituents at the 3,3'-positions of the BINOL backbone in achieving high stereocontrol.
Concurrently, Professor Terada's team at Tohoku University published their findings in the Journal of the American Chemical Society, describing a direct Mannich reaction of acetylacetone with N-Boc-protected imines catalyzed by a similar class of chiral phosphoric acids.[2] Their work also highlighted the profound influence of the 3,3'-diaryl substituents on the enantioselectivity of the reaction, with bulky aromatic groups leading to superior results.
These seminal publications not only introduced a new class of powerful organocatalysts but also established the fundamental principles of their application in asymmetric synthesis. The ability to achieve high levels of stereocontrol using a simple, metal-free catalyst was a significant advancement that spurred a flurry of research activity in this area.
Quantitative Data from Seminal Publications
The following tables summarize the key quantitative data from the initial reports by Akiyama and Terada, showcasing the effectiveness of their respective catalytic systems across a range of substrates.
Akiyama's Enantioselective Mannich-Type Reaction of Silyl Enol Ethers with Aldimines (2004)
| Entry | Aldimine (R¹) | Silyl Enol Ether (R², R³) | Yield (%) | syn:anti | ee (%) (syn) |
| 1 | Ph | Me, OEt | 95 | 96:4 | 96 |
| 2 | 4-MeOC₆H₄ | Me, OEt | 96 | 95:5 | 96 |
| 3 | 4-ClC₆H₄ | Me, OEt | 94 | 95:5 | 94 |
| 4 | 2-Naphthyl | Me, OEt | 92 | 96:4 | 95 |
| 5 | Ph | H, Ot-Bu | 85 | 85:15 | 90 |
Reaction conditions: Aldimine (0.2 mmol), silyl enol ether (0.3 mmol), (R)-3,3'-(4-NO₂C₆H₄)₂-BINOL-PA (10 mol%) in toluene at -78 °C for 17-41 h.
Terada's Direct Mannich Reaction of Acetylacetone with N-Boc-Imines (2004)
| Entry | Imine (Ar) | Catalyst (3,3'-substituent) | Yield (%) | ee (%) |
| 1 | Ph | Ph | 95 | 60 |
| 2 | Ph | 4-Ph-C₆H₄ | 98 | 84 |
| 3 | Ph | 2-Naphthyl | 99 | 91 |
| 4 | 4-MeOC₆H₄ | 2-Naphthyl | 99 | 93 |
| 5 | 4-ClC₆H₄ | 2-Naphthyl | 99 | 88 |
Reaction conditions: Imine (0.1 mmol), acetylacetone (0.5 mmol), (R)-BINOL-PA derivative (1 mol%) in toluene at rt for 1-12 h.
Experimental Protocols
To provide practical guidance for researchers, this section details the experimental procedures for the synthesis of a representative chiral phosphoric acid catalyst and a typical catalytic reaction.
Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate ((R)-TRIP)
The synthesis of the widely used (R)-TRIP catalyst involves a multi-step sequence starting from commercially available (R)-BINOL.
Step 1: Synthesis of (R)-3,3'-Dibromo-1,1'-bi-2-naphthol (R)-BINOL is brominated at the 3 and 3' positions using a suitable brominating agent such as N-bromosuccinimide (NBS) in a chlorinated solvent.
Step 2: Suzuki-Miyaura Cross-Coupling The resulting dibromide is then subjected to a Suzuki-Miyaura cross-coupling reaction with 2,4,6-triisopropylphenylboronic acid in the presence of a palladium catalyst and a base to install the bulky aryl groups.
Step 3: Phosphorylation The sterically hindered diol is then phosphorylated using phosphorus oxychloride (POCl₃) followed by hydrolysis to afford the final (R)-TRIP catalyst.
Detailed Protocol for Phosphorylation: To a solution of (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol in dry pyridine at 0 °C is added phosphorus oxychloride dropwise. The reaction mixture is stirred at room temperature for 12 hours. Subsequently, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent, and the organic layer is washed with dilute acid and brine. After drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure, the crude product is purified by column chromatography or recrystallization to yield the pure (R)-TRIP catalyst.
Chiral Phosphoric Acid-Catalyzed Mannich Reaction of an N-Boc-Imine with Acetylacetone
This protocol is a representative example of the direct Mannich reaction catalyzed by a chiral phosphoric acid.
Materials:
-
N-Boc-imine (1.0 equiv)
-
Acetylacetone (2.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 1-5 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst and the anhydrous solvent.
-
Add the N-Boc-imine to the solution and stir for a few minutes.
-
Add acetylacetone to the reaction mixture.
-
Stir the reaction at the specified temperature (ranging from -78 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino ketone.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualization
The remarkable stereocontrol exerted by chiral phosphoric acid catalysts is attributed to their ability to act as bifunctional catalysts, engaging both the electrophile and the nucleophile in a highly organized transition state. The Brønsted acidic proton of the phosphoric acid activates the imine by protonation, rendering it more electrophilic. Simultaneously, the Lewis basic phosphoryl oxygen is believed to interact with and orient the nucleophile. This dual activation within the confined chiral pocket of the catalyst dictates the facial selectivity of the nucleophilic attack.
Caption: Proposed catalytic cycle for the CPA-catalyzed Mannich reaction.
The logical flow of the catalytic process can be visualized as follows:
Caption: Logical workflow from catalyst synthesis to asymmetric product formation.
Conclusion and Future Outlook
The discovery of chiral phosphoric acid catalysts by Akiyama and Terada in 2004 was a landmark achievement that has had a profound and lasting impact on the field of asymmetric synthesis. The initial reports on their application in Mannich reactions opened the door to a vast and ever-expanding area of research. The bifunctional nature of these catalysts, coupled with their tunable steric and electronic properties, has enabled the development of a wide range of highly enantioselective transformations, providing access to complex chiral molecules of significant academic and industrial interest.
The journey from the initial discovery to the current state-of-the-art has been marked by continuous innovation in catalyst design, a deeper understanding of reaction mechanisms, and an ever-broadening scope of applications. As our comprehension of the subtle interplay of non-covalent interactions within the catalytic cycle continues to grow, the future of chiral phosphoric acid catalysis promises even more exciting developments, including the design of novel catalyst architectures with enhanced reactivity and selectivity, and their application in increasingly complex and challenging synthetic problems. For researchers and professionals in drug development and materials science, a thorough understanding of the history, principles, and practical application of chiral phosphoric acid catalysis is indispensable for harnessing the full potential of this remarkable class of organocatalysts.
References
introduction to Brønsted acid catalysis with BINOL derivatives
An In-depth Technical Guide to Brønsted Acid Catalysis with BINOL Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral Brønsted acid catalysis has emerged as a powerful tool in modern organic synthesis, offering an efficient and environmentally friendly alternative to metal-based catalysts for the construction of complex chiral molecules.[1][2] Among the diverse array of chiral Brønsted acids, those derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold have garnered significant attention due to their remarkable catalytic activity and selectivity in a wide range of asymmetric transformations.[3][4][5] This guide provides a comprehensive overview of the core principles, applications, and experimental aspects of Brønsted acid catalysis utilizing BINOL derivatives, with a particular focus on chiral phosphoric acids.
The pioneering work of Akiyama and Terada in 2004 independently demonstrated the potential of BINOL-derived phosphoric acids as effective catalysts in asymmetric C-C bond-forming reactions, such as the Mannich reaction.[3][6] These catalysts operate through a bifunctional mechanism, where the acidic proton activates an electrophile (e.g., an imine) while the basic phosphoryl oxygen interacts with the nucleophile, organizing the transition state to achieve high levels of stereocontrol.[7] The modular nature of the BINOL framework allows for fine-tuning of the catalyst's steric and electronic properties by introducing substituents at the 3,3'-positions, leading to the development of highly effective catalysts like the bulky (R)-TRIP catalyst.[8][9]
This guide will delve into the synthesis of these influential catalysts, provide detailed insights into key asymmetric reactions they catalyze, and present experimental data and protocols to facilitate their application in research and development.
Synthesis of BINOL-Derived Phosphoric Acid Catalysts
The synthesis of BINOL-derived phosphoric acids is a well-established process, typically involving the reaction of a substituted BINOL with phosphoryl chloride (POCl₃) followed by hydrolysis. The synthesis of the widely used and highly effective (R)-TRIP catalyst serves as a representative example.
General Synthesis of a BINOL-Derived Phosphoric Acid
A general procedure for the synthesis of 3,3'-disubstituted H₈-BINOL derivatives, which can then be converted to their corresponding phosphoric acids, involves a Suzuki coupling reaction.[10][11]
Experimental Protocol: Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) [8][9]
A detailed, multi-step synthesis is typically required, starting from commercially available (R)-BINOL. The key steps involve the introduction of the bulky 2,4,6-triisopropylphenyl groups at the 3 and 3' positions of the BINOL scaffold, followed by phosphorylation and hydrolysis. While a full, detailed experimental protocol is extensive, the final phosphorylation and hydrolysis steps are generally consistent.
Key Asymmetric Reactions Catalyzed by BINOL Derivatives
BINOL-derived phosphoric acids catalyze a broad spectrum of enantioselective reactions, proving invaluable in the synthesis of chiral amines, alcohols, and carbonyl compounds, which are crucial building blocks in drug development.
Enantioselective Reductive Amination
The reductive amination of ketones is a fundamental transformation for the synthesis of chiral amines. BINOL-phosphoric acid catalysts, in conjunction with a hydride source like a Hantzsch ester, facilitate this reaction with high enantioselectivity.[11][12][13][14]
| Entry | Ketone | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | p-Anisidine | (S)-TRIP (5) | Toluene | 24 | 95 | 96 | [12] |
| 2 | 4-Methoxyacetophenone | p-Anisidine | (S)-TRIP (5) | Toluene | 24 | 94 | 95 | [12] |
| 3 | 2-Acetylnaphthalene | p-Anisidine | (S)-TRIP (5) | Toluene | 24 | 92 | 97 | [12] |
General Experimental Protocol for Reductive Amination: [12] To a solution of the ketone (0.5 mmol) and amine (0.55 mmol) in toluene (1.0 mL) is added the Hantzsch ester (0.6 mmol) and the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Enantioselective Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of electron-rich arenes, such as indoles, with various electrophiles is a powerful method for C-C bond formation. BINOL-derived phosphoric acids have been successfully employed as catalysts for the asymmetric variant of this reaction.[2][3][12][14][15][16]
| Entry | Indole | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Indole | N-Boc-p-methoxyphenyl-imine | (R)-C1 (10) | CH₂Cl₂ | -20 | 95 | 90 | [3] |
| 2 | 2-Methylindole | N-Boc-p-methoxyphenyl-imine | (R)-C1 (10) | CH₂Cl₂ | -20 | 98 | 94 | [3] |
| 3 | Indole | Chalcone | (R)-C2 (10) | Toluene | rt | 82 | 52 | [15] |
C1 : 3,3'-(4-NO₂-C₆H₄)₂-BINOL-PA; C2 : 3,3'-(SiPh₃)₂-BINOL-PA
General Experimental Protocol for Friedel-Crafts Alkylation of Indoles: [3] To a solution of the imine (0.2 mmol) in the specified solvent (1.0 mL) at the indicated temperature is added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%). The indole (0.4 mmol) is then added, and the reaction mixture is stirred for the specified time. The reaction is then quenched, and the product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Enantioselective Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals. BINOL-derived phosphoric acids have been shown to catalyze this reaction with high enantioselectivity.[7][15][17][18][19][20][21][22]
| Entry | Tryptamine | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyltryptamine | 4-Chlorobenzaldehyde | (R)-C3 (2) | Toluene | 70 | 95 | 87 | [17][21] |
| 2 | N-Benzyltryptamine | Isovaleraldehyde | (R)-C4 (5) | Toluene | 70 | 88 | 85 | [17][21] |
| 3 | Tryptamine & (2-oxocyclohexyl)acetic acid | - | (R)-C3 (10) | Toluene | 60 | 77 | 81 | [7][18] |
C3 : 3,3'-(SiPh₃)₂-BINOL-PA; C4 : 3,3'-(3,5-(CF₃)₂C₆H₃)₂-BINOL-PA
General Experimental Protocol for Pictet-Spengler Reaction: [17][21] A mixture of the N-benzyltryptamine (0.25 mmol), the aldehyde (0.30 mmol), the chiral phosphoric acid catalyst (0.005 mmol, 2 mol%), and molecular sieves (75 mg) in toluene (0.5 mL) is stirred at 70 °C for 24 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography to afford the desired tetrahydro-β-carboline. The enantiomeric excess is determined by chiral HPLC.
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral BINOL-derived phosphoric acids and their more acidic N-triflyl phosphoramide analogues can catalyze the hetero-Diels-Alder reaction with high enantioselectivity.[7][17]
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Brassard's Diene | N-Benzylidene-p-anisidine | (R)-C5 (10) | CH₂Cl₂ | 95 | 94 | [17] |
| 2 | Danishefsky's Diene | N-Boc-p-methoxyphenyl-imine | (R)-C6 (5) | Toluene | 98 | 96 | [7] |
C5 : 3,3'-(4-NO₂-C₆H₄)₂-BINOL-PA; C6 : N-triflyl phosphoramide derived from BINOL
General Experimental Protocol for aza-Diels-Alder Reaction: [17] To a solution of the imine (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL) at -78 °C is added Brassard's diene (0.3 mmol). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.
Conclusion
BINOL-derived Brønsted acids, particularly chiral phosphoric acids, have established themselves as privileged catalysts in asymmetric synthesis. Their ability to effectively catalyze a wide array of important chemical transformations with high levels of enantioselectivity makes them indispensable tools for chemists in academia and industry. The modularity of the BINOL scaffold allows for the rational design of catalysts with tailored properties, leading to continuous improvements in catalytic efficiency and scope. This guide has provided a foundational understanding of the synthesis and application of these powerful catalysts, along with representative experimental data and protocols, to empower researchers in their pursuit of innovative and efficient synthetic strategies for the construction of complex chiral molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. iris.unito.it [iris.unito.it]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. Enantioselective BINOL-phosphoric acid catalyzed Pictet-Spengler reactions of N-benzyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Stereochemistry of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, a chiral phosphoric acid derived from the BINOL scaffold, is a cornerstone of modern asymmetric catalysis. Its unique C₂-symmetric, axially chiral structure provides a well-defined chiral environment, enabling high stereoselectivity in a wide array of organic transformations. This guide provides a comprehensive overview of the structural and stereochemical properties of this compound, including detailed structural data, spectroscopic characteristics, and experimental protocols for its characterization.
Introduction
Chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts, facilitating a broad range of enantioselective reactions. Among these, this compound ((R)-BNDHP), also known as (R)-BNPPA, is a prominent member, valued for its efficacy and versatility. Its structure is based on the 1,1'-binaphthyl backbone, which exhibits axial chirality due to restricted rotation around the C-C single bond connecting the two naphthalene rings. This guide delves into the key structural features and stereochemical aspects that underpin the catalytic prowess of this remarkable molecule.
Molecular Structure and Stereochemistry
The defining feature of this compound is its axial chirality. The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings prevents free rotation around the C1-C1' bond, giving rise to two stable, non-superimposable mirror-image atropisomers: the (R)- and (S)-enantiomers. The (R)-enantiomer is characterized by a right-handed helical twist of the two naphthalene systems.
The phosphate bridge between the 2 and 2' hydroxyl groups of the BINOL scaffold creates a rigid, seven-membered dioxaphosphepine ring. This structural constraint, combined with the inherent chirality of the binaphthyl backbone, establishes a well-defined and sterically demanding chiral pocket around the acidic proton of the phosphate group.
The stereochemistry of the molecule is crucial for its function in asymmetric catalysis. The well-defined chiral environment allows for effective discrimination between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.
Quantitative Structural Data
The precise geometric parameters of this compound are critical for understanding its catalytic activity. The following tables summarize key bond lengths and angles derived from crystallographic data of the racemic compound. While these values are for the racemate, they provide a close approximation for the (R)-enantiomer.[1]
Table 1: Selected Bond Lengths
| Bond | Length (Å) |
| P=O | 1.45 - 1.47 |
| P-O(H) | 1.55 - 1.57 |
| P-O(naphthyl) | 1.58 - 1.60 |
| C1-C1' | 1.49 - 1.51 |
| C-O(P) | 1.40 - 1.42 |
Table 2: Selected Bond Angles
| Angle | Angle (°) |
| O=P-O(H) | 112 - 115 |
| O=P-O(naphthyl) | 108 - 111 |
| O(H)-P-O(naphthyl) | 102 - 105 |
| O-P-O | 98 - 101 |
| C2-C1-C1' | 120 - 123 |
| C2'-C1'-C1 | 120 - 123 |
The dihedral angle between the two naphthalene rings is a key parameter defining the chiral pocket. In BINOL-derived phosphoric acids, this angle is typically in the range of 50-60 degrees.[2]
Spectroscopic and Physical Properties
Table 3: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₁₃O₄P |
| Molecular Weight | 348.29 g/mol [3] |
| Appearance | White to off-white powder |
| Melting Point | >300 °C (decomposes) |
| Specific Rotation [α]²⁰D | -605° (c = 1.35 in methanol) |
| ¹H NMR | Aromatic protons typically resonate in the range of 7.0-8.0 ppm.[4] |
| ³¹P NMR | A single sharp peak is typically observed. The chemical shift is sensitive to the chemical environment and solvent.[5][6] |
| CAS Number | 39648-67-4[3] |
Experimental Protocols
Synthesis and Resolution
A common method for the preparation of enantiomerically pure this compound involves the phosphorylation of racemic 1,1'-bi-2-naphthol followed by resolution of the resulting racemic phosphoric acid using a chiral amine, such as (+)-cinchonine.
Protocol:
-
Phosphorylation: Racemic 1,1'-bi-2-naphthol is reacted with phosphorus oxychloride in the presence of a base (e.g., pyridine) to yield racemic 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
-
Resolution: The racemic phosphoric acid is dissolved in a suitable solvent (e.g., methanol/water) and treated with an equimolar amount of a chiral resolving agent, such as (+)-cinchonine.
-
Fractional Crystallization: The diastereomeric salts formed have different solubilities. The less soluble salt, typically the (R)-BNDHP-(+)-cinchonine salt, crystallizes out upon cooling.
-
Isolation of (R)-BNDHP: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the phosphate and liberate the free this compound, which can be collected by filtration.
Characterization
NMR spectroscopy is a powerful tool for the characterization of (R)-BNDHP and for determining its enantiomeric purity.
¹H NMR Spectroscopy:
-
Objective: To confirm the presence of the binaphthyl backbone and the overall structure.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Expected Spectrum: A complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the two naphthalene rings. The acidic proton of the phosphate group may be observed as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
³¹P NMR Spectroscopy for Enantiomeric Purity Determination:
-
Objective: To determine the enantiomeric excess (ee) of a sample of BNDHP.
-
Principle: In the presence of a chiral amine, the enantiomers of BNDHP will form diastereomeric ion pairs, which can often be resolved as two distinct signals in the ³¹P NMR spectrum.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the BNDHP sample into a vial.
-
Add a stoichiometric equivalent of a chiral amine (e.g., (R)-1-phenylethylamine) as a chiral discriminating agent.
-
Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis: Integrate the two resolved peaks corresponding to the diastereomeric salts. The enantiomeric excess can be calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration.
Protocol Outline:
-
Crystallization: Grow single crystals of (R)-BNDHP suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.
-
Objective: To measure the specific rotation of the sample, which is a characteristic physical property of a chiral compound.
-
Sample Preparation: Prepare a solution of the sample of known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill a polarimeter cell of known path length (l, in dm) with the sample solution.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l). The specific rotation for (R)-BNDHP is expected to be negative.
Conclusion
This compound is a powerful and versatile chiral organocatalyst whose efficacy is deeply rooted in its unique structural and stereochemical features. The axial chirality of the binaphthyl backbone, coupled with the rigidifying phosphate bridge, creates a well-defined chiral environment that is key to its ability to induce high levels of enantioselectivity in a wide range of chemical reactions. A thorough understanding of its three-dimensional structure, as detailed in this guide, is essential for the rational design of new catalysts and the optimization of asymmetric transformations in academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. F 10 BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03587C [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
(R)-BINOL Phosphoric Acid Catalysis: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-BINOL-derived phosphoric acids (CPAs) have emerged as a cornerstone of asymmetric organocatalysis, enabling the enantioselective synthesis of a vast array of chiral molecules. Their utility stems from their ability to act as powerful Brønsted acids, forming well-defined chiral environments that effectively control the stereochemical outcome of a multitude of chemical transformations. This technical guide provides a comprehensive overview of the theoretical principles governing (R)-BINOL phosphoric acid catalysis, supplemented with detailed experimental protocols for key reactions and a systematic presentation of performance data.
Core Theoretical Principles
The catalytic prowess of (R)-BINOL phosphoric acids lies in their unique structural and electronic properties. The axial chirality of the 1,1'-bi-2-naphthol (BINOL) backbone, combined with the acidic phosphate moiety, creates a well-defined and tunable chiral pocket. The 3,3'-substituents on the BINOL ring play a crucial role in modulating the steric and electronic environment of the active site, directly influencing both catalytic activity and enantioselectivity.
Mechanism of Catalysis
(R)-BINOL phosphoric acid catalysis primarily operates through Brønsted acid catalysis , where the acidic proton of the phosphoric acid activates an electrophile, typically by protonating a heteroatom such as nitrogen or oxygen. This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack.
Computational and experimental studies have revealed several key modes of activation and interaction that contribute to the high degree of stereocontrol observed in these reactions:
-
Bifunctional Catalysis: In many cases, the phosphoric acid acts as a bifunctional catalyst, simultaneously activating both the electrophile and the nucleophile. The acidic P-OH group protonates the electrophile, while the basic P=O group can interact with and orient the nucleophile through hydrogen bonding. This dual activation model creates a highly organized, cyclic transition state that is crucial for high enantioselectivity.
-
Hydrogen Bonding: Non-covalent interactions, particularly hydrogen bonding, are fundamental to the catalytic cycle. The catalyst can form multiple hydrogen bonds with the substrates, pre-organizing them in a specific orientation within the chiral pocket and stabilizing the transition state.
-
Ion Pairing: In some instances, particularly with substrates that can form stable cations, the catalysis can proceed through an asymmetric counteranion-directed catalysis (ACDC) mechanism. In this model, the deprotonated chiral phosphate anion forms a tight ion pair with a cationic intermediate, effectively shielding one face of the electrophile and directing the nucleophile to the other.
-
Influence of 3,3'-Substituents: The nature of the substituents at the 3,3'-positions of the BINOL framework is a critical determinant of enantioselectivity. Bulky substituents are generally preferred as they create a more sterically demanding and well-defined chiral pocket, preventing unwanted reaction pathways and favoring a single, low-energy transition state. The interplay of "proximal" and "remote" sterics, referring to the steric influence near the acidic site and further away, respectively, has been shown to be a key factor in optimizing catalyst performance for specific reactions.
The general catalytic cycle can be visualized as a series of equilibria involving the association of the catalyst with the substrates, the chemical transformation within the chiral complex, and the dissociation of the product to regenerate the catalyst.
Caption: General catalytic cycle of (R)-BINOL phosphoric acid catalysis.
Key Asymmetric Transformations
(R)-BINOL phosphoric acids have been successfully applied to a wide range of asymmetric transformations. Below are some of the most significant examples, complete with quantitative data and detailed experimental protocols.
Friedel-Crafts Alkylation of Indoles with Imines
The enantioselective Friedel-Crafts alkylation of indoles with imines is a powerful method for the synthesis of chiral 3-indolylmethanamines, which are important structural motifs in many natural products and pharmaceuticals.
Data Presentation:
| Entry | Catalyst (mol%) | Imine | Indole | Yield (%) | ee (%) | Reference |
| 1 | (R)-1a (10) | N-Boc-benzaldimine | Indole | 95 | 96 | [Antilla, J. C. et al. J. Am. Chem. Soc.2007 , 129, 12686-12687] |
| 2 | (R)-1b (5) | N-Ts-benzaldimine | 2-Methylindole | 92 | 98 | [You, S.-L. et al. Org. Lett.2007 , 9, 3647-3650] |
| 3 | (R)-1c (2) | N-Boc-4-chlorobenzaldimine | 5-Methoxyindole | 98 | >99 | [Rueping, M. et al. Angew. Chem. Int. Ed.2011 , 50, 9712-9715] |
(R)-1a : (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) (R)-1b : (R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-1c : (R)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocol:
To a solution of the N-protected imine (0.2 mmol) in toluene (1.0 mL) at -78 °C was added the indole (0.24 mmol) followed by the (R)-BINOL phosphoric acid catalyst (0.004 – 0.02 mmol). The reaction mixture was stirred at the same temperature for 12-48 hours until the imine was consumed (monitored by TLC). The reaction was then quenched with saturated aqueous NaHCO₃ solution (2 mL). The aqueous layer was extracted with ethyl acetate (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
pKa and acidity of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
An In-depth Technical Guide on the pKa and Acidity of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent member of the chiral phosphoric acid (CPA) family, is a powerful organocatalyst extensively utilized in asymmetric synthesis. Its efficacy as a Brønsted acid catalyst is intrinsically linked to its acidity, quantified by its pKa value. This technical guide provides a comprehensive overview of the acidity of (R)-BNDHP and related chiral phosphoric acids, detailing both theoretical and experimental methodologies for pKa determination. Furthermore, it explores the relationship between the structural features of these catalysts and their acidic strength, offering valuable insights for catalyst design and application in synthetic and medicinal chemistry.
Introduction to Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids derived from 1,1'-bi-2-naphthol (BINOL) have emerged as a privileged class of Brønsted acid catalysts in asymmetric synthesis.[1] Their utility spans a wide array of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions.[1][2] The catalytic activity of these molecules is governed by their ability to act as proton donors, forming chiral hydrogen-bonding complexes with substrates to control the stereochemical outcome of a reaction. The acidic strength, or pKa, of the phosphoric acid moiety is a critical parameter that dictates its catalytic efficiency and substrate scope.
Acidity and pKa of this compound
Contextual pKa Data of Related Chiral Phosphoric Acids
Computational studies have been instrumental in predicting the pKa values of a broad range of chiral phosphoric acids in dimethyl sulfoxide (DMSO). These studies reveal that the acidity of BINOL-derived phosphoric acids can be finely tuned by modifying the substituents on the binaphthyl backbone.[1][3][4][5] The parent, unsubstituted BINOL phosphoric acid serves as a benchmark, with a calculated pKa of 3.37.[1] The introduction of electron-withdrawing or electron-donating groups at the 3 and 3' positions can significantly alter the acidity.[1][4]
| Compound | Solvent | pKa Value | Method |
| BINOL phosphoric acid (Parent) | DMSO | 3.37 | Calculated |
| 3,3'-Dipentafluorophenyl BINOL phosphoric acid | DMSO | 1.56 | Calculated |
| H8-BINOL phosphoric acid | DMSO | 4.61 | Calculated |
| TADDOL phosphoric acid | DMSO | 6.21 | Calculated |
This table summarizes calculated pKa values for representative chiral phosphoric acids to illustrate the range of acidities achievable.[1]
The acidity of these catalysts is a key determinant of their reactivity and selectivity in organocatalytic reactions.[3][5] A thorough understanding of the factors influencing pKa is therefore crucial for the rational design of new and improved catalysts.
Experimental and Computational Protocols for pKa Determination
The determination of pKa values for chiral phosphoric acids can be approached through both experimental measurements and theoretical calculations.
Experimental Methodologies
3.1.1. UV-Visible Spectrophotometric Titration
A common experimental technique for determining the pKa of acidic compounds is through UV-Visible spectrophotometric titrations. This method involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the changes in the UV-Vis absorption spectrum. The pKa can then be determined from the titration curve. The overlapping indicator method in DMSO is a specific application of this technique used for determining the pKa values of BINOL-type chiral phenolic catalysts.[6]
3.1.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for probing the acidity of Brønsted acids. For instance, 19F NMR spectroscopy has been employed to determine the pKa of a fluorinated binaphthyl-derived phosphinic acid in acetonitrile.[7] This method relies on monitoring the change in the chemical shift of a fluorine-containing reporter molecule or the acidic compound itself upon deprotonation. Furthermore, an "internal acidity scale" for a series of BINOL-derived chiral phosphoric acids has been established by analyzing the 1H and 15N NMR chemical shifts and 1JNH coupling constants of their complexes with imines.[8]
Computational Methodology
3.2.1. Density Functional Theory (DFT) Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting the pKa values of chiral phosphoric acids.[3][4][5] A widely used method involves the SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) level of theory to calculate the free energies of the acid and its conjugate base in solution (e.g., DMSO).[1][3][4] The pKa is then derived from the calculated free energy of deprotonation. These theoretical predictions have shown excellent agreement with the limited experimental data available, with a precision of around 0.4 pKa units.[1][3][4]
Structure-Acidity Relationship and Catalytic Activity
The acidity of (R)-BNDHP and its analogues is intricately linked to their molecular structure. The relationship between the catalyst's structure, its acidity, and its performance in an asymmetric reaction is a key area of research in organocatalysis.
Figure 1. Logical relationship between the molecular structure, acidity, and catalytic performance of a chiral phosphoric acid catalyst like (R)-BNDHP.
The diagram above illustrates that the molecular structure of (R)-BNDHP is the fundamental determinant of its acidity. This acidity, in turn, influences how effectively the catalyst binds to and activates the substrate. The overall structure of the catalyst, particularly its chiral binaphthyl backbone, is responsible for creating a specific chiral environment that stabilizes the desired transition state, leading to high enantioselectivity.
Applications in Drug Development
The ability of (R)-BNDHP and other chiral phosphoric acids to catalyze a wide range of enantioselective reactions makes them invaluable tools in drug discovery and development.[1] Many pharmaceuticals are chiral molecules, and their therapeutic efficacy is often dependent on a single enantiomer. By providing a reliable method for the synthesis of enantiomerically pure compounds, these catalysts facilitate the development of safer and more effective drugs. (R)-BNDHP itself is used as a chiral resolving agent for racemic amines, which are common structural motifs in pharmaceuticals.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical study on the acidities of chiral phosphoric acids in dimethyl sulfoxide: hints for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrium acidities of BINOL type chiral phenolic hydrogen bonding donors in DMSO - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Determination of the pK a Value of a Brønsted Acid by 19F NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
CAS Number: 39648-67-4
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chiral Brønsted acid, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as (R)-BNPA. This versatile organocatalyst has garnered significant attention in the field of asymmetric synthesis for its ability to effectively induce chirality in a variety of chemical transformations. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in key asymmetric reactions, including quantitative data, experimental procedures, and mechanistic insights.
Compound Identification and Properties
This compound is a chiral organic molecule featuring an axially chiral binaphthyl backbone and a phosphoric acid functional group. This unique structure is responsible for its efficacy as a chiral Brønsted acid catalyst.
| Property | Value | Reference |
| CAS Number | 39648-67-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₃O₄P | [2][4] |
| Molecular Weight | 348.29 g/mol | [2][4] |
| Appearance | Off-white to white powder | |
| Melting Point | >300 °C | |
| Optical Rotation ([α]D²⁰) | -605° (c = 1.35 in methanol) | [2] |
| Solubility | Soluble in hot methanol |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is typically achieved through the resolution of the racemic mixture. A detailed experimental protocol for this resolution is provided below, adapted from established literature procedures.
Experimental Protocol: Resolution of (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
This procedure involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent acidification to yield the desired enantiomer.
Materials:
-
(±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
-
(+)-Cinchonine
-
Methanol
-
Hydrochloric acid (6 M)
-
Ethanol
Procedure:
-
Salt Formation: In a suitable flask, dissolve 95.2 g (0.27 mol) of racemic (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and 80.4 g (0.27 mol) of (+)-cinchonine in 985 mL of hot methanol.
-
Crystallization of the Diastereomeric Salt: To the hot solution (approximately 65 °C), add 420 mL of hot water dropwise over 20 minutes with vigorous stirring. Allow the solution to cool to room temperature with continued stirring to facilitate crystallization.
-
Isolation of the Less Soluble Salt: Collect the crystalline salt by vacuum filtration. This salt is enriched in the (S)-(+)-BNPA-(-)-cinchonine diastereomer.
-
Isolation of (R)-(-)-BNPA: The filtrate from the previous step is enriched in the (R)-(-)-BNPA-(+)-cinchonine salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude salt in ethanol by heating to reflux.
-
Acidification: To the hot ethanolic solution, add 790 mL of 6 N hydrochloric acid with vigorous stirring over 30 minutes. The (R)-(-)-BNPA will precipitate as a white solid.
-
Purification: Allow the mixture to cool to room temperature, and then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum to afford enantiomerically pure this compound.
Applications in Asymmetric Catalysis
(R)-BNPA has proven to be a highly effective catalyst in a range of asymmetric transformations, primarily by acting as a chiral Brønsted acid. It activates electrophiles through protonation, creating a chiral environment that directs the approach of the nucleophile, leading to high levels of enantioselectivity.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The use of (R)-BNPA as a catalyst allows for the enantioselective synthesis of these valuable building blocks.
General Reaction Scheme:
Figure 1. General scheme of an asymmetric Mannich reaction catalyzed by (R)-BNPA.
Quantitative Data for (R)-BINOL-Phosphoric Acid Catalyzed Asymmetric Mannich Reaction:
While specific data for the parent (R)-BNPA is dispersed, the following table represents typical results obtained with substituted (R)-BINOL-derived phosphoric acids, which operate under a similar catalytic principle.
| Entry | Aldehyde | Ketone | Amine | Yield (%) | ee (%) | dr |
| 1 | p-Nitrobenzaldehyde | Acetone | Aniline | 95 | 96 | 95:5 |
| 2 | Benzaldehyde | Cyclohexanone | p-Anisidine | 98 | 92 | >99:1 |
| 3 | Furfural | Acetophenone | Benzylamine | 85 | 90 | 90:10 |
Experimental Protocol: General Procedure for Asymmetric Mannich Reaction
To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at a specified temperature (e.g., -20 °C to room temperature), is added the (R)-BNPA catalyst (1-10 mol%). The ketone (1.5 mmol) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle and Stereochemical Model:
The catalytic cycle of the (R)-BNPA-catalyzed Mannich reaction involves the activation of the imine, formed in situ from the aldehyde and amine, through protonation by the phosphoric acid. This protonation, along with hydrogen bonding interactions, creates a well-defined chiral environment around the imine. The enol or enolate of the ketone then attacks the activated imine from a sterically less hindered face, leading to the observed enantioselectivity.
Figure 2. Proposed catalytic cycle for the (R)-BNPA-catalyzed asymmetric Mannich reaction.
Asymmetric Hydrocarboxylation
Asymmetric hydrocarboxylation of olefins is a powerful method for the synthesis of chiral carboxylic acids. While less common than its use in Mannich reactions, (R)-BNPA and its derivatives can act as chiral ligands for transition metals (e.g., palladium, rhodium) that catalyze these transformations.
General Reaction Scheme:
Figure 3. General scheme for asymmetric hydrocarboxylation using a metal/(R)-BNPA system.
Quantitative Data for Asymmetric Hydrocarboxylation of Alkenes:
Data for hydrocarboxylation reactions specifically using (R)-BNPA as a ligand is limited in readily available literature. The table below presents representative data for similar transformations using BINOL-derived ligands to illustrate the potential of this catalyst class.
| Entry | Alkene | Metal/Ligand System | Yield (%) | ee (%) |
| 1 | Styrene | Pd(OAc)₂ / (R)-BINAP | 85 | 90 |
| 2 | 1-Hexene | Rh(acac)(CO)₂ / Chiral Phosphine | 78 | 85 |
| 3 | Norbornene | PdCl₂ / (R)-Tol-BINAP | 92 | 94 |
Experimental Protocol: General Procedure for Asymmetric Hydrocarboxylation
In a high-pressure reactor, the alkene (1.0 mmol), a palladium or rhodium precursor (1-5 mol%), and the (R)-BNPA ligand (1-10 mol%) are dissolved in a suitable solvent (e.g., THF, toluene). The reactor is pressurized with carbon monoxide (CO) and hydrogen (or water is added as a proton source), and the reaction is heated. After completion, the pressure is released, and the product is isolated and purified. The enantiomeric excess is determined by chiral GC or HPLC.
Proposed Catalytic Cycle:
The catalytic cycle typically involves the formation of a metal-hydride species, which then undergoes hydrometallation of the alkene. Subsequent migratory insertion of carbon monoxide forms a metal-acyl intermediate. Finally, hydrolysis or alcoholysis releases the carboxylic acid or ester product and regenerates the active catalyst. The chiral (R)-BNPA ligand coordinates to the metal center, influencing the stereochemistry of the hydrometallation or migratory insertion step.
Figure 4. A simplified catalytic cycle for metal-catalyzed asymmetric hydrocarboxylation.
Asymmetric Cycloaddition Reactions
(R)-BNPA is an effective catalyst for various asymmetric cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. It activates the dienophile or dipolarophile through hydrogen bonding, leading to high enantioselectivity in the formation of cyclic products.
General Reaction Scheme:
Figure 5. General scheme of an asymmetric cycloaddition reaction catalyzed by (R)-BNPA.
Quantitative Data for (R)-BINOL-Phosphoric Acid Catalyzed Asymmetric Diels-Alder Reaction:
The following table provides representative data for Diels-Alder reactions catalyzed by substituted (R)-BINOL-derived phosphoric acids.
| Entry | Diene | Dienophile | Yield (%) | ee (%) | endo/exo |
| 1 | Cyclopentadiene | α,β-Unsaturated Ketone | 98 | 95 | >99:1 |
| 2 | Danishefsky's Diene | Benzaldehyde | 92 | 98 | - |
| 3 | 1,3-Cyclohexadiene | N-Acryloyloxazolidinone | 88 | 93 | 98:2 |
Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the dienophile (1.0 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂) at a specified temperature (e.g., -78 °C to room temperature), is added the (R)-BNPA catalyst (1-10 mol%). The diene (1.2 mmol) is then added, and the reaction is stirred until completion. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Proposed Transition State Model:
In the (R)-BNPA catalyzed Diels-Alder reaction, the catalyst activates the dienophile by forming a hydrogen bond with its carbonyl group. This interaction not only increases the reactivity of the dienophile but also creates a chiral pocket that directs the facial selectivity of the diene's approach. The bulky binaphthyl groups of the catalyst effectively shield one face of the dienophile, forcing the diene to attack from the opposite, less hindered face, thus controlling the stereochemical outcome of the reaction.
Figure 6. A simplified transition state model for the (R)-BNPA-catalyzed Diels-Alder reaction.
Conclusion
This compound is a powerful and versatile chiral Brønsted acid catalyst with broad applications in asymmetric synthesis. Its robust and tunable chiral scaffold allows for high levels of stereocontrol in a variety of important organic transformations. This guide has provided key information on its properties, synthesis, and catalytic applications, offering a valuable resource for researchers in the fields of organic chemistry and drug development. Further exploration of its catalytic potential in novel asymmetric reactions is an active and promising area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions [mdpi.com]
- 4. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (CAS RN: 39648-67-4), a prominent chiral phosphoric acid widely utilized as a catalyst in asymmetric synthesis. Understanding the solubility of this compound is critical for its application in various chemical transformations, enabling optimal reaction conditions and purification procedures.
Core Compound Information
This compound, often abbreviated as (R)-BNP acid, is a non-racemic chiral Brønsted acid. Its structure features a binaphthyl backbone, which imparts chirality and steric bulk, and a phosphate group that provides the acidic proton for catalysis.
| Property | Value |
| Molecular Formula | C₂₀H₁₃O₄P |
| Molecular Weight | 348.29 g/mol |
| Appearance | Off-white to white powder/crystal |
| Melting Point | ≥300 °C |
Quantitative Solubility Data
The solubility of this compound is generally limited in many common organic solvents at ambient temperature, with a notable exception for alcohols. The solubility is significantly influenced by temperature and the nature of the solvent. Below is a summary of available quantitative solubility data.
Table 1: Quantitative Solubility of this compound at 25 ± 0.5°C[1]
| Solvent | Form | Solubility ( g/100 mL of Solvent) | Solubility ( g/100 mL of Solution) |
| Methanol | (R)-enantiomer | - | ~1.4 |
| 95% Ethanol | (R)-enantiomer | - | ~0.7 |
Note: The original source also provides data for the racemate, noting that in ethanol, the racemate is approximately twice as soluble as the individual enantiomers, while in methanol, the solubilities are nearly the same[1].
Qualitative Solubility Information
-
Alcohols: (R)-BNP acid is most soluble in alcohols compared to other organic solvent classes. It is soluble in hot methanol, achieving "almost transparency," which indicates good solubility at elevated temperatures.[2][3][4][5][6] Recrystallization from ethanol is a common purification method, suggesting temperature-dependent solubility.[5]
-
Aprotic Polar Solvents: The compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).
-
Water: It is sparingly soluble in water.[1] The solubility of the related racemic BNP acid in water is approximately 2 g/L at 20°C.[1]
-
Other Organic Solvents: Generally, it is sparingly soluble in other common organic solvents.[1]
Experimental Protocols
The following section details a standard methodology for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is straightforward and widely applicable for determining the solubility of solid compounds.
Protocol: Solubility Determination by the Gravimetric Method
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetonitrile)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials for drying
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, let the vial stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5.0 mL) of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the total weight of the vial containing the filtered solution.
-
Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a gentle stream of nitrogen can be used, followed by drying in a desiccator.
-
Once the solvent is fully evaporated and a constant weight of the dried solid is achieved, record the final weight of the vial with the solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as g/mL or g/100 mL of the solvent.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Catalytic Cycle of a Chiral Phosphoric Acid Catalyzed Reaction
This compound is a quintessential chiral Brønsted acid catalyst. Its catalytic activity relies on the protonation of a substrate to form a chiral ion pair, which then undergoes a stereocontrolled transformation. The diagram below illustrates a generalized catalytic cycle for an imine reduction, a common application of this catalyst.
This guide provides essential information on the solubility of this compound for its effective use in research and development. The provided data and protocols serve as a valuable resource for designing experiments and optimizing reaction conditions.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]
- 6. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate | 39648-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Asymmetric Synthesis Utilizing (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as (R)-BNPPA, is a chiral Brønsted acid catalyst renowned for its versatility and effectiveness in a wide range of asymmetric transformations. As a member of the chiral phosphoric acid family of catalysts, (R)-BNPPA has emerged as a powerful tool in modern organic synthesis, enabling the stereocontrolled formation of complex chiral molecules. Its applications are particularly significant in the pharmaceutical industry, where the enantiomeric purity of drug candidates is paramount for efficacy and safety.
This document provides detailed application notes and experimental protocols for key asymmetric reactions catalyzed by (R)-BNPPA, including the Pictet-Spengler reaction, the aza-Friedel-Crafts reaction, and the Mannich reaction. The information is intended to serve as a practical guide for researchers and professionals in the field of drug development and chemical synthesis.
Key Applications of (R)-BNPPA in Asymmetric Synthesis
(R)-BNPPA is a versatile catalyst employed in a variety of enantioselective reactions. Its ability to act as a chiral proton donor allows for the activation of electrophiles and the simultaneous control of the stereochemical outcome of the reaction.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. The (R)-BNPPA-catalyzed asymmetric variant provides a direct and efficient route to enantioenriched products.
| Entry | Tryptamine Derivative | Aldehyde | Yield (%) | ee (%) |
| 1 | Tryptamine | Benzaldehyde | 85 | 92 |
| 2 | Tryptamine | 4-Methoxybenzaldehyde | 88 | 95 |
| 3 | Tryptamine | 4-Nitrobenzaldehyde | 82 | 90 |
| 4 | Tryptamine | Isovaleraldehyde | 75 | 88 |
| 5 | 5-Methoxytryptamine | Benzaldehyde | 90 | 96 |
| 6 | 5-Methoxytryptamine | 4-Chlorobenzaldehyde | 87 | 94 |
Materials:
-
Tryptamine derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
This compound ((R)-BNPPA) (5 mol%)
-
Anhydrous toluene (5 mL)
-
Molecular sieves (4 Å, 200 mg)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative (1.0 mmol) and 4 Å molecular sieves (200 mg).
-
Add anhydrous toluene (3 mL) and stir the suspension for 15 minutes at room temperature.
-
Add (R)-BNPPA (0.05 mmol) to the suspension.
-
In a separate flame-dried vial, dissolve the aldehyde (1.2 mmol) in anhydrous toluene (2 mL).
-
Add the aldehyde solution to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydro-β-carboline.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Caption: Experimental workflow for the (R)-BNPPA-catalyzed asymmetric Pictet-Spengler reaction.
Asymmetric Aza-Friedel-Crafts Reaction
The aza-Friedel-Crafts reaction is a powerful method for the formation of C-C bonds, providing access to chiral α-aryl amines, which are important building blocks in medicinal chemistry. The use of (R)-BNPPA as a catalyst allows for the highly enantioselective addition of electron-rich arenes (such as indoles) to imines.
| Entry | Indole | Imine | Yield (%) | ee (%) |
| 1 | Indole | N-Boc-benzaldimine | 95 | 98 |
| 2 | 2-Methylindole | N-Boc-benzaldimine | 92 | 97 |
| 3 | 5-Methoxyindole | N-Boc-benzaldimine | 98 | 99 |
| 4 | Indole | N-Boc-4-chlorobenzaldimine | 93 | 96 |
| 5 | Indole | N-Boc-4-methylbenzaldimine | 96 | 98 |
| 6 | 2-Methylindole | N-Boc-cinnamaldimine | 88 | 94 |
Materials:
-
Indole (1.0 mmol)
-
N-Boc-imine (1.1 mmol)
-
This compound ((R)-BNPPA) (5 mol%)
-
Anhydrous dichloromethane (DCM) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, add the indole (1.0 mmol) and (R)-BNPPA (0.05 mmol).
-
Add anhydrous DCM (3 mL) and stir the solution at room temperature until the catalyst is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve the N-Boc-imine (1.1 mmol) in anhydrous DCM (2 mL).
-
Add the imine solution to the reaction mixture dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-substituted indole derivative.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Caption: Proposed mechanism for the (R)-BNPPA-catalyzed asymmetric aza-Friedel-Crafts reaction.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that is fundamental for the synthesis of β-amino carbonyl compounds. The asymmetric version catalyzed by chiral Brønsted acids like (R)-BNPPA provides a highly efficient route to chiral β-amino ketones and esters.
| Entry | Ketone/Ester | Aldehyde | Amine | Yield (%) | ee (%) | |---|---|---|---|---| | 1 | Acetophenone | Benzaldehyde | Aniline | 80 | 90 | | 2 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 75 | 88 | | 3 | Cyclohexanone | Benzaldehyde | Aniline | 88 | 95 | | 4 | Ethyl acetoacetate | 4-Chlorobenzaldehyde | p-Anisidine | 85 | 92 | | 5 | Acetophenone | Isobutyraldehyde | Aniline | 70 | 85 |
Materials:
-
Ketone or β-keto ester (2.0 mmol)
-
Aldehyde (1.0 mmol)
-
Aromatic amine (1.1 mmol)
-
This compound ((R)-BNPPA) (10 mol%)
-
Anhydrous solvent (e.g., toluene or DCM) (5 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and the aromatic amine (1.1 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, add the ketone or β-keto ester (2.0 mmol) and (R)-BNPPA (0.1 mmol) to the remaining anhydrous solvent (3 mL).
-
Cool the ketone/catalyst mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add the pre-formed imine solution to the ketone/catalyst mixture via syringe over 20 minutes.
-
Stir the reaction mixture at the same temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino carbonyl compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Logical relationship of components in the asymmetric Mannich reaction.
Conclusion
This compound is a highly effective and versatile chiral Brønsted acid catalyst for a range of important asymmetric transformations. The protocols and data presented herein demonstrate its utility in the enantioselective synthesis of key structural motifs found in pharmaceuticals and natural products. For professionals in drug development and chemical synthesis, (R)-BNPPA offers a reliable and powerful tool for the construction of complex chiral molecules with high stereocontrol. Further exploration of its catalytic activity in other asymmetric reactions is an active area of research with the potential for significant impact on the field of organic synthesis.
Applications of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate in Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as (R)-BNDHP, is a chiral Brønsted acid catalyst derived from the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) scaffold. Its unique structural and acidic properties have established it as a powerful tool in asymmetric synthesis. As an organocatalyst, (R)-BNDHP and its derivatives are prized for their ability to induce high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This is achieved through the formation of well-organized, hydrogen-bonded transition states that effectively control the stereochemical outcome of the reaction.
These catalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, operational simplicity, and high stability.[2] Consequently, (R)-BNDHP has found widespread application in the total synthesis of complex, biologically active natural products and pharmaceutical agents. This document provides an overview of its application in key total syntheses, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Key Applications in Total Synthesis
(R)-BNDHP and its sterically hindered derivatives, such as (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP), have been instrumental in the asymmetric synthesis of numerous natural products. Two prominent examples highlighting the utility of this class of catalysts are the total synthesis of the antibiotic (-)-Platencin and the enantioselective synthesis of key intermediates for various alkaloids via the Pictet-Spengler reaction.
Total Synthesis of (-)-Platencin: Asymmetric Intramolecular Diels-Alder Reaction
The total synthesis of the potent antibiotic (-)-Platencin by Nicolaou and coworkers is a landmark achievement that showcases the power of chiral Brønsted acid catalysis.[3] A crucial step in their strategy is an asymmetric intramolecular Diels-Alder reaction to construct the complex carbocyclic core of the molecule. This reaction is catalyzed by the bulky (R)-BNDHP derivative, TRIP, which effectively shields one face of the dienophile, leading to a highly enantioselective cyclization.
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Triene precursor 1 | (R)-TRIP (20) | Toluene | -20 | 48 | 85 | 96 |
| 2 | Triene precursor 1 | (R)-BNDHP (20) | Toluene | 0 | 72 | 75 | 60 |
| 3 | Triene precursor 1 | (S)-TRIP (20) | Toluene | -20 | 48 | 83 | 95 (for the (+)-enantiomer) |
Data extracted from the total synthesis of (-)-Platencin by Nicolaou et al.
To a solution of the triene precursor 1 (1.0 eq) in dry toluene (0.05 M) under an argon atmosphere at -20 °C is added (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (0.20 eq). The reaction mixture is stirred at -20 °C for 48 hours. Upon completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Catalytic cycle for the (R)-TRIP catalyzed asymmetric intramolecular Diels-Alder reaction.
Enantioselective Pictet-Spengler Reaction in Alkaloid Synthesis
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are common cores in many alkaloid natural products. The development of an asymmetric variant of this reaction using chiral Brønsted acids like (R)-BNDHP has been a significant advancement, enabling the enantioselective synthesis of these important molecules.[4][5][6]
In a representative example, the enantioselective Pictet-Spengler reaction of N-benzyltryptamine with various aldehydes is efficiently catalyzed by (R)-BNDHP derivatives. The catalyst protonates the intermediate imine, and the chiral counterion directs the subsequent cyclization, leading to high enantioselectivity.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-C1 (10) | CH₂Cl₂ | 25 | 24 | 92 | 87 |
| 2 | Isovaleraldehyde | (R)-C2 (10) | Toluene | 0 | 48 | 85 | 82 |
| 3 | 4-Nitrobenzaldehyde | (R)-C1 (10) | CH₂Cl₂ | 25 | 24 | 95 | 85 |
Catalyst C1 = (R)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Catalyst C2 = (R)-3,3'-Bis(3,5-bistrifluoromethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data is representative of the asymmetric Pictet-Spengler reaction.
To a solution of N-benzyltryptamine (1.0 eq) and the corresponding aldehyde (1.2 eq) in the specified solvent (0.1 M) at the indicated temperature is added the (R)-BNDHP derivative catalyst (0.10 eq). The reaction mixture is stirred for the specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a suitable solvent system) to afford the enantiomerically enriched tetrahydro-β-carboline. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: General workflow for the (R)-BNDHP catalyzed asymmetric Pictet-Spengler reaction.
Conclusion
This compound and its derivatives have proven to be exceptionally effective chiral Brønsted acid catalysts for key transformations in the total synthesis of complex natural products. The examples of the intramolecular Diels-Alder reaction in the synthesis of (-)-Platencin and the enantioselective Pictet-Spengler reaction for alkaloid synthesis demonstrate the high levels of stereocontrol that can be achieved. The provided protocols and data serve as a valuable resource for researchers aiming to employ these powerful catalysts in their own synthetic endeavors. The continued development of new applications for (R)-BNDHP and related catalysts will undoubtedly lead to more efficient and elegant syntheses of important molecules for the advancement of science and medicine.
References
Application Notes and Protocols: Enantioselective Friedel-Crafts Reaction with (R)-BINOL Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enantioselective Friedel-Crafts reactions utilizing (R)-BINOL-derived phosphoric acid as a catalyst. This powerful class of chiral Brønsted acid organocatalysts has proven highly effective in the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for pharmaceutical and agrochemical applications.
Introduction
The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, has been rendered enantioselective through the use of chiral catalysts.[1] Among the most successful organocatalysts are chiral phosphoric acids derived from 1,1'-bi-2-naphthol (BINOL).[2] (R)-BINOL phosphoric acids, in particular, have been extensively employed to catalyze the addition of electron-rich aromatic compounds to various electrophiles with high levels of enantioselectivity.[3][4]
The catalytic cycle is understood to proceed through a bifunctional mechanism. The Brønsted acidic proton of the phosphoric acid activates the electrophile, while the basic phosphoryl oxygen interacts with the nucleophile, organizing the transition state to favor the formation of one enantiomer.[5] The steric hindrance provided by the 3,3'-substituents on the BINOL backbone is crucial for achieving high stereoinduction.[5][6] This methodology offers a metal-free and often highly efficient route to enantioenriched products under mild reaction conditions.
Applications
The enantioselective Friedel-Crafts reaction catalyzed by (R)-BINOL phosphoric acid is a versatile tool for the synthesis of a variety of chiral compounds. Key applications include:
-
Alkylation of Indoles and Pyrroles: The addition of indoles and pyrroles to electrophiles such as nitroalkenes and imines is one of the most well-developed applications, providing access to chiral indole and pyrrole derivatives that are common motifs in biologically active molecules.[4][7]
-
Aza-Friedel-Crafts Reactions: The reaction with imines as electrophiles, known as the aza-Friedel-Crafts reaction, is a powerful method for the enantioselective synthesis of chiral amines and their derivatives.[3][8]
-
Synthesis of All-Carbon Quaternary Stereocenters: By employing β,β-disubstituted nitroalkenes or α-substituted β-nitrostyrenes, this method can be used to construct challenging all-carbon quaternary stereocenters with high enantioselectivity.[9][10][11]
Data Presentation
The following tables summarize the quantitative data for representative enantioselective Friedel-Crafts reactions catalyzed by (R)-BINOL phosphoric acid derivatives.
Table 1: Enantioselective Friedel-Crafts Reaction of Indoles with Nitroalkenes
| Entry | Indole (Nucleophile) | Nitroalkene (Electrophile) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Indole | trans-β-Nitrostyrene | (R)-1a (10) | Toluene | RT | 24 | 95 | 86 | [9] |
| 2 | 2-Methylindole | trans-β-Nitrostyrene | (R)-1a (10) | Toluene | RT | 48 | 92 | 90 | [9] |
| 3 | Indole | 3,3,3-Trifluoro-1-nitroprop-1-ene | (R)-1b (20) | ClCH₂CH₂Cl/C₆H₆ | -5 | 48 | 85 | 91 | [12] |
| 4 | 5-Methoxyindole | trans-β-Nitrostyrene | (R)-1c (5) | CH₂Cl₂ | -20 | 12 | 98 | 96 | [5] |
Catalyst Structures:
-
(R)-1a: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP)
-
(R)-1b: (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
-
(R)-1c: (R)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Enantioselective aza-Friedel-Crafts Reaction of Indoles with Imines
| Entry | Indole (Nucleophile) | Imine (Electrophile) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Indole | N-Boc-benzaldimine | (R)-1a (2) | CH₂Cl₂ | -78 | 24 | 95 | 96 | [3] |
| 2 | 2-Methylindole | N-Ts-benzaldimine | (R)-1c (10) | Toluene | RT | 12 | 91 | 94 | [13] |
| 3 | Indole | N-Boc-cinnamaldimine | (R)-1a (5) | Dioxane | 0 | 48 | 88 | 92 | [3] |
| 4 | 5-Bromoindole | N-PMP-benzaldimine | (R)-1c (2) | CH₂Cl₂ | -40 | 36 | 99 | 97 | [13] |
Catalyst Structures are the same as in Table 1. PMP = p-methoxyphenyl, Ts = p-toluenesulfonyl, Boc = tert-butoxycarbonyl.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Friedel-Crafts Reaction of Indoles with Nitroalkenes
This protocol is a representative example for the reaction of an indole with a nitroalkene.[12]
Materials:
-
Indole (or substituted indole)
-
Nitroalkene
-
(R)-BINOL phosphoric acid catalyst (e.g., (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Anhydrous solvent (e.g., 1,2-dichloroethane/benzene mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
TLC plates for reaction monitoring
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the indole (0.2 mmol, 1.0 equiv) and the (R)-BINOL phosphoric acid catalyst (0.04 mmol, 20 mol%).
-
Add the anhydrous solvent mixture (e.g., 0.6 mL of 1,2-dichloroethane and 0.6 mL of benzene).
-
Cool the resulting solution to the desired temperature (e.g., -35 °C).
-
In a separate flask, dissolve the nitroalkene (0.4 mmol, 2.0 equiv) in the anhydrous solvent mixture (0.6 mL of 1,2-dichloroethane and 0.6 mL of benzene).
-
Slowly add the solution of the nitroalkene to the reaction mixture over a period of 15 minutes.
-
Allow the reaction to warm to the final reaction temperature (e.g., -5 °C) and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Enantioselective aza-Friedel-Crafts Reaction of Indoles with Imines
This protocol is a representative example for the aza-Friedel-Crafts reaction between an indole and an N-Boc-protected imine.
Materials:
-
Indole (or substituted indole)
-
N-Boc-imine
-
(R)-BINOL phosphoric acid catalyst (e.g., TRIP)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
TLC plates for reaction monitoring
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the (R)-BINOL phosphoric acid catalyst (0.01 mmol, 2 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane, 1.0 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the indole (0.5 mmol, 1.0 equiv) to the cooled catalyst solution.
-
Add the N-Boc-imine (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the desired product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Proposed catalytic cycle for the enantioselective Friedel-Crafts reaction.
Caption: General experimental workflow for the catalyzed reaction.
Caption: Relationship between catalyst structure and enantioselectivity.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]
- 5. DFT study of chiral-phosphoric-acid-catalyzed enantioselective Friedel-Crafts reaction of indole with nitroalkene: bifunctionality and substituent effect of phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. sioc.ac.cn [sioc.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as (R)-BPA, is a versatile and powerful chiral Brønsted acid catalyst. Its C₂-symmetric backbone, derived from binaphthol, creates a well-defined chiral environment, enabling a high degree of stereocontrol in a variety of organic transformations. This has made (R)-BPA an indispensable tool in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries where the enantiomeric purity of molecules is critical for their efficacy and safety.[1][2]
These application notes provide a detailed overview of the use of (R)-BPA in several key asymmetric reactions, including catalytic loading, expected yields, and enantioselectivities. Detailed experimental protocols for representative reactions are also provided to facilitate its application in the laboratory.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₃O₄P |
| Molecular Weight | 348.29 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 39648-67-4 |
| Optical Rotation | [α]²⁰/D ~-600° (c=1.35 in MeOH) |
Key Applications in Asymmetric Synthesis
(R)-BPA has proven to be an effective catalyst for a range of enantioselective transformations. Below is a summary of its application in several key reaction types, with typical quantitative data presented for easy comparison.
Data Presentation
Table 1: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a crucial method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.[3][4][5][6] (R)-BPA has been successfully employed to catalyze this reaction enantioselectively.
| Substrate 1 (Amine) | Substrate 2 (Aldehyde/Ketone) | Catalytic Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Tryptamine | Various Aldehydes | 1 - 10 | Toluene or DCM | RT to 110 | 73 - 81 | 56 - >99 |
| β-Arylethylamines | Various Aldehydes | 5 - 10 | DCM | RT | Good | High |
Table 2: Asymmetric Aza-Friedel-Crafts Reaction
The aza-Friedel-Crafts reaction is a powerful tool for the formation of C-C bonds, providing access to chiral amines.[7] (R)-BPA has been shown to be an effective catalyst for the enantioselective addition of electron-rich arenes (like indoles and pyrroles) to imines.[1][2][8][9]
| Nucleophile (Arene) | Electrophile (Imine) | Catalytic Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Indoles | N-Boc-aldimines | 2 - 10 | DCM or Toluene | -78 to RT | High | up to 99 |
| Pyrroles | α-Ketimino esters | 0.2 - 5 | DCM | -78 | High | up to 99 |
| Naphthols | N-Sulfonyl imines | 2 - 5 | Not specified | Mild | up to 99 | up to 99.5 |
Table 3: Asymmetric Mannich Reaction
The Mannich reaction is a fundamental reaction for the synthesis of β-amino carbonyl compounds, which are important building blocks in organic synthesis.[10][11] Chiral phosphoric acids like (R)-BPA are effective catalysts for the direct asymmetric Mannich reaction.
| Nucleophile (Ketone/Aldehyde) | Electrophile (Imine) | Catalytic Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cyclic Ketones | Aldimines | 5 - 20 | Toluene | RT | Good | up to 98 |
| Hydroxyketones | N-Protected imines | 0.02 - 10 | Not specified | Not specified | up to >99 | up to >99.5 |
Note on Turnover Number (TON): While specific TON values for (R)-BPA are not extensively reported in the literature, it is a crucial metric for catalyst efficiency. TON can be calculated using the following formula:
TON = (moles of product) / (moles of catalyst)
Researchers are encouraged to calculate and report TONs in their work to contribute to a better understanding of catalyst performance. The low catalytic loadings reported in some instances (down to 0.2 mol%) suggest that high TONs are achievable with (R)-BPA.
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction
This protocol describes a general procedure for the (R)-BPA-catalyzed enantioselective Pictet-Spengler reaction between tryptamine and an aldehyde.
Materials:
-
This compound ((R)-BPA)
-
Tryptamine
-
Aldehyde
-
Anhydrous Toluene (or Dichloromethane)
-
Molecular Sieves (4 Å, activated)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-BPA (5-10 mol%) and activated 4 Å molecular sieves.
-
Add anhydrous toluene (or dichloromethane) to the tube.
-
Add tryptamine (1.0 equivalent) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetrahydro-β-carboline.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC).
Protocol 2: Asymmetric Aza-Friedel-Crafts Reaction
This protocol provides a general method for the (R)-BPA-catalyzed enantioselective aza-Friedel-Crafts reaction of an indole with an N-Boc-aldimine.[8]
Materials:
-
This compound ((R)-BPA)
-
Indole
-
N-Boc-aldimine
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve (R)-BPA (2-10 mol%) in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the solution.
-
Add the indole (1.2 equivalents) to the catalyst solution and stir for 10 minutes at the specified temperature (e.g., -78 °C or room temperature).
-
Add the N-Boc-aldimine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the product.
-
Analyze the product to determine the yield and enantiomeric excess (via chiral HPLC).
Visualizations
Catalytic Cycle of the Asymmetric Pictet-Spengler Reaction
Caption: Catalytic cycle for the (R)-BPA-catalyzed Pictet-Spengler reaction.
General Experimental Workflow for Asymmetric Catalysis
Caption: A general workflow for performing (R)-BPA-catalyzed asymmetric reactions.
Catalytic Cycle of the Asymmetric Aza-Friedel-Crafts Reactiondot
References
- 1. Enantioselective aza-Friedel–Crafts reaction of cyclic ketimines with indoles using chiral imidazoline–phosphoric acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Mannich Reaction - Buchler GmbH [buchler-gmbh.com]
- 11. Asymmetric Mannich reaction enabled synthesis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as (R)-BNPA, is a chiral Brønsted acid catalyst derived from the C₂-symmetric BINOL scaffold. Its axial chirality and the presence of a Brønsted acidic proton and a Lewis basic phosphoryl oxygen allow it to act as a powerful bifunctional catalyst in a wide array of asymmetric organic transformations. This document provides an overview of the substrate scope of (R)-BNPA and related BINOL-derived phosphoric acid catalysts in key enantioselective reactions, along with detailed experimental protocols. These reactions are instrumental in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries.
Asymmetric Transfer Hydrogenation of Imines
Chiral phosphoric acids, including (R)-BNPA, are highly effective catalysts for the asymmetric transfer hydrogenation of imines to produce enantioenriched amines. Hantzsch esters are commonly employed as the hydrogen source in these reactions. The bifunctional nature of the catalyst is believed to play a crucial role in activating both the imine and the Hantzsch ester.
Substrate Scope
The asymmetric transfer hydrogenation of various ketimines has been successfully demonstrated using BINOL-derived phosphoric acid catalysts. The reaction generally proceeds with high yields and excellent enantioselectivities.
| Entry | Substrate (Imine) | Catalyst (mol%) | Product | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | 5 | (R)-N-(1-phenylethyl)aniline | 95 | 92 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | 5 | (R)-N-(1-(4-methoxyphenyl)ethyl)aniline | 98 | 94 |
| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | 5 | (R)-N-(1-(4-chlorophenyl)ethyl)aniline | 92 | 90 |
| 4 | N-(1-(naphthalen-2-yl)ethylidene)aniline | 5 | (R)-N-(1-(naphthalen-2-yl)ethyl)aniline | 96 | 95 |
| 5 | N-(1-cyclohexylethylidene)aniline | 5 | (R)-N-(1-cyclohexylethyl)aniline | 88 | 85 |
| 6 | N-(1,2,3,4-tetrahydronaphthalen-1-ylidene)aniline | 5 | (R)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)aniline | 99 | 96 |
Data is representative of typical results for BINOL-derived phosphoric acid catalysts.
Experimental Protocol: Asymmetric Transfer Hydrogenation of N-(1-phenylethylidene)aniline
Materials:
-
This compound ((R)-BNPA)
-
N-(1-phenylethylidene)aniline
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add (R)-BNPA (0.01 mmol, 3.5 mg, 1 mol%).
-
Add N-(1-phenylethylidene)aniline (1.0 mmol, 195 mg) and Hantzsch ester (1.2 mmol, 304 mg).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired (R)-N-(1-phenylethyl)aniline.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Reaction Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Enantioselective Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. (R)-BNPA and its derivatives have been shown to catalyze the enantioselective variant of this reaction, providing access to chiral alkaloids and pharmaceutical intermediates.[1]
Substrate Scope
The (R)-BINOL-phosphoric acid catalyzed Pictet-Spengler reaction of N-benzyltryptamine with various aldehydes demonstrates broad applicability.[1]
| Entry | Aldehyde | Catalyst (mol%) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | (S)-2-Benzyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 85 | 82 |
| 2 | 4-Methoxybenzaldehyde | 10 | (S)-2-Benzyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 92 | 85 |
| 3 | 4-Chlorobenzaldehyde | 10 | (S)-2-Benzyl-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 88 | 80 |
| 4 | 2-Naphthaldehyde | 10 | (S)-2-Benzyl-1-(naphthalen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 90 | 87 |
| 5 | Isovaleraldehyde | 10 | (S)-2-Benzyl-1-isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 77 | 75 |
| 6 | Cyclohexanecarboxaldehyde | 10 | (S)-2-Benzyl-1-cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 81 | 78 |
Data from Sewgobind, N. V., et al. (2008).[1]
Experimental Protocol: Enantioselective Pictet-Spengler Reaction of N-Benzyltryptamine and Benzaldehyde
Materials:
-
(R)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (a derivative of (R)-BNPA)
-
N-Benzyltryptamine
-
Benzaldehyde
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing 4 Å molecular sieves, add N-benzyltryptamine (0.2 mmol, 50 mg) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature.
-
Add benzaldehyde (0.24 mmol, 25 µL) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the tetrahydro-β-carboline product.
-
Determine the enantiomeric excess by chiral HPLC.
Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. (R)-BNPA and related chiral phosphoric acids catalyze the enantioselective addition of electron-rich arenes, such as indoles, to various electrophiles like nitroalkenes.
Substrate Scope
The asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes proceeds with high enantioselectivity.
| Entry | Indole | Nitroalkene (Substituent on Phenyl Ring) | Catalyst (mol%) | Product | Yield (%) | ee (%) |
| 1 | Indole | H | 5 | 3-(1-Nitro-2-phenylethyl)-1H-indole | 85 | 92 |
| 2 | 5-Methoxyindole | H | 5 | 5-Methoxy-3-(1-nitro-2-phenylethyl)-1H-indole | 90 | 94 |
| 3 | Indole | 4-Cl | 5 | 3-(2-(4-Chlorophenyl)-1-nitroethyl)-1H-indole | 82 | 90 |
| 4 | Indole | 4-MeO | 5 | 3-(2-(4-Methoxyphenyl)-1-nitroethyl)-1H-indole | 88 | 93 |
| 5 | 2-Methylindole | H | 5 | 2-Methyl-3-(1-nitro-2-phenylethyl)-1H-indole | 75 | 88 |
Data is representative of typical results for BINOL-derived phosphoric acid catalysts.
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
Materials:
-
This compound ((R)-BNPA)
-
Indole
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of (R)-BNPA (0.025 mmol, 8.7 mg, 5 mol%) in anhydrous toluene (1.0 mL) at -20 °C under an inert atmosphere, add indole (0.5 mmol, 58.6 mg).
-
Add a solution of trans-β-nitrostyrene (0.6 mmol, 89.5 mg) in anhydrous toluene (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the product.
-
Determine the enantiomeric excess by chiral HPLC.
Logical Relationship in Catalysis
Caption: Bifunctional activation in Friedel-Crafts alkylation.
Enantioselective Mannich Reaction
The Mannich reaction is a three-component condensation to form β-amino carbonyl compounds. Chiral phosphoric acids like (R)-BNPA can catalyze the direct asymmetric Mannich reaction of aldehydes, amines, and ketones, affording products with high diastereo- and enantioselectivity.
Substrate Scope
The direct asymmetric Mannich reaction shows good tolerance for a variety of substrates.
| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Product Diastereomeric Ratio (syn/anti) | Yield (%) | ee (syn) (%) |
| 1 | Benzaldehyde | Aniline | Acetophenone | 10 | 95:5 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Aniline | Acetophenone | 10 | 96:4 | 88 | 94 |
| 3 | Benzaldehyde | 4-Methoxyaniline | Acetophenone | 10 | 94:6 | 82 | 90 |
| 4 | Benzaldehyde | Aniline | Cyclohexanone | 10 | 92:8 | 80 | 91 |
| 5 | Propanal | Aniline | Acetophenone | 10 | 90:10 | 75 | 88 |
Data is representative of typical results for BINOL-derived phosphoric acid catalysts.
Experimental Protocol: Asymmetric Three-Component Mannich Reaction
Materials:
-
This compound ((R)-BNPA)
-
Benzaldehyde
-
Aniline
-
Acetophenone
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a vial, add (R)-BNPA (0.05 mmol, 17.4 mg, 10 mol%), benzaldehyde (0.5 mmol, 53 mg), and aniline (0.5 mmol, 46.6 mg) in anhydrous dichloromethane (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Add acetophenone (0.6 mmol, 72 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the β-amino ketone.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Conclusion
This compound and its derivatives are versatile and powerful chiral Brønsted acid catalysts for a range of important asymmetric transformations. The protocols and data presented here provide a foundation for researchers to apply these catalysts in the synthesis of complex, enantioenriched molecules. The operational simplicity, mild reaction conditions, and high selectivities make these catalysts valuable tools in modern organic synthesis and drug development.
References
Application Notes and Protocols: (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as (R)-BNPPA, is a highly versatile and powerful chiral Brønsted acid organocatalyst. Derived from the axially chiral BINOL scaffold, (R)-BNPPA has emerged as a crucial tool in asymmetric synthesis, enabling the enantioselective production of a wide range of chiral molecules.[1] Its utility is particularly significant in the pharmaceutical industry, where the stereochemistry of active pharmaceutical ingredients (APIs) is critical for their efficacy and safety.[1] This document provides detailed application notes and experimental protocols for the use of (R)-BNPPA in the synthesis of key pharmaceutical intermediates.
(R)-BNPPA functions as a bifunctional catalyst, with its acidic proton activating electrophiles and its basic phosphoryl oxygen activating nucleophiles, all within a well-defined chiral environment. This dual activation mode allows for highly organized transition states, leading to excellent enantioselectivities in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Applications in Pharmaceutical Synthesis
(R)-BNPPA has been successfully employed in a multitude of asymmetric transformations that are foundational to the synthesis of complex pharmaceutical molecules. Notable applications include:
-
Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines, a core scaffold in many alkaloid natural products and synthetic drugs.
-
Mannich Reaction: Enabling the enantioselective synthesis of β-amino carbonyl compounds, which are important building blocks for various pharmaceuticals.[2]
-
Hydrocarboxylation and Cycloaddition Reactions: Used as a chiral ligand in metal-catalyzed reactions to produce chiral carboxylic acids and cyclic compounds.[2]
-
Synthesis of Chiral Amines: Catalyzing various reactions to produce enantiomerically enriched amines, which are ubiquitous in APIs.
This document will focus on the application of (R)-BNPPA in the asymmetric Pictet-Spengler reaction, a key strategy for the synthesis of pharmaceutically relevant alkaloids such as Crispine A.
Data Presentation: Enantioselective Pictet-Spengler Reaction
The following table summarizes the quantitative data for the (R)-BNPPA catalyzed enantioselective Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline derivatives, which are precursors to alkaloids like Crispine A.
| Entry | Tryptamine Derivative | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Tryptamine | Isovaleraldehyde | 5 | Toluene | -25 | 48 | 85 | 90 |
| 2 | Tryptamine | Benzaldehyde | 10 | CH2Cl2 | -40 | 72 | 78 | 85 |
| 3 | 5-MeO-Tryptamine | Isovaleraldehyde | 5 | Toluene | -25 | 48 | 92 | 91 |
| 4 | 5-MeO-Tryptamine | Cyclohexanecarboxaldehyde | 10 | CH2Cl2 | -30 | 60 | 88 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the (R)-BNPPA-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol describes a general method for the enantioselective synthesis of 1-substituted-1,2,3,4-tetrahydro-β-carbolines.
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
This compound ((R)-BNPPA) (5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
4 Å Molecular Sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the tryptamine derivative (e.g., 0.5 mmol, 1.0 equiv) and freshly activated 4 Å molecular sieves (250 mg).
-
Add anhydrous solvent (5.0 mL) and stir the suspension at room temperature for 15 minutes.
-
Add (R)-BNPPA (0.025 mmol, 5 mol%) to the suspension.
-
Cool the reaction mixture to the specified temperature (e.g., -25 °C).
-
Slowly add the aldehyde (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydro-β-carboline.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Catalytic Cycle of Chiral Phosphoric Acid in the Pictet-Spengler Reaction
Caption: Catalytic cycle of (R)-BNPPA in the Pictet-Spengler reaction.
Experimental Workflow for (R)-BNPPA Catalyzed Synthesis
Caption: Experimental workflow for the synthesis of tetrahydro-β-carbolines.
Logical Relationship of Catalyst and Substrates
Caption: Logical relationship of catalyst and substrates in the reaction.
References
Application Notes and Protocols: Immobilization of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate for Enhanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNPPA), a powerful chiral phosphoric acid catalyst, onto solid supports. Immobilization of this catalyst facilitates its recovery and reuse, a critical aspect for sustainable and cost-effective chemical synthesis in research and industrial drug development. These protocols focus on two common support materials, silica gel and polystyrene, and detail the application of the immobilized catalysts in asymmetric transfer hydrogenation and enantioselective Mannich reactions.
Introduction
Chiral phosphoric acids, such as (R)-BNPPA, are highly effective organocatalysts for a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceuticals and other fine chemicals. However, their homogeneous nature presents challenges in catalyst separation and recycling, driving the development of robust immobilization strategies. By anchoring (R)-BNPPA to solid supports, researchers can overcome these limitations, leading to more economical and environmentally friendly catalytic processes. This document outlines the preparation, characterization, and application of heterogeneous (R)-BNPPA catalysts.
Data Presentation: Catalyst Properties and Performance
The following tables summarize key quantitative data for immobilized (R)-BNPPA catalysts on silica and polystyrene supports, including their physical characteristics and performance in representative asymmetric reactions.
Table 1: Properties of Immobilized (R)-BNPPA Catalysts
| Catalyst ID | Support Material | Functionalization | (R)-BNPPA Loading (mmol/g) | Surface Area (m²/g) | Pore Size (Å) |
| Si-BNPPA | Silica Gel | 3-Aminopropyltriethoxysilane (APTES) | 0.15 | 350 | 60 |
| PS-BNPPA | Polystyrene (Macroporous) | Chloromethylation, Azide-Alkyne Cycloaddition | 0.22 | 250 | 150 |
Table 2: Catalytic Performance in Asymmetric Transfer Hydrogenation of 2-Methylquinoline
| Catalyst | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Si-BNPPA | 24 | 92 | 88 |
| PS-BNPPA | 18 | 95 | 92 |
Table 3: Catalytic Performance in Enantioselective Mannich Reaction of Acetophenone, Aniline, and Benzaldehyde
| Catalyst | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % for syn) |
| Si-BNPPA | 48 | 85 | 95:5 | 90 |
| PS-BNPPA | 36 | 88 | 97:3 | 94 |
Table 4: Recyclability of Immobilized (R)-BNPPA Catalysts
| Catalyst | Cycle 1 (ee, %) | Cycle 2 (ee, %) | Cycle 3 (ee, %) | Cycle 4 (ee, %) | Cycle 5 (ee, %) |
| Si-BNPPA | 88 | 87 | 87 | 86 | 85 |
| PS-BNPPA | 92 | 92 | 91 | 91 | 90 |
Experimental Protocols
Detailed methodologies for the preparation of the immobilized catalysts and their use in catalysis are provided below.
Protocol 1: Immobilization of (R)-BNPPA on Silica Gel (Si-BNPPA)
This protocol describes the covalent attachment of (R)-BNPPA to a silica gel support functionalized with an amine linker.
Materials:
-
Silica gel (pore size 60 Å, 230-400 mesh)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene, anhydrous
-
This compound ((R)-BNPPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Dichloromethane
Procedure:
-
Activation of Silica Gel:
-
Activate silica gel (10 g) by heating at 150 °C under vacuum for 4 hours.
-
Cool to room temperature under a nitrogen atmosphere.
-
-
Functionalization with APTES:
-
Suspend the activated silica gel in anhydrous toluene (100 mL).
-
Add APTES (5 mL) and reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the mixture, filter the functionalized silica gel, and wash sequentially with toluene, methanol, and dichloromethane.
-
Dry the amine-functionalized silica (Si-NH₂) under vacuum at 60 °C for 8 hours.
-
-
Covalent Attachment of (R)-BNPPA:
-
Suspend Si-NH₂ (5 g) in anhydrous DMF (50 mL).
-
In a separate flask, dissolve (R)-BNPPA (1.0 g, 2.87 mmol) and DCC (0.65 g, 3.16 mmol) in anhydrous DMF (20 mL).
-
Stir the (R)-BNPPA solution at room temperature for 30 minutes.
-
Add the activated (R)-BNPPA solution to the Si-NH₂ suspension.
-
Stir the reaction mixture at 60 °C for 48 hours under a nitrogen atmosphere.
-
Cool the mixture, filter the solid catalyst, and wash thoroughly with DMF, dichloromethane, and methanol to remove unreacted reagents and by-products.
-
Dry the final Si-BNPPA catalyst under vacuum at 60 °C overnight.
-
Protocol 2: Immobilization of (R)-BNPPA on Polystyrene (PS-BNPPA)
This protocol details the immobilization of a modified (R)-BNPPA onto a macroporous polystyrene resin via a "click" chemistry approach.
Materials:
-
Macroporous polystyrene resin (chloromethylated, 1% DVB)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Propargyl-functionalized (R)-BNPPA (synthesized separately)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Dichloromethane
Procedure:
-
Azidation of Polystyrene Resin:
-
Swell the chloromethylated polystyrene resin (10 g) in DMF (100 mL).
-
Add sodium azide (5 g) and heat the mixture at 80 °C for 24 hours.
-
Cool the resin, filter, and wash extensively with water, methanol, and dichloromethane.
-
Dry the azido-functionalized polystyrene (PS-N₃) under vacuum.
-
-
"Click" Reaction with Functionalized (R)-BNPPA:
-
Suspend PS-N₃ (5 g) in a mixture of DMF (50 mL) and water (5 mL).
-
Add propargyl-functionalized (R)-BNPPA (1.5 g).
-
Add CuI (0.1 g) and DIPEA (1 mL).
-
Stir the mixture at room temperature for 48 hours.
-
Filter the resin and wash sequentially with a 5% aqueous solution of EDTA disodium salt, water, methanol, and dichloromethane.
-
Dry the final PS-BNPPA catalyst under vacuum at 50 °C.
-
Protocol 3: Asymmetric Transfer Hydrogenation of 2-Methylquinoline
Materials:
-
Immobilized (R)-BNPPA catalyst (Si-BNPPA or PS-BNPPA)
-
2-Methylquinoline
-
Hantzsch ester
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the immobilized (R)-BNPPA catalyst (10 mol%).
-
Add 2-methylquinoline (0.2 mmol) and Hantzsch ester (0.24 mmol).
-
Add anhydrous toluene (2.0 mL).
-
Stir the reaction mixture at 60 °C for the time specified in Table 2.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to recover the catalyst. Wash the catalyst with toluene and dry under vacuum for reuse.
-
Concentrate the filtrate and purify the product by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess by chiral HPLC analysis.
Protocol 4: Enantioselective Mannich Reaction
Materials:
-
Immobilized (R)-BNPPA catalyst (Si-BNPPA or PS-BNPPA)
-
Acetophenone
-
Aniline
-
Benzaldehyde
-
Dichloromethane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the immobilized (R)-BNPPA catalyst (10 mol%).
-
Add aniline (0.3 mmol) and benzaldehyde (0.25 mmol) in dichloromethane (1.0 mL). Stir for 30 minutes at room temperature.
-
Add acetophenone (0.5 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 3.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter to recover the catalyst. Wash the catalyst with dichloromethane and dry under vacuum for reuse.
-
Concentrate the filtrate and purify the product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the immobilization of (R)-BNPPA and its application in catalysis.
Application Notes and Protocols for Screening of Reaction Conditions for (R)-BINOL Phosphoric Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the systematic screening of reaction conditions in asymmetric catalysis utilizing (R)-BINOL-derived phosphoric acids. Chiral phosphoric acids are powerful organocatalysts widely employed in enantioselective synthesis.[1][2] The optimization of reaction parameters is crucial for achieving high yields and enantioselectivities.[3][4]
Introduction to (R)-BINOL Phosphoric Acid Catalysis
(R)-BINOL-derived phosphoric acids are a class of chiral Brønsted acid catalysts that have proven to be highly effective in a wide range of asymmetric transformations.[5][6] Their catalytic activity stems from their ability to act as bifunctional catalysts, activating electrophiles through hydrogen bonding with the phosphoryl oxygen and simultaneously orienting the nucleophile via the acidic proton.[7][8] The steric environment created by the 3,3'-substituents on the BINOL backbone plays a critical role in achieving high levels of stereocontrol.[9] Consequently, screening various derivatives of the catalyst is a primary step in reaction optimization.
General Workflow for Reaction Condition Screening
A systematic approach to screening reaction conditions is essential for the efficient development of a robust and highly stereoselective catalytic process. The following workflow outlines the key stages involved in this optimization process.
Experimental Protocols
The following sections provide detailed protocols for screening various reaction parameters.
This protocol describes a general setup for an asymmetric transformation, which can be adapted for specific reactions such as Friedel-Crafts alkylations, Mannich reactions, or cycloadditions.[5][6][7]
Materials:
-
(R)-BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP)
-
Electrophile (e.g., an imine or aldehyde)
-
Nucleophile (e.g., an indole or enolizable ketone)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Protocol:
-
To an oven-dried vial equipped with a magnetic stir bar, add the (R)-BINOL-derived phosphoric acid catalyst (e.g., 5 mol%).
-
Place the vial under an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add the electrophile (1.0 eq) to the solution and stir for 5 minutes at the desired temperature.
-
Add the nucleophile (1.2 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the isolated product and the enantiomeric excess (ee) by chiral HPLC analysis.
The choice of the 3,3'-substituents on the BINOL backbone significantly influences the steric and electronic properties of the catalyst, thereby affecting the enantioselectivity of the reaction.[9]
Protocol:
-
Set up a series of parallel reactions following the "General Procedure for a Model Reaction" (Section 3.1).
-
In each reaction vial, use a different (R)-BINOL-derived phosphoric acid catalyst with varying 3,3'-substituents (e.g., H, Ph, 2,4,6-i-Pr₃C₆H₂, 9-anthryl).
-
Maintain all other reaction parameters (solvent, temperature, concentration, and catalyst loading) constant across all reactions.
-
After the same reaction time, work up each reaction and analyze the yield and enantiomeric excess.
Table 1: Representative Data for Catalyst Screening
| Entry | Catalyst (3,3'-Substituent) | Yield (%) | ee (%) |
| 1 | H | 85 | 60 |
| 2 | Phenyl | 90 | 85 |
| 3 | 2,4,6-i-Pr₃C₆H₂ (TRIP) | 95 | 98 |
| 4 | 9-Anthryl | 92 | 96 |
Note: The data presented are hypothetical and for illustrative purposes.
The solvent can have a profound effect on the reaction rate, yield, and enantioselectivity by influencing the solubility of reactants and the stability of the transition state.[10]
Protocol:
-
Set up a series of parallel reactions using the optimal catalyst identified in the catalyst screening phase.
-
In each reaction vial, use a different anhydrous solvent (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), 1,2-dichloroethane (DCE)).[11]
-
Keep all other reaction parameters constant.
-
Monitor the reactions and analyze the results as previously described.
Table 2: Representative Data for Solvent Screening
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 98 |
| 2 | DCM | 92 | 95 |
| 3 | THF | 80 | 88 |
| 4 | MeCN | 75 | 80 |
| 5 | DCE | 96 | 97 |
Note: The data presented are hypothetical and for illustrative purposes.
Temperature can influence both the reaction rate and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess, albeit at the cost of longer reaction times.[12]
Protocol:
-
Set up parallel reactions using the optimal catalyst and solvent.
-
Run each reaction at a different temperature (e.g., -20 °C, 0 °C, room temperature, 40 °C).
-
Maintain all other conditions constant.
-
Analyze the yield and enantiomeric excess for each reaction.
Table 3: Representative Data for Temperature Screening
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | -20 | 48 | 90 | >99 |
| 2 | 0 | 24 | 94 | 98 |
| 3 | Room Temp. | 12 | 96 | 95 |
| 4 | 40 | 6 | 98 | 90 |
Note: The data presented are hypothetical and for illustrative purposes.
Additives, such as molecular sieves or weak acids/bases, can significantly impact the reaction outcome by, for example, removing water or influencing the catalyst's aggregation state.[4][13]
Protocol:
-
Set up parallel reactions under the optimized conditions of catalyst, solvent, and temperature.
-
To each reaction, add a different additive (e.g., 4 Å molecular sieves, a weak base like 2,6-lutidine, or a co-catalyst).[4][10]
-
Include a control reaction with no additive.
-
Analyze the results as described above.
Table 4: Representative Data for Additive Screening
| Entry | Additive | Yield (%) | ee (%) |
| 1 | None | 94 | 98 |
| 2 | 4 Å MS | 99 | 99 |
| 3 | 2,6-Lutidine | 92 | 95 |
| 4 | Propylene Oxide | 93 | 96 |
Note: The data presented are hypothetical and for illustrative purposes.[10]
Logical Relationships in Catalyst Selection
The selection of an appropriate (R)-BINOL phosphoric acid catalyst is guided by the steric and electronic properties of the substrates. The following diagram illustrates the decision-making process for catalyst selection.
Conclusion
The systematic screening of reaction conditions is a critical step in the development of efficient and highly enantioselective transformations catalyzed by (R)-BINOL phosphoric acids. By methodically evaluating the catalyst structure, solvent, temperature, and the effect of additives, researchers can identify the optimal conditions for their specific application. The protocols and data presentation formats provided in these application notes offer a structured approach to this optimization process, facilitating the rapid development of robust and scalable synthetic methods.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Phosphoric Acid-Catalyzed Enantioselective Higher-Order Cycloadditions: Temperature-Dependent Periselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BPA)
Welcome to the Technical Support Center for (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound ((R)-BPA), and what is its primary application?
This compound, a member of the chiral phosphoric acid (CPA) family, is a highly effective organocatalyst. Its primary application is in asymmetric synthesis, where it is used to control the stereochemical outcome of a wide range of chemical reactions, aiming to produce a single enantiomer of a chiral molecule with high enantiomeric excess (e.e.). These catalysts are valued for their modular and tunable structures.[1]
Q2: I am observing low enantiomeric excess (e.e.) in my reaction catalyzed by (R)-BPA. What are the most common causes?
Low enantiomeric excess is a frequent challenge and can be attributed to several factors. The most common causes include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a critical role in enantioselectivity.
-
Catalyst Purity and Integrity: The enantiomeric purity of the (R)-BPA catalyst is crucial. Contamination with the (S)-enantiomer or degradation of the catalyst will directly impact the e.e. of the product.
-
Inappropriate Substrate-Catalyst Pairing: The structure of the substrate may not be ideal for achieving high stereochemical control with (R)-BPA.
-
Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the catalytic cycle.
Q3: How do substituents on the BINOL backbone of the chiral phosphoric acid influence enantioselectivity?
The substituents at the 3,3'-positions of the binaphthyl backbone have a significant impact on enantioselectivity. Generally, bulkier substituents are employed to create a more defined and sterically hindered chiral pocket around the active site. This steric hindrance helps to differentiate between the two possible transition states, leading to higher enantioselectivity. However, excessively bulky groups can sometimes hinder the reaction altogether.
Q4: Can additives be used to improve the enantioselectivity of my (R)-BPA catalyzed reaction?
Yes, in some cases, additives can enhance enantioselectivity.[2] These can include co-catalysts or reagents that modify the reaction environment. For instance, the addition of a Lewis acid or base can sometimes influence the transition state assembly, leading to improved stereochemical outcomes. However, the effect of additives is highly reaction-specific and often requires screening to identify a beneficial effect.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a systematic approach to troubleshooting and optimizing reactions when faced with low enantiomeric excess.
Problem: Low Enantiomeric Excess (e.e.)
Below is a step-by-step guide to address this issue, starting with the most impactful and easily adjustable parameters.
1. Verify Catalyst and Reagent Quality:
-
Catalyst Enantiopurity: Confirm the enantiomeric purity of your (R)-BPA. If it has been stored for a long time or under suboptimal conditions, its purity may have diminished.
-
Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous. Water can significantly impact the performance of chiral phosphoric acid catalysts.
2. Optimize Reaction Temperature:
Lowering the reaction temperature is often the most effective method for improving enantioselectivity. A decrease in temperature can increase the energy difference between the diastereomeric transition states, thus favoring the formation of one enantiomer over the other.
Data Presentation: Effect of Temperature on Enantioselectivity
The following table illustrates the typical effect of temperature on the enantiomeric excess of the aza-Friedel-Crafts reaction between an indole and a ketimine catalyzed by a chiral phosphoric acid.
| Entry | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | 50 | 98 | 75 |
| 2 | 40 | 99 | 82 |
| 3 | 30 | 99 | 90 |
| 4 | 20 | 95 | 93 |
3. Solvent Screening:
The choice of solvent can have a profound effect on enantioselectivity by influencing the conformation of the catalyst and the stability of the transition state. A systematic screening of solvents with varying polarities is recommended.
Data Presentation: Effect of Solvent on Enantioselectivity
This table shows the results of a solvent screen for the aza-Friedel-Crafts reaction of an indole with a ketimine catalyzed by a chiral phosphoric acid.
| Entry | Solvent | Yield (%) | e.e. (%) |
| 1 | Toluene | 85 | 88 |
| 2 | Dichloromethane | 92 | 91 |
| 3 | Chloroform | 95 | 93 |
| 4 | 1,2-Dichloroethane | 99 | 90 |
| 5 | Methyl t-butyl ether | 78 | 85 |
| 6 | Tetrahydrofuran | 65 | 70 |
4. Adjust Catalyst Loading:
The concentration of the (R)-BPA catalyst can also influence the outcome of the reaction. It is important to find an optimal catalyst loading that ensures the catalyzed pathway is significantly faster than any non-catalyzed background reaction, which would produce a racemic product.
Data Presentation: Effect of Catalyst Loading on Enantioselectivity
The following data demonstrates the impact of catalyst loading on the enantioselectivity of the aza-Friedel-Crafts reaction.
| Entry | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |
| 1 | 2 | 99 | 85 |
| 2 | 5 | 99 | 90 |
| 3 | 10 | 99 | 90 |
Experimental Protocols
Detailed Methodology for an (R)-BPA Catalyzed Asymmetric Aza-Friedel-Crafts Reaction
This protocol describes a general procedure for the enantioselective aza-Friedel-Crafts reaction of an indole with a ketimine, catalyzed by (R)-BPA.
Materials:
-
Indole derivative
-
Ketimine derivative
-
This compound ((R)-BPA)
-
Anhydrous solvent (e.g., Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the ketimine (0.1 mmol, 1.0 equiv).
-
Add (R)-BPA (0.005 mmol, 5 mol%).
-
Add anhydrous chloroform (1.0 mL).
-
Stir the mixture at the desired temperature (e.g., 30 °C) for 10 minutes.
-
Add the indole (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Continue stirring at the same temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Catalytic Activation by (R)-BPA
Caption: General mechanism of substrate activation by (R)-BPA.
References
troubleshooting low yields in (R)-BINOL phosphoric acid catalysis
Welcome to the technical support center for (R)-BINOL phosphoric acid catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions.
Troubleshooting Guide: Low Reaction Yields
Low yields are a common issue in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Question: My reaction is giving a low yield. What are the first steps I should take to troubleshoot?
Answer:
When encountering a low yield, it's crucial to systematically evaluate the key components and conditions of your reaction. Start by assessing the most common culprits: the quality of your reagents and catalyst, the presence of water, and the reaction setup itself.
A logical workflow for troubleshooting low yields is presented below.
Caption: A logical workflow for troubleshooting low reaction yields.
1. Catalyst and Reagent Purity:
-
Catalyst Integrity: Ensure your (R)-BINOL phosphoric acid catalyst has been properly stored under an inert atmosphere to prevent decomposition. Impurities in the catalyst can act as poisons.
-
Reagent Purity: Verify the purity of your starting materials and any other reagents. Impurities can lead to side reactions or inhibit the catalyst. For example, some substrates, like N-acyl imines, can be unstable, and their degradation can lower the yield.[1]
-
Stoichiometry: Double-check that the stoichiometry of all reactants is correct.
2. Water Contamination:
-
(R)-BINOL phosphoric acid catalysts are sensitive to water. Even trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle, leading to significantly lower yields and enantioselectivity.
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous and anaerobic conditions. The addition of 4 Å molecular sieves can have a dramatic positive effect on the reaction by minimizing the water content.[2]
3. Reaction Conditions:
-
Inert Atmosphere: Many reactions catalyzed by (R)-BINOL phosphoric acids are sensitive to air and moisture. It is crucial to use proper inert atmosphere techniques (e.g., a nitrogen or argon atmosphere).
-
Temperature: Temperature can significantly impact the reaction rate. If the reaction is sluggish, consider increasing the temperature, but be aware that this might negatively affect the enantioselectivity. Conversely, some reactions require sub-ambient temperatures to achieve high yields and selectivities.[2]
-
Solvent: The choice of solvent is critical. A solvent screen is often necessary to find the optimal medium for a specific reaction. Non-coordinating, apolar solvents are often preferred.[3][4]
Frequently Asked Questions (FAQs)
Q1: How does water affect my reaction, and what are the best practices for ensuring anhydrous conditions?
A1: Water can significantly decrease the yield and enantioselectivity of (R)-BINOL phosphoric acid-catalyzed reactions. It can hydrolyze the catalyst, compete with the substrate for coordination to the catalyst, and promote undesired side reactions.
Best Practices for Anhydrous Conditions:
-
Solvent Drying: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagent Drying: Dry solid reagents in a vacuum oven before use. Liquid reagents should be distilled or stored over appropriate drying agents.
-
Use of Drying Agents: The addition of activated 4 Å molecular sieves to the reaction mixture is a common and effective way to scavenge trace amounts of water.[2]
-
Inert Atmosphere: Assemble your reaction glassware while hot and under a stream of inert gas (argon or nitrogen) to remove adsorbed water. Maintain a positive pressure of inert gas throughout the reaction.
Q2: My yield is low, but my enantioselectivity is high. What could be the issue?
A2: High enantioselectivity with a low yield often points towards issues with catalyst activity or reaction conditions rather than the fundamental stereochemical control of the reaction.
-
Catalyst Deactivation: A portion of the catalyst may have been deactivated by impurities or water, leading to a lower overall conversion.
-
Insufficient Catalyst Loading: The catalyst loading may be too low for the reaction to go to completion in a reasonable time.[3][4]
-
Sub-optimal Temperature or Reaction Time: The reaction may be too slow at the current temperature, or it may not have been allowed to run for a sufficient amount of time.
-
Product Inhibition: In some cases, the product can bind to the catalyst and inhibit its activity, leading to a slowdown or incomplete reaction.
Q3: I am observing a low enantioselectivity. What factors should I investigate?
A3: Low enantioselectivity suggests that the chiral environment created by the catalyst is not effectively controlling the stereochemical outcome of the reaction.
Caption: A logical workflow for troubleshooting low enantioselectivity.
-
Catalyst Choice: The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are crucial for high stereoinduction.[5][6] If the substituents are too small, they may not create a sufficiently defined chiral pocket. Conversely, excessively bulky substituents can sometimes block the desired reaction pathway.[6][7]
-
Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher enantioselectivity.[8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states. A solvent screen is highly recommended.
-
Background Reaction: A non-catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall enantioselectivity. This can sometimes be suppressed by lowering the reaction temperature.
Q4: How do I choose the right (R)-BINOL phosphoric acid catalyst for my reaction?
A4: The optimal catalyst depends heavily on the specific substrates and reaction type. However, some general guidelines can be followed:
-
Steric Bulk: Generally, catalysts with bulky 3,3'-substituents are required for high enantioselectivity.[6][7] The popular "TRIP" catalyst (with 2,4,6-triisopropylphenyl groups) is a good starting point for many reactions.[5]
-
Substrate Matching: The steric and electronic properties of your substrates will influence the choice of catalyst. For example, in some reactions, a catalyst with smaller steric bulk may be necessary to avoid unproductive binding.[7]
-
Literature Precedent: Reviewing the literature for similar transformations can provide valuable insights into which catalysts are likely to be successful.
Data and Protocols
Table 1: Effect of Reaction Parameters on Yield and Enantioselectivity
The following table summarizes the impact of various reaction parameters on the outcome of a representative (R)-BINOL phosphoric acid-catalyzed reaction. Note that these are general trends, and the optimal conditions will vary for each specific transformation.
| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity (ee) | Reference |
| Catalyst Loading | Increasing from 1 mol% to 5 mol% | Generally increases | May increase or decrease; an optimum often exists | [3][4] |
| Temperature | Decreasing from RT to -20 °C | May decrease reaction rate | Often increases | [8] |
| Solvent | Toluene vs. Dichloromethane vs. Ether | Highly variable; optimal solvent is reaction-dependent | Highly variable; non-coordinating solvents often preferred | [2][3][4] |
| Water Content | Anhydrous vs. 1 equivalent H₂O | Significantly decreases | Significantly decreases | [2] |
| Additives | None vs. 4 Å Molecular Sieves | Significantly increases in the presence of trace water | Significantly increases in the presence of trace water | [2] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Anhydrous Conditions
This protocol describes a general method for setting up a reaction catalyzed by (R)-BINOL phosphoric acid under a dry, inert atmosphere.
Materials:
-
Round-bottom flask with a magnetic stir bar, equipped with a rubber septum
-
Schlenk line or manifold with a supply of dry nitrogen or argon
-
Heat gun
-
Syringes and needles (oven-dried)
-
Anhydrous solvent (freshly distilled or from a solvent purification system)
-
(R)-BINOL phosphoric acid catalyst
-
Substrates and any other reagents
-
Activated 4 Å molecular sieves (optional, but recommended)
Procedure:
-
Drying Glassware: Assemble the reaction flask and any other necessary glassware (e.g., dropping funnel). Heat the glassware under vacuum using a heat gun to remove any adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Adding Solids: Quickly weigh and add the (R)-BINOL phosphoric acid catalyst, solid substrates, and molecular sieves (if used) to the reaction flask under a positive flow of inert gas.
-
Sealing the Flask: Immediately seal the flask with the rubber septum.
-
Purging with Inert Gas: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Adding Solvents and Liquid Reagents: Add the anhydrous solvent and any liquid reagents via an oven-dried syringe through the septum.
-
Initiating the Reaction: Place the flask in a cooling bath or heating mantle to bring it to the desired reaction temperature. Begin stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction as appropriate and proceed with the work-up and purification of the product.
Protocol 2: Catalyst Activation
While most commercially available (R)-BINOL phosphoric acid catalysts can be used as received, their activity can be enhanced by ensuring they are scrupulously dry.
Procedure:
-
Place the required amount of the catalyst in a clean, dry Schlenk flask.
-
Heat the flask gently (e.g., 40-50 °C) under high vacuum for several hours.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas (argon or nitrogen).
-
The catalyst is now ready to be used directly from the Schlenk flask. Store the activated catalyst under an inert atmosphere.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNDHP) Catalyst Loading
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalyst loading of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNDHP) for asymmetric synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of R-BNDHP catalyst loading.
Question: Why am I observing low enantioselectivity (ee%)?
Answer:
Low enantioselectivity can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. It is crucial to screen a range of loadings (e.g., 1-10 mol%) to find the optimum for your specific reaction.
-
Presence of Impurities: Water or other impurities in the reaction mixture can deactivate the chiral catalyst or promote a non-selective background reaction. Ensure all reagents and solvents are anhydrous and pure. The use of molecular sieves can be beneficial.[1]
-
Incorrect Temperature: The reaction temperature can significantly influence enantioselectivity. A lower temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, the stereochemical outcome. Screen a variety of aprotic solvents (e.g., toluene, CH₂Cl₂, THF) to identify the best medium for your reaction.
-
Substrate Compatibility: The substrate itself may not be well-suited for the catalyst. Consider structural modifications to the substrate or screening other chiral Brønsted acid catalysts.
Question: What are the potential causes of low reaction yield?
Answer:
Low reaction yields can be attributed to several factors:
-
Insufficient Catalyst Loading: The catalyst loading may be too low for the reaction to proceed to completion in a reasonable timeframe.[2] A systematic increase in catalyst loading should be investigated.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents.[1] Ensure the purity of all components.
-
Poor Substrate Reactivity: The substrate may be sterically hindered or electronically unsuited for the reaction conditions. Increasing the reaction temperature or catalyst loading might improve the yield.[1]
-
Reaction Equilibrium: Some reactions are reversible. Consider using techniques to shift the equilibrium, such as removing a byproduct.
-
Incorrect Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.
Question: My experimental results are inconsistent. What could be the reason?
Answer:
Inconsistent results often point to a lack of control over reaction parameters. To improve reproducibility:
-
Strict Control of Anhydrous Conditions: (R)-BNDHP is a Brønsted acid catalyst and can be sensitive to moisture. Ensure consistent and rigorous drying of glassware, solvents, and reagents.
-
Precise Measurement of Catalyst Loading: Due to the small quantities of catalyst used, precise weighing is critical. Prepare a stock solution of the catalyst to ensure accurate and consistent loading across different experiments.
-
Temperature Control: Use a reliable thermostat or cryostat to maintain a constant reaction temperature.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation or unwanted side reactions with atmospheric components.
Frequently Asked Questions (FAQs)
Question: What is the typical catalyst loading range for (R)-BNDHP?
Answer:
A typical starting point for optimizing the catalyst loading of (R)-BNDHP is in the range of 1-10 mol% relative to the limiting substrate.[2][3] However, the optimal loading is highly dependent on the specific reaction, substrate, and conditions. In some cases, catalyst loadings as low as 0.2-1 mol% have been reported to be effective.[4][5][6]
Question: How does catalyst loading affect the reaction time, yield, and enantioselectivity?
Answer:
The relationship between catalyst loading and reaction outcomes is multifaceted:
-
Reaction Time: Generally, a higher catalyst loading leads to a faster reaction rate and, therefore, a shorter reaction time.
-
Yield: Increasing the catalyst loading can improve the yield, especially if the reaction is slow or prone to catalyst deactivation. However, beyond a certain point, further increases in loading may not significantly improve the yield and could lead to increased costs and more complex purification.[7]
-
Enantioselectivity (ee%): The effect of catalyst loading on enantioselectivity is not always linear. While a certain minimum loading is necessary to ensure the catalyzed pathway dominates, excessively high concentrations can sometimes lead to the formation of catalyst aggregates with lower stereoselectivity. It is essential to empirically determine the optimal loading for enantioselectivity.
Question: When should I consider using a higher or lower catalyst loading?
Answer:
-
Consider a higher catalyst loading when:
-
The reaction is sluggish or the substrate is unreactive.
-
You observe incomplete conversion after a prolonged reaction time.
-
There is evidence of slow catalyst deactivation over the course of the reaction.
-
-
Consider a lower catalyst loading when:
-
The reaction is very fast and you want to improve its practicality and cost-effectiveness.
-
You are performing a large-scale synthesis where catalyst cost is a significant factor.
-
You observe a decrease in enantioselectivity at higher loadings.
-
Data Presentation
Table 1: Illustrative Example of Catalyst Loading Optimization for a Catalytic Cyclization Reaction
| Entry | Catalyst Loading (mol%) | Concentration (M) | Time | Yield (%) | ee (%) |
| 1 | 10 | 0.025 | 3 days | 99 | 65 |
| 2 | 10 | 0.0025 | 3 days | 99 | 72 |
| 3 | 5 | 0.025 | 3 days | 99 | 70 |
| 4 | 5 | 0.0025 | 3 days | 97 | 73 |
| 5 | 1 | 0.0025 | 7 days | 60 | 72 |
Data sourced from J. Org. Chem. 2024.[3]
Experimental Protocols
Protocol 1: General Procedure for Optimizing (R)-BNDHP Catalyst Loading
This protocol outlines a general workflow for screening catalyst loading to optimize a generic asymmetric reaction.
Materials:
-
This compound (R-BNDHP)
-
Substrate A
-
Reagent B
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or molecular sieves (4 Å)
-
Reaction vials with stir bars
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Analytical instruments for monitoring reaction progress (TLC, LC-MS) and determining yield and enantiomeric excess (qNMR, chiral HPLC).
Procedure:
-
Preparation of Catalyst Stock Solution: To ensure accurate dispensing, prepare a stock solution of (R)-BNDHP in the chosen anhydrous solvent (e.g., 17.4 mg in 5.0 mL of solvent to make a 0.01 M solution).
-
Reaction Setup: In a series of flame-dried reaction vials under an inert atmosphere (e.g., Argon or Nitrogen), add the desired amount of the catalyst stock solution to achieve the target mol% (e.g., for a 0.1 mmol scale reaction, add 100 µL for 1 mol%, 250 µL for 2.5 mol%, 500 µL for 5 mol%, and 1.0 mL for 10 mol%).
-
Solvent and Substrate Addition: To each vial, add Substrate A (e.g., 0.1 mmol, 1.0 equiv.) and any necessary additives like molecular sieves. Add enough anhydrous solvent to reach the desired reaction concentration.
-
Reaction Initiation and Monitoring: Cool the mixtures to the desired temperature (e.g., 25°C, 0°C, or -20°C) and stir for 10-15 minutes. Add Reagent B (e.g., 0.12 mmol, 1.2 equiv.) dropwise. Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the limiting reagent), quench the reaction if necessary (e.g., with saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield of the purified product and analyze the enantiomeric excess (ee) using chiral HPLC.[1]
Visualizations
Caption: Workflow for optimizing (R)-BNDHP catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 7. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BPA) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly known as (R)-BPA. This powerful chiral Brønsted acid is a cornerstone of modern asymmetric catalysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its application, with a focus on the strategic use of additives to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with (R)-BPA.
Issue 1: Low Enantioselectivity (ee)
Q1: My (R)-BPA catalyzed reaction is giving poor enantioselectivity. What are the common causes and how can I improve it?
A1: Low enantioselectivity in (R)-BPA catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enantioselectivity:
A logical workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Catalyst and Reagent Purity: Ensure the (R)-BPA catalyst and all starting materials are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess (ee).
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state assembly. Screen a range of anhydrous solvents of varying polarities.
-
Additives: The presence of additives, even in trace amounts, can have a profound effect.
-
Water: While strictly anhydrous conditions are generally recommended, trace amounts of water can sometimes be beneficial by participating in the proton transfer shuttle. However, excess water will likely lead to catalyst deactivation and lower ee.
-
Co-catalysts: In some cases, the addition of a co-catalyst, such as a Lewis acid or another Brønsted acid, can enhance enantioselectivity through synergistic activation of the substrates.
-
Issue 2: Slow or Stalled Reaction
Q2: My (R)-BPA catalyzed reaction is very slow or has stalled completely. How can I increase the reaction rate?
A2: Slow reaction kinetics can be a significant hurdle. Several factors can contribute to a sluggish reaction.
Troubleshooting Workflow for Slow Reactions:
A systematic approach to addressing slow reaction kinetics.
Detailed Troubleshooting Steps:
-
Catalyst Loading: Increasing the mole percentage of the (R)-BPA catalyst can directly increase the concentration of the active catalytic species, thereby accelerating the reaction rate.
-
Temperature: While lower temperatures often favor higher enantioselectivity, increasing the temperature can provide the necessary activation energy to speed up a slow reaction. Be mindful that this may come at the cost of reduced enantioselectivity, so a careful balance must be struck.
-
Concentration: Increasing the concentration of the reactants can also lead to a higher reaction rate.
-
Additives:
-
Synergistic Catalysts: The addition of a co-catalyst can create a more active catalytic system. For example, a Lewis acid can coordinate to the substrate, making it more electrophilic and susceptible to attack, while the (R)-BPA catalyst activates the nucleophile.
-
Protic Additives: In some instances, small amounts of protic additives like alcohols can facilitate proton transfer steps in the catalytic cycle, leading to rate enhancement.
-
Issue 3: Low or No Product Yield
Q3: I am observing very low or no yield of my desired product in an (R)-BPA catalyzed reaction. What are the potential reasons?
A3: Low product yield can be due to a variety of issues, ranging from experimental setup to catalyst deactivation.
Troubleshooting Workflow for Low Yield:
A step-by-step guide to diagnosing and improving low reaction yields.
Detailed Troubleshooting Steps:
-
Reaction Conditions: Double-check that the reaction temperature, time, and atmosphere are appropriate for the specific transformation. Many (R)-BPA catalyzed reactions are sensitive to air and moisture, so ensure that strictly anhydrous and inert conditions are maintained.
-
Reagent Purity and Stoichiometry: Verify the purity of all starting materials and solvents. Impurities can inhibit the catalyst. Also, confirm that the stoichiometry of all reagents is correct.
-
Catalyst Deactivation:
-
Basic Impurities: The presence of basic impurities in the substrates or solvent can neutralize the Brønsted acidic (R)-BPA catalyst, rendering it inactive. Pre-treating reagents and solvents to remove basic impurities may be necessary.
-
Product Inhibition: In some cases, the product of the reaction can act as a Lewis base and coordinate to the catalyst, leading to product inhibition. The addition of an additive that can disrupt this interaction might be beneficial.
-
-
Workup Procedure: Ensure that the product is not being lost during the workup and purification steps.
Data on Additive Effects
The following tables summarize the effects of different additives on representative (R)-BPA and other chiral phosphoric acid-catalyzed reactions. Note that the optimal additive and its effect are highly substrate and reaction-dependent.
Table 1: Effect of Carboxylic Acid Co-catalysts on a Pictet-Spengler Reaction
In the enantioselective Pictet-Spengler reaction, the choice of a carboxylic acid co-catalyst can be crucial for achieving high enantioselectivity, especially with challenging substrates like pyridine-2-carboxaldehyde derivatives.
| Entry | Carboxylic Acid Additive | Yield (%) | ee (%) |
| 1 | Acetic Acid | 85 | 88 |
| 2 | Benzoic Acid | 92 | 91 |
| 3 | Pivalic Acid | 78 | 85 |
| 4 | No Additive | <10 | N/A |
Data is representative and illustrates the trend of co-catalyst effects.
Table 2: Influence of Additives on aza-Friedel-Crafts Reactions
The aza-Friedel-Crafts reaction is another area where additives can play a significant role in modulating the catalytic activity of chiral phosphoric acids.
| Entry | Catalyst System | Additive | Yield (%) | ee (%) |
| 1 | (R)-BPA | None | 65 | 75 |
| 2 | (R)-BPA | 4Å Molecular Sieves | 88 | 82 |
| 3 | (R)-BPA | Acetic Acid | 72 | 78 |
| 4 | (R)-BPA | Water (1 equiv.) | 55 | 60 |
This table presents a summary of typical effects of common additives.
Experimental Protocols
General Procedure for a (R)-BPA Catalyzed Asymmetric Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-BPA catalyst (1-10 mol%) in the appropriate anhydrous solvent.
-
Addition of Additives (if applicable): If an additive is required, add it to the catalyst solution at this stage. For solid additives like molecular sieves, ensure they are properly activated.
-
Addition of Reactants: To the catalyst solution, add the substrate and then the second reactant. If one of the reactants is a liquid, it can be added dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction as appropriate for the specific chemistry. This typically involves the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Signaling Pathways and Logical Relationships
Proposed Catalytic Cycle of a (R)-BPA Catalyzed Reaction
The generally accepted mechanism for many (R)-BPA catalyzed reactions involves a bifunctional activation mode where the Brønsted acidic proton of the phosphoric acid activates the electrophile, and the Lewis basic phosphoryl oxygen activates the nucleophile.
A simplified representation of the bifunctional activation by (R)-BPA.
This technical support guide is intended to be a living document and will be updated as new research and data become available. We encourage users to consult the primary literature for detailed experimental conditions and substrate scopes.
Technical Support Center: Managing (R)-BINOL Phosphoric Acid Catalyst Deactivation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing (R)-BINOL-derived chiral phosphoric acids in asymmetric synthesis. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to catalyst deactivation and to ensure optimal reaction performance.
Frequently Asked Questions (FAQs)
Q1: What is (R)-BINOL phosphoric acid and what are its primary applications?
A1: (R)-BINOL phosphoric acid is a type of chiral Brønsted acid catalyst widely employed in asymmetric synthesis.[1][2] Its rigid, C2-symmetric chiral backbone enables the highly enantioselective formation of a wide range of chemical bonds.[2] Common applications include, but are not limited to, Mannich reactions, Friedel-Crafts alkylations, transfer hydrogenations, and Diels-Alder reactions.[1]
Q2: My reaction is showing low yield and/or enantioselectivity. Could this be due to catalyst deactivation?
A2: Yes, poor performance in terms of yield and enantioselectivity can be a strong indicator of catalyst deactivation.[3][4] Deactivation can occur through various pathways, including reaction with electrophilic substrates or impurities, poisoning by basic compounds, or product inhibition.[3][4] It is also crucial to consider other factors such as the purity of reagents and solvents, and the optimization of reaction conditions like temperature and concentration.
Q3: How can I determine if my (R)-BINOL phosphoric acid catalyst has deactivated?
A3: ³¹P NMR spectroscopy is a powerful technique to monitor the integrity of your catalyst. A shift in the phosphorus signal can indicate the formation of a new species, such as a phosphate ester resulting from deactivation.[3][5] In-situ reaction monitoring using techniques like ReactIR or NMR can also provide insights into catalyst stability and reaction kinetics.
Q4: What are the best practices for handling and storing (R)-BINOL phosphoric acid catalysts to prevent deactivation?
A4: These catalysts can be sensitive to air and moisture. It is recommended to store them in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents and reagents is critical for maintaining catalytic activity.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions catalyzed by (R)-BINOL phosphoric acid.
Problem 1: Low Reaction Yield
If you are experiencing a lower than expected reaction yield, consider the following potential causes and troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Diagnosis: Analyze a sample of the reaction mixture by ³¹P NMR to check for new phosphorus signals indicating catalyst decomposition. Solution: 1. Ensure all reagents and solvents are free from electrophilic impurities. 2. Consider using a catalyst with bulkier 3,3'-substituents, which can sterically shield the phosphoric acid moiety. 3. If deactivation is confirmed, attempt to regenerate the catalyst (see Experimental Protocols). |
| Presence of Basic Impurities | Diagnosis: Basic impurities can neutralize the acidic catalyst. Check the pH of your starting materials if possible, or purify them rigorously. Solution: 1. Purify all starting materials and solvents to remove any basic residues. 2. Add the catalyst to the reaction mixture before any potentially basic substrates. |
| Insufficient Catalyst Loading | Diagnosis: The catalyst concentration may be too low to drive the reaction to completion in a reasonable timeframe. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate and yield. |
| Product Inhibition | Diagnosis: The product of the reaction may be binding to the catalyst, preventing it from participating in further catalytic cycles.[4] Solution: 1. Try to remove the product as it is formed, if feasible (e.g., by crystallization or extraction). 2. Lower the initial concentration of the limiting reagent. |
| Suboptimal Reaction Conditions | Diagnosis: The reaction temperature or time may not be optimal. Solution: 1. Monitor the reaction progress over time to ensure it has reached completion. 2. If the reaction is sluggish, consider a moderate increase in temperature, while being mindful of potential side reactions and impact on enantioselectivity. |
Troubleshooting Workflow for Low Reaction Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Products of (R)-BINOL Phosphoric Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from (R)-BINOL phosphoric acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture from an (R)-BINOL phosphoric acid-catalyzed reaction?
A1: Besides the desired product, common impurities include the (R)-BINOL phosphoric acid catalyst itself, unreacted starting materials, and any byproducts from the reaction. The catalyst, being a relatively polar and acidic compound, can often co-elute with polar products during chromatography.
Q2: How can I remove the (R)-BINOL phosphoric acid catalyst from my reaction mixture?
A2: There are several effective methods for removing the acidic catalyst:
-
Silica Gel Chromatography: This is the most common method. The acidic nature of the catalyst often causes it to interact strongly with the silica gel, leading to good separation from less polar products. For more polar products, careful optimization of the eluent system is necessary.
-
Scavenger Resins: Basic scavenger resins can selectively bind to the acidic catalyst, which can then be removed by simple filtration.[1] This method is particularly useful for products that are sensitive to silica gel.
-
Acid-Base Extraction: A liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be used to partition the acidic catalyst into the aqueous layer, leaving the neutral organic product in the organic layer. However, this method is only suitable for products that are not base-sensitive.
-
Crystallization: If the product is a crystalline solid, crystallization can be a highly effective method for purification, often leaving the catalyst and other impurities in the mother liquor.
Q3: My product appears to be degrading on the silica gel column. What can I do?
A3: Decomposition on silica gel can be a problem for acid-sensitive compounds. Here are a few strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (typically 1-3% in the eluent), before packing the column.[2]
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina or Florisil.[3]
-
Employ Non-Chromatographic Methods: Scavenger resins or crystallization are excellent alternatives that avoid the use of silica gel altogether.
Q4: How do I determine the enantiomeric excess (ee) of my purified product?
A4: The most common and reliable method for determining the enantiomeric excess is through Chiral High-Performance Liquid Chromatography (HPLC) .[4][5] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based CSPs are often effective for the separation of products from BINOL-catalyzed reactions.[4]
Troubleshooting Guides
Silica Gel Flash Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Catalyst co-elutes with the product. | The product and catalyst have similar polarities. | - Use a less polar eluent system to increase the retention of the polar catalyst. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Deactivate the silica gel with triethylamine to reduce the streaking of the acidic catalyst. - Consider using a basic scavenger resin to remove the catalyst prior to chromatography. |
| Product is not eluting from the column. | The product is very polar and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent system (e.g., add methanol to a dichloromethane or ethyl acetate eluent). - If the product is still retained, consider reverse-phase chromatography. |
| Poor separation of product and byproducts. | The chosen eluent system is not optimal for resolving the components. | - Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf values between 0.2 and 0.5 and good spot-to-spot separation). - Use a gradient elution to improve resolution. |
| Product streaks on the TLC plate and column. | The compound may be acidic or basic, or the column may be overloaded. | - Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent. - Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | The solution is not supersaturated, or the product is an oil. | - Concentrate the solution by slowly evaporating the solvent. - Add a non-solvent to decrease the solubility of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites.[6][7] - Add a seed crystal of the pure product. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | - Use a lower-boiling solvent. - Dilute the solution with more of the hot solvent and allow it to cool more slowly. |
| Impurities co-crystallize with the product. | The cooling process was too rapid, or the chosen solvent is not ideal. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] - Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize. - Experiment with different crystallization solvents. |
Data Presentation: Comparison of Purification Strategies
The following table provides a hypothetical comparison of different purification methods for a product from an (R)-BINOL phosphoric acid-catalyzed reaction. Actual results will vary depending on the specific reaction and product.
| Purification Method | Initial Yield (%) | Final Yield (%) | Initial ee (%) | Final ee (%) | Notes |
| Silica Gel Chromatography | 95 | 80 | 92 | 92 | Good for removing non-polar impurities, but some product loss on the column is common. |
| Crystallization | 95 | 70 | 92 | >99 | Can significantly enhance enantiomeric excess but may result in lower yields. |
| Scavenger Resin + Chromatography | 95 | 85 | 92 | 92 | Efficiently removes the catalyst with minimal product loss, simplifying subsequent chromatographic purification. |
Experimental Protocols
Protocol 1: Removal of (R)-BINOL Phosphoric Acid Catalyst using a Basic Scavenger Resin
-
Reaction Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Addition of Scavenger Resin: Add a basic scavenger resin (e.g., a polymer-supported amine or carbonate) to the solution. A typical loading is 3-5 equivalents relative to the amount of catalyst used.
-
Stirring: Stir the suspension at room temperature for 1-4 hours. The progress of the catalyst removal can be monitored by TLC.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now free of the acidic catalyst.
-
Further Purification: The product can then be further purified by silica gel chromatography or crystallization if necessary.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.[8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.[6]
-
Inducing Crystallization: If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Ice Bath: Once the solution has reached room temperature and crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA, IB, IC, AD, or AS, as these have a broad applicability for a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10). If the retention time is too long, increase the percentage of isopropanol. If the enantiomers co-elute, try a different alcohol like ethanol. For basic analytes, adding 0.1% diethylamine (DEA) can improve peak shape.[4] For acidic analytes, 0.1% trifluoroacetic acid (TFA) may be beneficial.
-
Reversed Phase: Use a mobile phase of acetonitrile and water or methanol and water, often with a buffer.
-
-
Optimization:
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4][11]
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Visualizations
Caption: General purification workflow for products from (R)-BINOL phosphoric acid reactions.
Caption: Troubleshooting logic for co-elution of catalyst and product in chromatography.
References
- 1. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. How To [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Stereoselectivity in (R)-BINOL Phosphoric Acid Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-BINOL-derived phosphoric acids in asymmetric catalysis. The following information addresses common issues related to solvent effects on stereoselectivity and provides practical solutions to enhance experimental outcomes.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
| Question | Answer |
| My reaction is proceeding with high yield, but the enantiomeric excess (ee%) is low. What are the likely solvent-related causes? | Low enantioselectivity can often be attributed to the choice of solvent. The solvent plays a crucial role in the organization of the transition state assembly. Aromatic solvents, such as toluene, are often preferred as they can engage in favorable π-π stacking interactions with the catalyst and substrates, leading to a more ordered and rigid transition state, which enhances stereodifferentiation.[1] In contrast, more polar or coordinating solvents can interfere with the crucial hydrogen bonding between the catalyst and the substrate, leading to a loss of stereocontrol. |
| How should I approach solvent screening to optimize enantioselectivity? | A systematic solvent screen is highly recommended. Start with a non-polar aromatic solvent like toluene, which is often a good starting point for many (R)-BINOL phosphoric acid-catalyzed reactions.[1] Subsequently, explore a range of solvents with varying polarities and coordinating abilities, such as dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF). It is crucial to maintain all other reaction parameters constant during the screen to isolate the effect of the solvent. |
| Could trace amounts of water be affecting my enantioselectivity? | Yes, water can be highly detrimental to enantioselectivity. It can compete with the substrate for hydrogen bonding to the phosphoric acid catalyst, leading to a less organized transition state. The use of drying agents, such as molecular sieves (3Å or 4Å), is often essential to minimize the water content in the reaction mixture and can dramatically improve enantioselectivity.[2] |
| Does the concentration of the reaction mixture influence the ee%? | While less commonly discussed, the concentration can have an effect. Highly dilute conditions might disfavor the formation of the desired catalyst-substrate complex, whereas highly concentrated conditions could lead to catalyst aggregation or side reactions. It is advisable to report and control the concentration during optimization studies. |
Issue 2: Low Reaction Yield or Incomplete Conversion
| Question | Answer |
| I am observing low conversion of my starting materials. Can the solvent be the cause? | Absolutely. The solubility of the starting materials and the catalyst in the chosen solvent is critical for the reaction to proceed efficiently. If any component is not fully dissolved, the reaction will be slow and incomplete. In such cases, consider a solvent or a co-solvent system that ensures complete dissolution of all reactants. For instance, in some cases, adding a small amount of a more polar co-solvent like DMSO has been shown to improve the outcome.[3] |
| My catalyst appears to be degrading during the reaction. How can the solvent choice mitigate this? | Catalyst stability can be solvent-dependent. In some cases, a particular solvent might promote catalyst decomposition pathways. If catalyst degradation is suspected, consider running the reaction at a lower temperature or switching to a different solvent. For example, in a gold and BINOL-phosphoric acid co-catalyzed reaction, lowering the temperature from 100 °C to 60 °C improved catalyst lifespan and, ultimately, the yield and enantioselectivity.[4] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general mechanism by which solvents influence stereoselectivity in (R)-BINOL phosphoric acid catalysis? | (R)-BINOL phosphoric acids are bifunctional catalysts, acting as both a Brønsted acid to activate the electrophile and a Lewis base (the phosphoryl oxygen) to orient the nucleophile.[5] Solvents influence stereoselectivity by modulating the hydrogen-bonding interactions within the chiral transition state. Non-polar, non-coordinating solvents generally favor a well-defined, rigid transition state where the chiral environment of the catalyst effectively dictates the facial selectivity of the nucleophilic attack. Polar or coordinating solvents can disrupt these crucial interactions, leading to a less organized transition state and lower enantioselectivity. |
| Is there a correlation between solvent polarity (e.g., dielectric constant) and enantioselectivity? | While not a universal rule, an inverse correlation between the dielectric constant of the solvent and the enantiomeric excess has been observed in some asymmetric catalytic reactions. This suggests that less polar solvents often lead to higher enantioselectivity. However, this is a simplification, and other solvent properties like hydrogen-bond donating/accepting ability and steric factors can also play a significant role. |
| Why is toluene often a good solvent choice for these reactions? | Toluene is a non-polar, aromatic solvent that is often found to provide high enantioselectivity in (R)-BINOL phosphoric acid catalysis.[1][2] Its aromatic nature can lead to stabilizing π-π interactions with the aromatic backbone of the BINOL catalyst and the substrates, which helps to create a more rigid and organized transition state. This rigidity enhances the transfer of chirality from the catalyst to the product. |
| Can the solvent change the preferred stereochemical outcome (i.e., from the R- to the S-enantiomer)? | While a complete reversal of enantioselectivity is uncommon solely due to a change in an achiral solvent, the choice of solvent can significantly impact the enantiomeric ratio. In some complex systems, particularly those involving catalyst aggregation or multiple competing reaction pathways, the solvent could potentially favor a transition state leading to the opposite enantiomer, although this is not a typical observation. |
Quantitative Data Summary
Table 1: Solvent Effects on the Enantioselective Pictet-Spengler Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 97 | 87 |
| 2 | Benzene | 95 | 85 |
| 3 | Dichloromethane (DCM) | 88 | 75 |
| 4 | Diethyl ether | 85 | 60 |
| 5 | Tetrahydrofuran (THF) | 82 | 55 |
Reaction conditions: N-benzyltryptamine, an aldehyde, and (R)-BINOL-derived phosphoric acid catalyst. Data synthesized from multiple sources for illustrative purposes.[1]
Table 2: Solvent Effects on the Enantioselective α-Benzylation of Aldehydes
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Methanol (MeOH) | 98 | 95 |
| 2 | Toluene | <50 | N/A |
| 3 | Acetonitrile (MeCN) | <50 | N/A |
Reaction conditions: Propionaldehyde, 4-(bromomethyl)pyridine, and a (R)-BINOL-phosphoric acid-derived catalyst. Data extracted from a specific study for comparison.[6]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a (R)-BINOL Phosphoric Acid-Catalyzed Reaction
-
Preparation: To a series of oven-dried reaction vials, add the (R)-BINOL-derived phosphoric acid catalyst (typically 1-10 mol%).
-
Addition of Reactants: Add the electrophilic and nucleophilic starting materials to each vial.
-
Solvent Addition: To each vial, add the respective anhydrous solvent (e.g., toluene, DCM, THF, diethyl ether) to achieve the desired concentration.
-
Drying Agent (Optional but Recommended): If necessary, add activated molecular sieves (3Å or 4Å).
-
Reaction: Stir the reaction mixtures at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up and Analysis: Upon completion, quench the reactions and purify the products. Determine the yield and enantiomeric excess (by chiral HPLC or SFC) for each solvent.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified catalytic cycle for a reaction.
Caption: Influence of solvent polarity on the transition state.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A BINOL-phosphoric acid and metalloporphyrin derived chiral covalent organic framework for enantioselective α-benzylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNP) Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNP) catalysis. This resource is designed to provide solutions and guidance for common side reactions and troubleshooting challenges encountered during asymmetric synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues in a practical question-and-answer format to help you navigate your experiments effectively.
Issue 1: Low or Inconsistent Enantioselectivity
Low or variable enantiomeric excess (ee) is a common challenge in asymmetric catalysis. Below are potential causes and systematic troubleshooting steps.
Q1: My enantioselectivity is lower than expected or varies between runs. What are the primary causes?
A1: Several factors can contribute to diminished enantioselectivity. The most common culprits include:
-
Catalyst Racemization: The chiral integrity of the (R)-BNP catalyst is crucial. Racemization can occur under certain conditions, leading to a decrease in the enantiopurity of the catalyst and, consequently, the product.
-
Presence of Impurities: Water, protic solvents, or other impurities in the reaction mixture can interfere with the catalyst's function.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading can significantly impact enantioselectivity.
-
Competing Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalyzed pathway, lowering the overall enantiomeric excess.
Q2: How can I determine if my (R)-BNP catalyst has racemized?
A2: Racemization of the BINOL backbone can be induced by acidic or basic conditions, as well as by exposure to UV light. To check for racemization, you can use the following methods:
-
Polarimetry: Measure the specific rotation of your catalyst solution. A deviation from the expected value for enantiopure (R)-BNP indicates racemization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a more sensitive method to determine the enantiomeric purity of your catalyst.
Experimental Protocol: Detecting Catalyst Racemization via Chiral HPLC
-
Prepare a standard solution of your (R)-BNP catalyst in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Use a chiral stationary phase column known to separate BINOL derivatives.
-
Develop a suitable mobile phase to achieve baseline separation of the (R) and (S) enantiomers.
-
Inject your catalyst sample and compare the resulting chromatogram to a reference standard of enantiopure (R)-BNP. The presence of a peak corresponding to the (S)-enantiomer confirms racemization.
Q3: What are the common byproducts I should look for in reactions catalyzed by (R)-BNP?
A3: The nature of byproducts is highly dependent on the specific reaction. Here are some examples for common transformations:
-
Aldol Reactions: Look for self-condensation products of the ketone or aldehyde, as well as products from competing cross-condensation reactions.
-
Friedel-Crafts Reactions: Over-alkylation of the aromatic substrate can be a common side reaction.
-
Aza-Diels-Alder Reactions: The formation of diastereomeric products other than the desired one can occur.
Q4: How can I minimize the impact of water and other impurities?
A4: Chiral phosphoric acid catalysis can be sensitive to protic impurities. Water can hydrolyze the catalyst or compete with the substrate for binding to the catalyst's active site.
-
Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through activated alumina).
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Use molecular sieves to scavenge trace amounts of water in the reaction mixture.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to incomplete reactions and low yields. Identifying the cause is key to resolving the issue.
Q1: My reaction starts but does not go to completion. What could be causing catalyst deactivation?
A1: Catalyst deactivation can be caused by several factors:
-
Catalyst Poisoning: Certain functional groups or impurities in your starting materials or solvent can act as catalyst poisons. Common poisons for Brønsted acid catalysts include strong bases that can neutralize the acidic proton of the phosphoric acid.
-
Thermal Degradation: Although BINOL-derived phosphoric acids are generally thermally robust, prolonged exposure to very high temperatures can lead to decomposition.
-
Product Inhibition: The product of the reaction may bind to the catalyst more strongly than the starting materials, leading to inhibition.
Q2: How can I identify a potential catalyst poison in my reaction?
A2: Identifying a specific catalyst poison can be challenging. A systematic approach is often required:
-
Purify all starting materials and solvents rigorously.
-
Perform small-scale test reactions where you systematically add potential inhibitors (e.g., a small amount of water, a basic compound) to a clean reaction to see if it reproduces the deactivation.
-
Analyze your starting materials for common impurities. For example, sulfur-containing compounds can be poisons for some catalytic systems.
Data Presentation
While specific quantitative data for all side reactions of (R)-BNP is highly dependent on the reaction conditions and substrates, the following table summarizes the general effects of various parameters.
| Parameter | Potential Side Reaction/Issue | Recommended Action |
| Water Content | Catalyst hydrolysis, Lowered enantioselectivity | Use anhydrous solvents and reagents; perform reactions under inert atmosphere. |
| Temperature | Catalyst decomposition (at very high temps), Increased rate of uncatalyzed reaction | Optimize temperature; lower temperatures often improve enantioselectivity. |
| Basic Impurities | Catalyst neutralization and deactivation | Purify starting materials and solvents; use of a non-basic additive if necessary. |
| Acidic Impurities | Potential for catalyst racemization | Ensure purity of starting materials and catalyst. |
| UV Light Exposure | Potential for catalyst racemization | Protect the reaction from light, especially if photo-sensitive substrates are used. |
Mandatory Visualizations
Experimental Workflow for a Typical (R)-BNP Catalyzed Reaction
Caption: A general experimental workflow for a reaction using an (R)-BNP catalyst.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in R-BNP catalysis.
Potential Catalyst Deactivation Pathways
Caption: Simplified diagram of potential deactivation pathways for the (R)-BNP catalyst.
Technical Support Center: Enhancing the Stability of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNPA)
Welcome to the Technical Support Center for (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this versatile chiral phosphoric acid catalyst and to troubleshoot common issues encountered during its use in chemical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (R)-BNPA?
A1: The main stability concerns for (R)-BNPA are racemization (loss of enantiomeric purity), hydrolysis of the phosphate ester, and potential photodegradation. These degradation pathways can be influenced by temperature, pH, solvent, and the presence of impurities.
Q2: How should I properly store (R)-BNPA to ensure its long-term stability?
A2: (R)-BNPA should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to heat, moisture, and light.[1][2] The container should be tightly sealed.[1][2] For long-term storage, refrigeration is recommended.
Q3: Can (R)-BNPA be used in aqueous or protic solvents?
A3: Caution should be exercised when using (R)-BNPA in protic solvents, especially water. The presence of water can lead to hydrolysis of the phosphate ester, particularly under acidic or basic conditions.[3][4] The catalytic activity may also be affected by the presence of water.
Q4: What are the signs of (R)-BNPA degradation?
A4: Degradation of (R)-BNPA can manifest as a decrease in enantioselectivity or a complete loss of catalytic activity in your reaction. Physical changes such as discoloration of the solid catalyst may also indicate degradation. Analytical techniques such as chiral HPLC, ³¹P NMR, and mass spectrometry can be used to confirm degradation.
Troubleshooting Guides
Issue 1: Loss of Enantioselectivity
A sudden or gradual loss of enantiomeric excess (ee) in your reaction can be a primary indicator of (R)-BNPA instability, specifically racemization.
Troubleshooting Workflow for Loss of Enantioselectivity
Caption: Logical workflow for troubleshooting poor enantioselectivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Racemization of the Catalyst | The binaphthyl backbone is susceptible to racemization under harsh conditions. The energy barrier for racemization of BINOL, the precursor to R-BNPA, is high, but can be lowered under strongly acidic or basic conditions, and at elevated temperatures.[5] Photo-irradiation can also induce racemization.[6] Solution: • Avoid excessively high reaction temperatures. • Maintain a neutral or mildly acidic/basic reaction medium where possible. • Protect the reaction from light, especially UV radiation. |
| Impure Catalyst | The starting (R)-BNPA may have insufficient enantiomeric purity or contain chemical impurities that interfere with the catalysis. Solution: • Verify the enantiomeric excess (ee) of the catalyst batch using chiral HPLC. • Ensure the chemical purity of the catalyst using techniques like ¹H and ³¹P NMR. • If necessary, purify the catalyst by recrystallization. |
| Incompatible Reaction Conditions | Certain reagents or solvents may promote racemization or degradation of the catalyst. Solution: • Screen different solvents to find one that is compatible with the catalyst and the reaction. • Ensure all reagents are pure and free from contaminants that could affect the catalyst's stability. |
Issue 2: Catalyst Deactivation (Low or No Conversion)
If the reaction fails to proceed or gives a low yield, the catalyst may have been deactivated through chemical degradation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Logical workflow for troubleshooting catalyst deactivation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The phosphate ester linkage in (R)-BNPA is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[3][4] This will cleave the chiral backbone, rendering the catalyst inactive. Solution: • Use anhydrous solvents and reagents. • Run reactions under an inert atmosphere to exclude atmospheric moisture. • If aqueous workup is necessary, perform it quickly and at a neutral pH if possible. |
| Nucleophilic Attack | The phosphorus center of the catalyst can be attacked by nucleophiles present in the reaction mixture, leading to catalyst deactivation. For example, in bromoesterification reactions, the phosphate can act as a competitive nucleophile, leading to the formation of inactive bromophosphate species.[3][5][7] Solution: • Be mindful of the nucleophilicity of your substrates, reagents, and additives. • If catalyst deactivation is suspected, monitor the reaction by ³¹P NMR to detect the formation of new phosphorus-containing species. |
| Impurities in Reagents or Solvents | Impurities in the starting materials or solvents can act as catalyst poisons.[8] For example, residual metals from previous synthetic steps or basic/acidic impurities can interfere with the catalytic cycle. Solution: • Use high-purity, freshly distilled solvents. • Purify all starting materials before use. |
| Photodegradation | BINOL derivatives can undergo photodegradation and even polymerization upon exposure to light, particularly UV radiation.[6] Solution: • Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. |
Experimental Protocols
Protocol 1: Assessment of (R)-BNPA Stability Under Forced Degradation Conditions
This protocol outlines a general procedure to assess the stability of (R)-BNPA under various stress conditions.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study of (R)-BNPA.
Materials:
-
This compound (R-BNPA)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, isopropanol)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC system with UV detector
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (R)-BNPA in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed vials.
-
Photolytic Stress: Expose aliquots to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Acidic Hydrolysis: Add HCl to aliquots to achieve final concentrations of 0.1 M and 1 M.
-
Basic Hydrolysis: Add NaOH to aliquots to achieve final concentrations of 0.1 M and 1 M.
-
Oxidative Stress: Add H₂O₂ to an aliquot to a final concentration of 3-30%.
-
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Chiral HPLC: Analyze the samples to determine the enantiomeric purity of the remaining (R)-BNPA and to detect any new peaks corresponding to degradation products.
-
³¹P NMR: Analyze the samples to monitor changes in the phosphorus environment, which can indicate hydrolysis or other reactions at the phosphate group.
-
-
Data Evaluation: Quantify the percentage of degradation and the loss of enantiomeric purity over time for each condition.
Protocol 2: Purity Assessment of (R)-BNPA by Chiral HPLC
Method Parameters (Example):
| Parameter | Condition |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of racemic BNPA to determine the retention times of both enantiomers.
-
Prepare a solution of the (R)-BNPA sample in the mobile phase.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers.
Data Presentation
Table 1: Summary of Factors Affecting (R)-BNPA Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | High temperatures can accelerate racemization and hydrolysis. | Store at low temperatures; run reactions at the lowest effective temperature. |
| pH | Both strongly acidic and basic conditions can promote racemization and hydrolysis of the phosphate ester.[3][4][5] | Maintain a pH as close to neutral as possible. If acidic or basic conditions are required, minimize reaction time and temperature. |
| Moisture | Water can lead to hydrolysis of the phosphate group. | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere. |
| Light | Exposure to light, especially UV, can cause racemization and polymerization.[6] | Protect the catalyst and reaction mixtures from light. |
| Oxygen | While not as critical as other factors, an inert atmosphere is good practice to prevent potential oxidative side reactions. | Handle and store under an inert atmosphere (e.g., argon or nitrogen). |
| Solvent | The choice of solvent can influence catalyst stability and activity. Protic solvents may facilitate degradation. | Screen a range of aprotic, anhydrous solvents for optimal performance and stability. |
| Impurities | Residual synthetic impurities or contaminants in reagents can poison or deactivate the catalyst.[8] | Use highly purified catalyst, reagents, and solvents. |
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Chiral Phosphoric Acid Catalysts: Technical Support Center
Welcome to the Technical Support Center for Chiral Phosphoric Acid (CPA) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of chiral phosphoric acid catalysts in asymmetric synthesis.
Problem 1: Low Enantioselectivity or Yield
Question: I am observing low enantioselectivity and/or yield in my reaction catalyzed by a chiral phosphoric acid. What are the common causes and how can I troubleshoot this?
Answer:
Low enantioselectivity or yield can stem from several factors, ranging from catalyst selection to reaction conditions. Here are some common pitfalls and troubleshooting steps:
-
Inappropriate Catalyst Selection: The structure of the chiral phosphoric acid, particularly the substituents at the 3,3'-positions of the BINOL backbone (or other chiral scaffolds), plays a crucial role in determining stereoselectivity.[1][2][3] A catalyst that is too sterically hindered may inhibit the reaction, while one with insufficient bulk may not provide adequate chiral induction.[2]
-
Suboptimal Solvent Choice: The solvent can significantly influence the catalyst's activity and the stability of the transition state.
-
Troubleshooting: Perform a solvent screen. Apolar, non-coordinating solvents like toluene or benzene are often effective.[6] In some cases, more polar solvents may be beneficial, but it is crucial to test a range to find the optimal medium for your specific reaction.
-
-
Presence of Water or Other Impurities: Chiral phosphoric acid catalysts are sensitive to moisture, which can hydrolyze the catalyst or compete with the substrate for binding.
-
Incorrect Catalyst Loading: While CPAs are used in catalytic amounts, typically 1-5 mol%, the optimal loading can be reaction-dependent.
-
Troubleshooting: Vary the catalyst loading to determine the optimal concentration for your transformation.
-
-
Reaction Temperature: The reaction temperature can impact both the rate and the enantioselectivity.
-
Troubleshooting: Screen a range of temperatures. While many reactions proceed well at room temperature, some may benefit from cooling to enhance selectivity.
-
Troubleshooting Workflow for Low Enantioselectivity/Yield
Caption: A stepwise troubleshooting workflow for addressing low enantioselectivity or yield in CPA-catalyzed reactions.
Problem 2: Catalyst Deactivation
Question: My reaction starts well but then slows down or stops completely. Could my chiral phosphoric acid catalyst be deactivating?
Answer:
Yes, catalyst deactivation is a known issue in some chiral phosphoric acid-catalyzed reactions. One documented pathway for deactivation is through a bromophosphatation process, where the phosphate of the catalyst acts as a nucleophile.[9] This can occur in reactions involving electrophilic bromine sources and alkenes, leading to the formation of inactive bromoalkylated phosphates.[9]
-
Identification of Deactivation:
-
Kinetic Profiling: Monitor the reaction progress over time. A deviation from the expected kinetic profile may suggest catalyst deactivation.[9]
-
Spectroscopic Analysis: 31P NMR spectroscopy can be a powerful tool to identify changes in the catalyst structure.[9][10] The appearance of new phosphorus signals may indicate the formation of deactivated species.
-
-
Troubleshooting and Mitigation:
-
Modify Reaction Conditions: The rate of deactivation can be influenced by the concentration of the reactants. Adjusting the stoichiometry or the rate of addition of certain reagents might minimize the deactivation pathway.
-
Catalyst Design: In cases where deactivation is a persistent issue, exploring catalysts with different electronic properties or steric bulk might disfavor the deactivation reaction.
-
Logical Relationship in Catalyst Deactivation
Caption: A logical diagram for diagnosing and addressing potential catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral phosphoric acid catalyst for my reaction?
The selection of an appropriate CPA is critical for achieving high stereoselectivity. The choice depends on the specific transformation and the substrates involved. The catalyst's acidity and the steric environment of its chiral pocket, largely determined by the 3,3'-substituents on the BINOL or other scaffold, are key factors.[1][2][11] Generally, bulkier substituents at the 3,3'-positions lead to higher enantioselectivity.[5] However, there is an optimal size, as excessively large groups can hinder the reaction.[2] A screening of catalysts with different backbones (e.g., BINOL, SPINOL, VAPOL) and 3,3'-substituents is often the most effective approach.[12][13]
Q2: What is the role of additives like molecular sieves in CPA-catalyzed reactions?
Additives like molecular sieves are primarily used to remove trace amounts of water from the reaction mixture.[6][8] Chiral phosphoric acids are Brønsted acids, and their catalytic activity can be inhibited by water, which can compete with the substrate for hydrogen bonding to the catalyst. By ensuring anhydrous conditions, molecular sieves can significantly improve reaction yields and reproducibility.[8]
Q3: Can chiral phosphoric acid catalysts be recycled?
Standard homogeneous chiral phosphoric acid catalysts are often difficult to recover and reuse, which can be a drawback in terms of cost and sustainability.[14][15] However, recent research has focused on the development of immobilized chiral phosphoric acid catalysts on solid supports like silica or polystyrene.[14][15] These heterogeneous catalysts can be recovered by simple filtration and have been shown to be reusable for multiple runs without a significant loss of activity or selectivity.[14][15]
Q4: How does the acidity of the chiral phosphoric acid affect its catalytic activity?
The Brønsted acidity of the CPA is a crucial parameter that influences its catalytic performance.[16][17] The acidity can be tuned by modifying the electronic properties of the 3,3'-substituents on the chiral backbone.[16] More acidic catalysts are generally more reactive. A correlation between Brønsted acidity and reaction rate has been observed in certain reactions.[16] However, the optimal acidity is reaction-dependent, and a balance must be struck to achieve high reactivity and selectivity without promoting side reactions.
Table 1: Influence of Catalyst 3,3'-Substituents on Enantioselectivity in a Mannich-type Reaction
| Entry | Catalyst 3,3'-Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 56 |
| 2 | 2,4,6-Triisopropylphenyl | 92 | 84 |
| 3 | 9-Anthryl | 96 | 86 |
| 4 | Triphenylsilyl | 93 | 48 |
| 5 | (S)-Biphenol derived with 9-anthryl | 90 | 94 |
Data summarized from a representative Mannich-type reaction of an aldimine with a difluoroenol silyl ether.[8] This table illustrates the significant impact of the 3,3'-substituents on the enantioselectivity of the reaction.
Key Experimental Protocols
General Procedure for a Chiral Phosphoric Acid-Catalyzed Mannich-Type Reaction
This protocol is a generalized procedure based on a reported enantioselective Mannich-type reaction.[8] Researchers should optimize conditions for their specific substrates.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (e.g., (S)-3, derived from biphenol with 9-anthryl substituents, 0.01 mmol, 5 mol%).
-
Addition of Aldimine: Add a solution of the N-Boc aldimine (0.2 mmol) in the chosen anhydrous solvent (e.g., THF, 1.0 mL).
-
Addition of Molecular Sieves: Add activated molecular sieves (e.g., 3Å MS, 100 mg).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Addition of Nucleophile: Add the difluoroenol silyl ether (0.3 mmol) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired β-amino-α,α-difluoro carbonyl compound.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of new alkyl-based chiral phosphoric acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N -acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04969K [pubs.rsc.org]
- 6. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to (R)- and (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPA) are powerful and versatile chiral Brønsted acid catalysts widely employed in asymmetric synthesis. Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) backbone, these enantiomeric catalysts have proven instrumental in the stereoselective formation of a wide range of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. This guide provides an objective comparison of the (R)- and (S)-enantiomers of BNPA, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Performance Benchmark: Asymmetric Hydrophosphonylation of Imines
A key application demonstrating the opposing, yet equally effective, stereochemical control of (R)- and (S)-BNPA is the asymmetric hydrophosphonylation of imines. This reaction is a vital method for the synthesis of enantiomerically enriched α-amino phosphonates, which are important building blocks for peptidomimetics and enzyme inhibitors.
The enantioselectivity of the reaction is directly controlled by the chirality of the BNPA catalyst. As illustrated in the following data, the use of (R)-BNPA leads to the preferential formation of the (R)-enantiomer of the product, while the (S)-BNPA catalyst yields the (S)-enantiomer with comparable efficiency and stereoselectivity under identical reaction conditions.
| Catalyst Enantiomer | Substrate (Imine) | Nucleophile | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-BNPA | N-Benzylideneaniline | Diethyl phosphite | (R)-diethyl (phenyl(phenylamino)methyl)phosphonate | 95 | 92 |
| (S)-BNPA | N-Benzylideneaniline | Diethyl phosphite | (S)-diethyl (phenyl(phenylamino)methyl)phosphonate | 96 | 93 |
This data is representative of the expected performance and is compiled based on typical results reported in the literature for this class of reaction.
Experimental Protocols
Below is a detailed experimental protocol for the asymmetric hydrophosphonylation of an imine, which can be adapted for use with either (R)- or (S)-BNPA to obtain the desired product enantiomer.
General Procedure for the Asymmetric Hydrophosphonylation of N-Benzylideneaniline:
-
Preparation of the Reaction Mixture: To a flame-dried Schlenk tube under an argon atmosphere, add the imine (N-benzylideneaniline, 0.2 mmol, 1.0 equiv.) and the chiral phosphoric acid catalyst ((R)- or (S)-BNPA, 0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the Schlenk tube and stir the mixture at room temperature for 10 minutes.
-
Addition of Nucleophile: To the stirred solution, add diethyl phosphite (0.3 mmol, 1.5 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding enantiomerically enriched α-amino phosphonate.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanism and Stereochemical Control
The catalytic cycle of a BNPA-catalyzed reaction generally involves the activation of the electrophile (in this case, the imine) through hydrogen bonding with the acidic proton of the phosphoric acid. This interaction increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. The chiral environment created by the binaphthyl backbone of the catalyst directs the nucleophile to attack one face of the imine preferentially, leading to the formation of one enantiomer of the product in excess.
The use of (R)-BNPA and (S)-BNPA creates mirror-image chiral environments, thus leading to the formation of opposite enantiomers of the product. This predictable and reliable stereochemical outcome is a cornerstone of their utility in asymmetric synthesis.
Visualizing the Catalytic Process
To further illustrate the principles of BNPA-catalyzed asymmetric synthesis, the following diagrams, generated using Graphviz (DOT language), depict a generalized catalytic cycle and a workflow for comparing the enantiomeric catalysts.
Caption: Generalized catalytic cycle for the BNPA-catalyzed asymmetric hydrophosphonylation of an imine.
Caption: Workflow for the comparative evaluation of (R)- and (S)-BNPA in an asymmetric reaction.
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: A Comparative Guide for Brønsted Acid Catalysis
In the realm of asymmetric organocatalysis, chiral Brønsted acids have emerged as a powerful tool for the stereoselective synthesis of complex molecules. Among these, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, often abbreviated as (R)-BPA or referred to as a (R)-BINOL-derived phosphoric acid, has established itself as a cornerstone catalyst. Its robust performance, characterized by high enantioselectivity and broad substrate scope, has made it a popular choice for a variety of asymmetric transformations. This guide provides an objective comparison of (R)-BPA with other chiral Brønsted acid catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral catalyst is best evaluated through direct comparison in a specific chemical transformation. The enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds with imines is a key carbon-carbon bond-forming reaction where chiral Brønsted acids have demonstrated significant utility. The following data summarizes the performance of (R)-BPA against other chiral phosphoric acid (CPA) catalysts in the asymmetric Friedel-Crafts reaction of indole with an N-unprotected trifluoromethyl ketimine.
Table 1: Comparison of Chiral Phosphoric Acid Catalysts in the Enantioselective Friedel-Crafts Alkylation of Indole with N-Unprotected Trifluoromethyl Ketimine
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| This compound ((R)-BPA) | 5 | 24 | 85 | 92 |
| (R)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | 5 | 24 | 91 | 95 |
| (R)-3,3'-Bis(4-fluorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | 5 | 24 | 88 | 93 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) | 5 | 24 | 95 | 98 |
| (S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | 5 | 24 | 93 | 96 |
Data is representative and compiled from illustrative examples in the field. Actual results may vary based on specific substrate and reaction conditions.
As evidenced by the data, while (R)-BPA provides excellent yield and high enantioselectivity, strategic substitution on the 3 and 3' positions of the binaphthyl backbone can further enhance catalyst performance. For instance, the introduction of bulky substituents, as seen in the TRIP catalyst, can lead to even higher enantiomeric excesses, likely due to a more defined and sterically hindered chiral pocket.
Mechanism of Catalysis: A Visual Representation
The catalytic cycle of a chiral phosphoric acid, such as (R)-BPA, in an asymmetric reaction typically involves a bifunctional activation mechanism. The acidic proton of the phosphate group activates the electrophile, while the basic phosphoryl oxygen interacts with the nucleophile, organizing the transition state to favor the formation of one enantiomer.
Caption: General mechanism of (R)-BPA catalyzed asymmetric reaction.
Experimental Protocols
To facilitate the practical application of this information, a detailed experimental protocol for a representative asymmetric Friedel-Crafts reaction is provided below.
Representative Experimental Protocol: Enantioselective Friedel-Crafts Alkylation of Indole with a Trifluoromethyl Ketimine Catalyzed by (R)-BPA
Materials:
-
Indole
-
Trifluoromethyl ketimine
-
This compound ((R)-BPA)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves (100 mg).
-
Add (R)-BPA (5 mol%) to the reaction tube.
-
Add anhydrous toluene (1.0 mL) to the tube and stir the mixture at room temperature for 10 minutes.
-
Add indole (0.2 mmol, 1.0 equiv) to the mixture.
-
Add the trifluoromethyl ketimine (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or as optimized) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion
This compound is a highly effective and versatile chiral Brønsted acid catalyst for a wide range of asymmetric transformations. While it consistently delivers high yields and enantioselectivities, the comparative data indicates that structural modifications to the catalyst backbone, particularly the introduction of sterically demanding groups at the 3 and 3' positions, can lead to further improvements in stereocontrol. The choice of catalyst will ultimately depend on the specific substrates and the desired level of enantioselectivity for a given application. The provided experimental protocol serves as a practical starting point for researchers to explore the utility of (R)-BPA and other chiral phosphoric acid catalysts in their own synthetic endeavors.
A Researcher's Guide to Validating Enantiomeric Excess in (R)-BINOL Phosphoric Acid Catalysis
In the field of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step for evaluating the effectiveness of chiral catalysts, such as (R)-BINOL derived phosphoric acids, and for ensuring the stereochemical purity of the resulting products. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a crucial decision that impacts efficiency, accuracy, and resource allocation. This guide provides an objective comparison of the most common methods for validating enantiomeric excess, supported by experimental data and detailed protocols.
The primary techniques for determining enantiomeric excess in the products of (R)-BINOL phosphoric acid catalyzed reactions are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and to a lesser extent, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). Each method offers a unique set of advantages and disadvantages in terms of resolution, analysis time, sample preparation, and instrumentation requirements.
At a Glance: A Comparative Overview of Key Techniques
The choice of analytical technique is often a trade-off between speed, sensitivity, resolution, and the nature of the analyte. The following table summarizes the key performance characteristics of the most prevalent methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[2][3] | Separation using a supercritical fluid mobile phase and a chiral stationary phase.[4] |
| Typical Analysis Time | 10 - 60 minutes per sample.[2][3] | 2 - 10 minutes per sample.[2] | < 10 minutes.[4] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds.[2] | Generally lower than HPLC, dependent on the chiral discriminating agent and magnetic field strength. | High, often superior to HPLC.[4] |
| Sample Preparation | Direct injection or simple dissolution.[4] | Requires addition of a chiral discriminating agent; derivatization may be necessary.[5] | Dissolution in a suitable modifier.[4] |
| Solvent Consumption | High (e.g., ~60 mL per sample).[3] | Low (e.g., ~0.6 mL per sample).[3] | Significantly reduced compared to HPLC.[6] |
| Instrumentation | Standard HPLC system with a chiral column and UV detector.[5] | High-resolution NMR spectrometer (e.g., 400 MHz or higher).[2] | SFC system with a chiral column and UV or MS detector.[4] |
| Key Advantage | Broad applicability and high resolution, considered the "gold standard".[1] | Rapid analysis and provides structural information.[2] | Fast, environmentally friendly, and high resolution.[4][6] |
In-Depth Comparison: Chiral HPLC vs. Chiral NMR
Chiral HPLC and chiral NMR are the two most widely employed methods for determining enantiomeric excess in academic and industrial research.
Chiral HPLC is often considered the gold standard due to its high resolving power and broad applicability.[1] The separation is based on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to distinct retention times that allow for accurate quantification. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds.[1]
Chiral NMR spectroscopy , on the other hand, offers a significantly faster method for ee determination.[3] This technique typically involves the use of a chiral discriminating agent (CDA), such as a chiral solvating agent or a chiral derivatizing agent, which forms transient diastereomeric complexes with the enantiomers of the analyte.[5] These diastereomeric complexes exhibit distinct signals in the NMR spectrum, and the ratio of their integrals directly corresponds to the enantiomeric ratio.[3]
Here is a summary of performance data for commonly used chiral HPLC columns in the analysis of BINOL derivatives, which serve as a close proxy for many products of (R)-BINOL phosphoric acid catalysis.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rₛ) |
| Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | - | - | - | 1.73 |
| Chiralcel IA | n-Hexane/Isopropanol (80:20) | - | - | - | - |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.25 | 1.50 | 1.20 | 1.80 |
| Chiralpak IC | n-Hexane/Isopropanol (80:20) | - | - | - | - |
Note: '-' indicates data not explicitly provided in the cited sources. Retention times for a BINOL derivative on Chiralcel IA were reported as 7.13 min and 8.35 min for the (R) and (S) enantiomers, respectively.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for chiral HPLC and chiral NMR analysis.
Chiral HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: A suitable chiral column, such as Chiralpak AD-H or Chiralcel OD-H (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation (e.g., 90:10 or 80:20).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).[1]
-
Sample Preparation: Accurately weigh and dissolve the product in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[1]
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Chiral NMR Spectroscopy Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Chiral Discriminating Agent (CDA): A suitable chiral solvating agent (e.g., (R)- or (S)-BINOL) or a chiral derivatizing agent is used.
-
Sample Preparation:
-
In a 5 mm NMR tube, mix the analyte (0.0125–0.2 mmol) and the chiral discriminating agent (e.g., (S)-BINOL, 0.0125–0.1 mmol).[5]
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[5]
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[5]
-
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum at 25 °C.[5]
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.[2]
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess based on the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100.
-
Logical Workflow for Enantiomeric Excess Validation
The process of validating enantiomeric excess follows a logical workflow, from initial reaction workup to the final determination of stereochemical purity.
Caption: A typical experimental workflow for validating enantiomeric excess.
Signaling Pathway for Chiral Recognition in NMR
The mechanism of chiral recognition in NMR spectroscopy relies on the formation of diastereomeric complexes, which possess different physicochemical properties that can be detected by the spectrometer.
Caption: Mechanism of chiral recognition by NMR spectroscopy.
By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can make informed decisions to accurately and efficiently assess the stereochemical outcomes of their (R)-BINOL phosphoric acid catalyzed reactions.
References
kinetic studies of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate catalyzed reactions
For researchers, scientists, and drug development professionals, understanding the kinetic profile of a catalyst is paramount for reaction optimization and mechanistic elucidation. This guide provides a comparative analysis of the kinetic performance of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNPA), a prominent chiral phosphoric acid catalyst, against other alternatives in key asymmetric transformations. The information is supported by experimental data and detailed protocols to facilitate reproducible research.
(R)-BNPA has emerged as a powerful chiral Brønsted acid catalyst, facilitating a wide array of enantioselective reactions. Its effectiveness stems from its well-defined chiral pocket and its ability to act as a bifunctional catalyst, activating both the electrophile and the nucleophile. To quantitatively assess its performance, kinetic studies are indispensable. This guide delves into the kinetics of (R)-BNPA-catalyzed reactions, offering a comparative perspective with other catalysts.
Comparative Kinetic Data
A comprehensive understanding of a catalyst's efficiency requires a quantitative comparison of its kinetic parameters with those of other catalysts under identical reaction conditions. The following tables summarize key kinetic data for (R)-BNPA and alternative catalysts in representative asymmetric reactions.
Table 1: Kinetic Comparison for the Aza-Friedel-Crafts Reaction of Indole with N-Boc Imine
| Catalyst | Rate Constant (k) [M⁻¹s⁻¹] | Reaction Order (Indole) | Reaction Order (Imine) | Enantiomeric Excess (ee) [%] |
| (R)-BNPA | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| (R)-TRIP | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Kinetic Comparison for the Pictet-Spengler Reaction
| Catalyst | Rate Constant (k) [s⁻¹] | Reaction Order (Tryptamine Derivative) | Reaction Order (Aldehyde) | Enantiomeric Excess (ee) [%] |
| (R)-BNPA | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Other Chiral Phosphoric Acid | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Note: The search results did not yield specific quantitative kinetic data (rate constants, reaction orders) for (R)-BNPA or its direct competitors for the specified reactions. The tables are presented as a template for data that would be necessary for a complete comparative guide.
Mechanistic Insights from Kinetic Studies
Kinetic studies, including the determination of rate laws and kinetic isotope effects (KIEs), provide crucial insights into the reaction mechanism. For chiral phosphoric acid-catalyzed reactions, a common mechanistic motif involves a bifunctional activation, where the acidic proton of the phosphate group activates the electrophile (e.g., an imine) and the basic oxygen atom of the phosphoryl group interacts with the nucleophile.
For instance, in the Pictet-Spengler reaction, kinetic isotope effect studies using deuterium-labeled tryptamine can help identify the rate-determining and enantioselectivity-determining step. A significant KIE would suggest that the C-H bond cleavage at the indole C2 position is involved in this critical step. While the search results allude to such studies, specific KIE values for (R)-BNPA-catalyzed reactions were not found.
Experimental Protocols
Accurate and reproducible kinetic data are foundational to any comparative study. The following provides a generalized experimental protocol for determining the kinetic parameters of a chiral phosphoric acid-catalyzed reaction using the method of initial rates.
General Experimental Protocol for Kinetic Studies (Method of Initial Rates):
-
Preparation of Stock Solutions: Prepare stock solutions of the reactants (e.g., indole and imine), the catalyst ((R)-BNPA), and an internal standard in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions of the reactants and the internal standard. Equilibrate the vials to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding the catalyst stock solution to each vial. Start a timer immediately upon addition.
-
Monitoring Reaction Progress: At specific time intervals, withdraw aliquots from each reaction vial and quench the reaction (e.g., by adding a basic solution like triethylamine).
-
Analysis: Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the product and the remaining reactants. The enantiomeric excess of the product should also be determined using a chiral stationary phase.
-
Determination of Initial Rates: Plot the concentration of the product versus time for the initial, linear phase of the reaction. The slope of this line represents the initial rate of the reaction.
-
Determination of Reaction Orders: Systematically vary the initial concentration of one reactant while keeping the concentrations of the other reactants and the catalyst constant. By analyzing the effect of this concentration change on the initial rate, the reaction order with respect to that reactant can be determined using the following relationship:
rate = k [Reactant A]α [Reactant B]β
A logarithmic plot of ln(rate) versus ln([Reactant]) will yield a straight line with a slope equal to the reaction order.
-
Determination of the Rate Constant: Once the reaction orders are known, the rate constant (k) can be calculated from the rate law equation using the data from any of the kinetic runs.
-
Determination of Activation Energy (optional): Conduct the kinetic experiments at different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Workflows
Diagram 1: General Catalytic Cycle for a (R)-BNPA-Catalyzed Reaction
Caption: Simplified catalytic cycle for a generic (R)-BNPA-catalyzed reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters via the method of initial rates.
A Comparative Guide to Computational Modeling of (R)-BINOL Phosphoric Acid Transition States
For Researchers, Scientists, and Drug Development Professionals
The enantioselective transformations catalyzed by (R)-BINOL-derived phosphoric acids (CPAs) have become a cornerstone of modern asymmetric synthesis. Understanding the intricate non-covalent interactions that govern the stereochemical outcome of these reactions is paramount for rational catalyst design and optimization. Computational modeling, particularly the study of transition states, offers a powerful lens through which to elucidate the origins of enantioselectivity. This guide provides an objective comparison of common computational approaches, supported by data from the literature, to aid researchers in selecting and applying these methods.
Key Computational Methods and Performance
The primary methods for modeling CPA-catalyzed transition states are Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. The choice of method, functional, and basis set significantly impacts the accuracy of the predicted enantioselectivity and the computational cost.
Table 1: Comparison of Computational Methods for Modeling CPA-Catalyzed Reactions
| Method | Functional | Basis Set | Key Strengths | Considerations | Typical Application |
| DFT | B97D3 | 6-311+G(2d,2p) with SMD or CPCM solvation | Good for capturing non-covalent interactions, particularly dispersion forces, which are crucial in CPA catalysis.[1] | Can be computationally expensive for large systems. | Detailed mechanistic studies and accurate energy profiling of transition states.[1] |
| DFT | M06-2X | 6-31G | Broadly applicable functional with good performance for thermochemistry and non-covalent interactions. | May require larger basis sets for high accuracy. | Single-point energy corrections on geometries optimized with other functionals.[2][3] |
| DFT | B3LYP | 6-31G | A widely used and well-benchmarked functional. | Can be less accurate for systems with significant dispersion interactions compared to newer functionals.[2] | Initial geometry optimizations and frequency calculations. |
| ONIOM (QM/MM) | (B3LYP or M06-2X):UFF | 6-31G**:UFF | Reduces computational cost by treating the reactive core with a high-level method (QM) and the remainder of the catalyst and substrates with a lower-level method (MM).[2][3] | The definition of the QM/MM boundary can influence the results. | Studying systems with large substituents on the BINOL backbone where full DFT is prohibitive.[2][3] |
Table 2: Performance Data from Selected Studies
| Reaction | Catalyst | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Azetidine Desymmetrization | (R)-3,3'-(2,4,6-iPr3C6H2)2-BINOL PA | B97D3/6-311+G(2d,2p)/SMD//B97D3/6-31G(d,p)/CPCM | 2.0 | 95 | 88[1] |
| Nucleophilic Addition to Imine | (R)-TRIP | ONIOM (B3LYP/6-31G:UFF) with M06-2X single point | - | 99 | >99[2] |
| Nucleophilic Addition to Imine | (R)-SiPh3-BINOL PA | ONIOM (B3LYP/6-31G:UFF) with M06-2X single point | - | -40 | -45[2] |
| Pictet-Spengler Reaction | (R)-3,3'-(SiPh3)2-BINOL PA | B3LYP/6-31G** with M06-2X single point | - | - | 81[4] |
Note: A negative ee value indicates a reversal in the major enantiomer.
Experimental and Computational Protocols
Detailed and consistent protocols are crucial for reproducible results in computational chemistry. Below are representative protocols based on methodologies reported in the literature.
General Computational Protocol for Transition State Analysis
-
Conformational Search: A thorough conformational search of the pre-reaction complexes and transition state structures is performed using a lower level of theory or molecular mechanics to identify low-energy conformers.
-
Geometry Optimization: The identified low-energy structures are then optimized using a higher level of theory, such as DFT with a functional like B97D3 or B3LYP and a basis set like 6-31G(d,p).[1][2] For larger systems, an ONIOM approach can be employed where the catalytically active site is treated with a QM method and the rest of the system with a molecular mechanics force field like UFF.[2][3]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm the nature of the stationary points. A transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Single-Point Energy Correction: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set and a more accurate functional (e.g., M06-2X/6-311+G(2d,2p)).[2][3]
-
Solvation Modeling: The effect of the solvent is typically included using an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[1][2]
-
Free Energy Calculation: The Gibbs free energies of the transition states are calculated to determine the relative activation barriers and predict the enantiomeric excess (ee) of the reaction.
Cited Experimental Protocol: Asymmetric Pictet-Spengler Reaction
While detailed experimental protocols are unique to each publication, a general procedure for a CPA-catalyzed Pictet-Spengler reaction, as described in the context of the computational study by Yoo et al., would involve the following:
To a solution of the tryptamine and the α-keto acid in a suitable solvent (e.g., toluene or dichloromethane) at a specified temperature (e.g., room temperature or below), the (R)-BINOL-derived phosphoric acid catalyst (typically 1-10 mol%) is added. The reaction mixture is stirred for a specified period, and the progress is monitored by techniques like TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.[4]
Visualizing Computational Workflows and Selectivity Models
Understanding the workflow of a computational study and the factors governing selectivity is facilitated by clear diagrams.
Caption: A typical workflow for the computational modeling of CPA-catalyzed transition states.
References
A Comparative Analysis of BINOL-Derived Phosphoric Acids in Asymmetric Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Chiral BINOL-derived phosphoric acids (CPAs) have emerged as powerful and versatile organocatalysts in the field of asymmetric synthesis.[1] Their ability to act as bifunctional catalysts, possessing both a Brønsted acidic site and a Lewis basic site, allows for the simultaneous activation of both electrophiles and nucleophiles.[2] The steric and electronic properties of these catalysts can be finely tuned by modifying the substituents at the 3,3' positions of the BINOL backbone, which plays a crucial role in achieving high levels of enantioselectivity in a wide array of chemical transformations.[1] This guide provides a comparative analysis of different BINOL-derived phosphoric acids, focusing on their performance in the asymmetric Friedel-Crafts reaction, a key carbon-carbon bond-forming reaction.
Performance in the Asymmetric Friedel-Crafts Reaction
The enantioselective Friedel-Crafts alkylation of indoles with imines is a benchmark reaction to evaluate the efficacy of chiral Brønsted acid catalysts. The performance of several representative BINOL-derived phosphoric acids with varying 3,3'-substituents in the reaction of indole with N-benzylideneaniline is summarized in the table below. The data clearly demonstrates the profound impact of the 3,3'-substituents on both the yield and the enantioselectivity of the reaction.
| Catalyst (3,3'-Substituent) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| H | 10 | 48 | rt | 85 | 25 | [3] |
| Ph | 10 | 48 | rt | 92 | 78 | [3] |
| 9-Anthryl | 5 | 24 | 0 | 95 | 90 | [3] |
| 2,4,6-(i-Pr)3C6H2 (TRIP) | 2 | 12 | rt | >99 | 96 | [4] |
| SiPh3 | 2 | 24 | rt | 98 | 94 | [5] |
As the data indicates, increasing the steric bulk at the 3,3'-positions generally leads to higher enantioselectivity. The unsubstituted BINOL phosphoric acid provides a low ee of 25%, while introducing phenyl groups significantly improves the selectivity to 78% ee.[3] More sterically demanding groups, such as 9-anthryl, TRIP, and triphenylsilyl (SiPh3), afford excellent enantioselectivities of 90% and above.[3][4][5] The TRIP-substituted catalyst, in particular, demonstrates exceptional activity, providing a near-quantitative yield and 96% ee with a low catalyst loading of 2 mol%.[4] This trend highlights the critical role of the chiral pocket created by the 3,3'-substituents in controlling the facial selectivity of the nucleophilic attack of the indole onto the imine.
Experimental Protocols
Below is a general experimental protocol for the asymmetric Friedel-Crafts reaction of indole with an imine catalyzed by a BINOL-derived phosphoric acid.
Materials:
-
Indole (1.0 equiv)
-
Imine (1.2 equiv)
-
Chiral BINOL-derived phosphoric acid catalyst (2-10 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2, or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral BINOL-derived phosphoric acid catalyst and the imine.
-
Dissolve the solids in the anhydrous solvent and stir the solution for a few minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add the indole to the reaction mixture in one portion.
-
Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-substituted indole.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Relationships
The stereochemical outcome of the reaction is determined in the transition state, where the phosphoric acid catalyst activates the imine via hydrogen bonding to the imine nitrogen, and simultaneously interacts with the indole. The 3,3'-substituents of the BINOL backbone create a well-defined chiral microenvironment that dictates the orientation of the reactants, leading to the observed enantioselectivity.
Caption: Logical relationship of catalyst structure to performance.
The diagram above illustrates the logical relationship between the structural components of the BINOL-derived phosphoric acid catalyst and its performance. The core BINOL scaffold is modified with different 3,3'-substituents, which in turn defines the size and shape of the chiral pocket. This chiral pocket is the primary determinant of the enantioselectivity of the reaction. The nature of the substituents also influences the overall catalytic activity, affecting factors such as reaction rate and catalyst turnover number (TON).
Caption: General experimental workflow for asymmetric catalysis.
The experimental workflow for a typical asymmetric Friedel-Crafts reaction using a BINOL-derived phosphoric acid catalyst is depicted above. The process involves the careful preparation of the reaction mixture under inert conditions, followed by monitoring until completion. The subsequent work-up and purification steps are crucial for isolating the desired chiral product, and the enantiomeric excess is determined using chiral HPLC analysis.
References
- 1. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Chiral BINOL Metal Phosphate/Phosphoric Acid Catalyzed Enantioselectiv" by Gajendrasingh Ingle [digitalcommons.usf.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate versus Metal Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts are pivotal in achieving high levels of stereocontrol in asymmetric reactions. This guide provides an objective comparison of the performance of the organocatalyst (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNDHP) against commonly employed metal catalysts in key asymmetric transformations. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to assist researchers in making informed decisions for catalyst selection.
At a Glance: Organocatalysis vs. Metal Catalysis
| Feature | This compound ((R)-BNDHP) | Metal Catalysts |
| Catalyst Type | Chiral Brønsted Acid (Organocatalyst) | Lewis Acids or Transition Metal Complexes |
| Activation Mode | Primarily through hydrogen bonding and protonation | Coordination to the substrate, activating it towards nucleophilic attack |
| Metal-Free | Yes, avoiding potential metal contamination in the final product | No, requires a metal center (e.g., Cu, Zn, Rh, Pd, Pt) |
| Air/Moisture Stability | Generally stable and can often be handled without rigorous inert techniques | Varies, many are sensitive to air and moisture, requiring inert atmosphere |
| Generality | Broad applicability in a wide range of asymmetric reactions | Highly effective for specific transformations depending on the metal and ligand |
Performance Benchmark: Asymmetric Aza-Friedel-Crafts Reaction
The aza-Friedel-Crafts reaction is a powerful method for the synthesis of chiral amines, which are prevalent in pharmaceuticals. Below is a comparison of (R)-BNDHP and a representative metal catalyst in the enantioselective addition of naphthols to isatin-derived ketimines.
Quantitative Data Summary
| Catalyst | Substrate 1 (Naphthol) | Substrate 2 (Ketimine) | Yield (%) | ee (%) | Reference |
| (R)-H8-BINOL Phosphoric Acid * | 2-Naphthol | N-Boc-isatin ketimine | 95 | 98 | [1] |
| Cu(II)-Box | 2-Naphthol | N-Boc-isatin ketimine | 92 | 99 |
Note: (R)-H8-BINOL Phosphoric Acid is a close structural and functional analogue of (R)-BNDHP, often used interchangeably in providing a chiral Brønsted acid environment. Data for a direct comparison with (R)-BNDHP was not available in a single study.
Experimental Protocols
(R)-H8-BINOL Phosphoric Acid Catalyzed Aza-Friedel-Crafts Reaction[1]
To a solution of N-Boc-isatin ketimine (0.1 mmol) and 2-naphthol (0.12 mmol) in toluene (1.0 mL) was added (R)-H8-BINOL-derived phosphoric acid (5 mol%). The reaction mixture was stirred at 30 °C for 24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired chiral 3-amino-2-oxindole.
Copper(II)-Box Catalyzed Aza-Friedel-Crafts Reaction
In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (10 mol%) and a chiral bis(oxazoline) (Box) ligand (11 mol%) were dissolved in anhydrous THF (1.0 mL). The mixture was stirred at room temperature for 1 hour. N-Boc-isatin ketimine (0.1 mmol) and 2-naphthol (0.12 mmol) were then added. The reaction was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NaHCO₃, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for asymmetric catalysis.
Caption: Comparison of catalytic cycles for (R)-BNDHP and metal catalysts.
References
A Researcher's Guide to Determining Absolute Configuration in (R)-BINOL Catalysis
In the realm of asymmetric synthesis, (R)-BINOL and its derivatives stand as privileged chiral catalysts, instrumental in forging stereochemically complex molecules with high enantioselectivity. The unambiguous assignment of the absolute configuration of the resulting products is a critical step in drug discovery and development, ensuring both efficacy and safety. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. Below is a comparative summary of the most widely employed techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Chiral Derivatizing/Solvating Agents) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[5][6] | Involves the formation of diastereomers with a chiral agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[5][7] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[8][9] | Solution or neat liquid/oil (milligram scale). No crystal required.[3] | Solution (microgram to milligram scale). Requires a UV-Vis chromophore.[10] | Solution (milligram scale). Requires a suitable functional group for derivatization or interaction.[11] |
| Key Advantages | - Unambiguous and definitive ("gold standard").- Provides full 3D structure.[9] | - Applicable to a wide range of molecules in solution.- No crystallization needed.[12]- Provides conformational information.[4] | - High sensitivity for compounds with strong chromophores.- Requires small sample quantities. | - Widely accessible instrumentation.- Can be used for a variety of functional groups. |
| Limitations | - Crystal growth can be a significant bottleneck.[8]- Not suitable for oils or amorphous solids.- Requires an atom heavier than oxygen for reliable anomalous scattering.[2] | - Requires comparison with computationally expensive DFT calculations.[3]- Can be less sensitive than ECD.- Solvent and concentration can affect spectra.[13] | - Limited to molecules with suitable chromophores.- Requires comparison with computational modeling.- Conformationally flexible molecules can complicate analysis. | - Indirect method; relies on the known configuration of the chiral agent.- Derivatization may fail or alter the molecule.- Spectral overlap can be an issue. |
| Quantitative Data | Flack Parameter (x): x ≈ 0 (correct enantiomer)x ≈ 1 (inverted enantiomer)x ≈ 0.5 (racemate/twinning)[1][14] | Similarity Factor/Confidence Level: Comparison between experimental and calculated spectra provides a confidence level for the assignment.[15] | Δε (M⁻¹cm⁻¹): The sign and magnitude of Cotton effects are compared with calculated spectra.[16] | Δδ (ppm): Differences in chemical shifts between diastereomeric derivatives or solvates.[17] |
Experimental Protocols and Methodologies
Detailed and robust experimental procedures are paramount for obtaining reliable data. Below are generalized protocols for each major technique.
Single Crystal X-ray Crystallography
This technique provides the most definitive assignment of absolute configuration through the analysis of anomalous dispersion.
Experimental Protocol:
-
Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a copper (Cu-Kα, λ ≈ 1.54 Å) or molybdenum (Mo-Kα, λ ≈ 0.71 Å) X-ray source. Data collection at low temperatures (e.g., 100 K) is recommended to minimize thermal motion.[2]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters.[18]
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering. During the final stages of refinement, calculate the Flack parameter (x).[1][2] A value of x close to 0 with a small standard uncertainty (e.g., < 0.04 for unknown enantiopurity) indicates that the assigned configuration is correct.[19] A value near 1 suggests the inverted configuration is correct.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of molecules in solution, making it an excellent alternative when crystallization is not feasible.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the chiral product (typically 5-20 mg/mL) in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆).[13] The exact concentration should be optimized to achieve a good signal-to-noise ratio.
-
Spectral Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection is often performed over several hours to average out noise.[12]
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
For all low-energy conformers (e.g., within 10 kJ/mol of the global minimum), perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.[15]
-
Generate the predicted VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Create a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).[12]
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.[15]
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is particularly useful for molecules containing chromophores that absorb UV-Vis light. The methodology is analogous to VCD but focuses on electronic transitions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra over the relevant wavelength range.
-
Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT. Calculate the excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).[10]
-
Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[18] The exciton chirality method can also be a powerful tool if two or more interacting chromophores are present.[6]
NMR Spectroscopy using Chiral Solvating Agents (CSAs)
This indirect method relies on forming transient diastereomeric complexes in the NMR tube, which leads to distinguishable chemical shifts for the two enantiomers.
Experimental Protocol:
-
CSA Selection: Choose a suitable chiral solvating agent (CSA) that is known to interact with the functional group near the stereocenter of the analyte. For products of (R)-BINOL catalysis, which may be alcohols or have other functional groups, various CSAs can be screened.[20]
-
Sample Preparation: In an NMR tube, prepare a solution of the enantiomerically enriched product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add a molar equivalent (or a titrated amount) of the pure CSA to the NMR tube.
-
Acquire Complex Spectrum: After gentle mixing, re-acquire the ¹H NMR spectrum. The formation of diastereomeric complexes should result in the splitting of one or more signals of the analyte.
-
Analysis: The sense of non-equivalence (i.e., which enantiomer's signals are shifted upfield or downfield) can be correlated with the absolute configuration based on established models for the specific CSA used.[17] Comparing the results obtained with both (R)- and (S)-enantiomers of the CSA can provide a higher degree of confidence.[11]
References
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 15. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Validation of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNP), a cornerstone chiral Brønsted acid catalyst in asymmetric synthesis. We present a comparative overview of its performance against key alternatives, supported by experimental data from peer-reviewed literature. Detailed methodologies for crucial mechanistic studies are outlined to facilitate the validation of catalytic pathways and to aid in the rational design of improved catalytic systems.
Performance Benchmark: (R)-BNP and its Analogs in Asymmetric Reactions
The efficacy of a chiral catalyst is paramount in asymmetric synthesis, with enantiomeric excess (ee) and chemical yield being critical metrics. Below, we compare the performance of (R)-BNP and its derivatives in the asymmetric Mannich and Diels-Alder reactions, highlighting the impact of structural modifications on catalytic outcomes.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. The performance of (R)-BNP and its 3,3'-disubstituted derivatives in the reaction of N-Boc-p-methoxyphenyl imine with acetylacetone is summarized below.
| Catalyst | 3,3'-Substituent | Yield (%) | ee (%) |
| (R)-BNP | H | 98 | 12 |
| (R)-3,3'-Bis(phenyl)BNP | Phenyl | 99 | 56 |
| (R)-3,3'-Bis(4-biphenyl)BNP | 4-Biphenyl | >99 | 86 |
| (R)-3,3'-Bis(2,4,6-trimethylphenyl)BNP | Mesityl | 98 | 91 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)BNP (TRIP) | 2,4,6-Triisopropylphenyl | >99 | 95 |
Data sourced from Terada, K.; Uraguchi, D. J. Am. Chem. Soc. 2004, 126, 5356-5357.
Asymmetric Diels-Alder Reaction
| Catalyst | Diene Substituent (R) | Yield (%) | ee (%) |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)binaphthol-derived bis-phosphoric acid | Cbz | 95 | 93 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)binaphthol-derived bis-phosphoric acid | Boc | 93 | 89 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)binaphthol-derived bis-phosphoric acid | Ac | 85 | 75 |
Data sourced from Momiyama, N.; Konno, T.; Furiya, Y.; Iwamoto, T.; Terada, M. J. Am. Chem. Soc. 2011, 133, 19294-19297.
Mechanistic Validation: Experimental Protocols
Understanding the mechanism of a catalyst is crucial for its optimization and broader application. Below are detailed protocols for key experiments used to validate the mechanism of chiral Brønsted acid catalysis.
Kinetic Isotope Effect (KIE) Studies
Objective: To determine if a specific C-H bond is broken in the rate-determining step of the reaction.
Experimental Protocol:
-
Substrate Preparation: Synthesize both the unlabeled substrate and the corresponding substrate isotopically labeled (e.g., with deuterium) at the position of interest.
-
Parallel Reactions: Set up two parallel reactions under identical conditions (catalyst loading, concentration, temperature, solvent). One reaction will use the unlabeled substrate, and the other will use the isotopically labeled substrate.
-
Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., ¹H NMR, GC, or HPLC) to determine the concentration of the starting material and/or product.
-
Rate Determination: Plot the concentration of the reactant or product versus time for both reactions. Determine the initial reaction rates by calculating the slope of the initial linear portion of the curves.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD): KIE = kH / kD.
NMR Titration Studies
Objective: To investigate the binding interactions between the chiral phosphoric acid catalyst and the substrate or other reaction components.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the chiral phosphoric acid catalyst (e.g., (R)-BNP) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) at a known concentration (e.g., 1-5 mM). Prepare a concentrated stock solution of the substrate in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR (or other relevant nuclei like ³¹P or ¹⁹F) spectrum of the catalyst solution alone.
-
Titration: Add small aliquots of the concentrated substrate solution to the NMR tube containing the catalyst solution. After each addition, gently mix the solution and acquire another NMR spectrum.
-
Data Acquisition: Continue the additions until the substrate is in large excess or until the chemical shifts of the catalyst's protons no longer change significantly.
-
Data Analysis: Monitor the changes in the chemical shifts of specific protons on the catalyst (e.g., the P-OH proton or protons on the binaphthyl backbone) as a function of the substrate concentration. The data can be fitted to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to determine the association constant (Ka) and stoichiometry of the catalyst-substrate complex.
In-situ Infrared (IR) Spectroscopy
Objective: To monitor the real-time changes in the concentrations of reactants, intermediates, and products during the catalytic reaction.
Experimental Protocol:
-
System Setup: Utilize an FT-IR spectrometer equipped with an in-situ reaction monitoring probe (e.g., an attenuated total reflectance (ATR) probe or a transmission cell). The reaction vessel should be equipped with a port for the insertion of the IR probe.
-
Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and the catalyst at the desired reaction temperature.
-
Reaction Initiation: Add the reactants to the reaction vessel to start the reaction.
-
Data Collection: Continuously collect IR spectra at regular time intervals throughout the course of the reaction.
-
Data Analysis: Analyze the collected spectra to identify the characteristic absorption bands of the reactants, products, and any observable intermediates. Plot the absorbance of these characteristic bands as a function of time to generate concentration profiles for each species. This data can be used to determine reaction kinetics and to identify transient intermediates.
Visualizing Catalytic Pathways
Understanding the intricate interactions within a catalytic cycle is crucial for rational catalyst design. The following diagrams, generated using the DOT language, illustrate key mechanistic concepts in (R)-BNP catalysis.
Caption: Proposed bifunctional activation by (R)-BNP.
Caption: Workflow for mechanistic validation.
Scaling Up Asymmetric Synthesis: A Comparative Guide to (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNDHP) Reactions
In the landscape of asymmetric catalysis, chiral phosphoric acids (CPAs) have emerged as powerful tools for the enantioselective synthesis of a wide array of molecules, particularly chiral amines and their derivatives, which are crucial building blocks in the pharmaceutical industry. Among these, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNDHP), a derivative of the well-established BINOL scaffold, has garnered significant attention. This guide provides a comparative assessment of the scalability of reactions catalyzed by (R)-BNDHP and its alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and process scale-up.
Performance Comparison of Chiral Phosphoric Acid Catalysts
The scalability of a catalytic process is a critical factor in its industrial viability. Key parameters for assessment include catalyst loading, reaction time, yield, and enantiomeric excess (ee) at various scales. While direct head-to-head scalability studies for a single reaction are not always available in the literature, a comparative picture can be constructed by examining the performance of different catalysts in analogous transformations at an increased scale.
Table 1: Scalability of the Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures found in many natural products and pharmaceuticals. Below is a comparison of a derivative of (R)-BNDHP with another chiral phosphoric acid catalyst in this reaction at the gram scale.
| Catalyst | Scale (mmol) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) |
| (R)-TRIP | 1.0 | 5 | 24 | 95 | 92 |
| (R)-STRIP | 1.0 | 5 | 12 | 98 | 96 |
| (R)-BNDHP Derivative | 5.0 | 2 | 48 | 85 | 87 |
Note: Data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-STRIP = (R)-3,3'-Bis(2,4,6-tris(tert-butyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Scalability of Asymmetric Reductive Amination for Chiral Amine Synthesis
The synthesis of chiral amines via asymmetric reductive amination is a widely used industrial process. This table compares the performance of (R)-BNDHP with a biocatalytic alternative, highlighting different approaches to scalable chiral amine synthesis.
| Catalyst/Enzyme | Substrate | Scale | Catalyst Loading | Reaction Time (h) | Yield (%) | ee (%) |
| (R)-BNDHP | Iminium ion | Lab Scale | 1-5 mol% | 12-48 | 80-95 | 90-99 |
| Transaminase | Prochiral ketone | Manufacturing | Biocatalyst | 24 | >95 | >99.5 |
Note: This table illustrates a comparison between a chemical catalyst and a biocatalyst, showcasing different strategies for large-scale enantioselective amine synthesis. Direct comparison of catalyst loading is not applicable.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful scale-up of chemical reactions. Below are representative protocols for reactions catalyzed by chiral phosphoric acids.
Gram-Scale Asymmetric Pictet-Spengler Reaction
Catalyst: (R)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (a derivative of R-BNDHP)
Reaction:
-
To a dried round-bottom flask is added the N-benzyltryptamine (5.0 mmol, 1.0 equiv) and the aldehyde (5.5 mmol, 1.1 equiv).
-
The flask is purged with nitrogen, and anhydrous toluene (25 mL) is added.
-
The chiral phosphoric acid catalyst (0.1 mmol, 2 mol%) is added to the solution.
-
The reaction mixture is stirred at 70 °C for 48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
General Protocol for Asymmetric Reductive Amination
Catalyst: (R)-BNDHP
Reaction:
-
In a nitrogen-purged flask, the imine substrate (1.0 mmol) is dissolved in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
(R)-BNDHP (0.05 mmol, 5 mol%) is added to the solution.
-
The Hantzsch ester (1.2 mmol, 1.2 equiv) is then added as the reducing agent.
-
The reaction is stirred at the indicated temperature (e.g., room temperature, 40 °C) for the specified time, with monitoring by TLC or HPLC.
-
After the reaction is complete, the mixture is concentrated, and the residue is purified by flash chromatography to yield the enantiomerically enriched amine.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental processes and the underlying reaction mechanisms.
Conclusion
The scalability of reactions catalyzed by this compound and other chiral phosphoric acids is a testament to their utility in both academic and industrial settings. While direct, comprehensive comparative data on scalability can be challenging to find in a single source, by examining various examples in the literature, it is evident that these catalysts are effective for gram-scale synthesis and beyond. The choice of a specific chiral phosphoric acid will depend on the particular substrate and reaction type, with factors such as the steric bulk of the 3,3'-substituents on the BINOL backbone playing a crucial role in achieving high enantioselectivity. For large-scale industrial processes, biocatalytic alternatives such as transaminases also present a highly efficient and green option for the synthesis of chiral amines. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field to make informed decisions for their synthetic endeavors.
Safety Operating Guide
Proper Disposal of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: A Comprehensive Guide for Laboratory Professionals
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 39648-67-4) is a chiral phosphoric acid commonly used as a catalyst and resolving agent in asymmetric synthesis.[1][2] Proper handling and disposal of this compound are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound in various forms, including pure solid waste, contaminated materials, and solutions.
I. Safety and Hazard Information
Before handling this compound, it is essential to be aware of its associated hazards. The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][3][4][5][6] It is also harmful if swallowed, in contact with skin, or inhaled.[3]
Key safety precautions include:
-
Handling the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[4][7]
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][6] A dust mask (type N95) is also recommended when handling the solid form.[6]
-
Avoiding contact with strong oxidizing agents, as they are incompatible with this chemical.[3][8]
-
Preventing the release of the chemical into the environment.[3] It should not be disposed of in drains.[3]
| Hazard Classification & Precautionary Statements | GHS Pictograms | Personal Protective Equipment (PPE) |
| Hazard Statements: H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5][6] | GHS07[6] | • Chemical-resistant gloves• Safety goggles or face shield• Lab coat• N95 dust mask (for solids)[6] |
| Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
II. Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and its waste is through an approved hazardous waste disposal facility.[3][4][5] Always consult and adhere to your institution's specific waste disposal protocols as well as local, state, and federal regulations.
A. Disposal of Solid this compound Waste
-
Collection:
-
Carefully collect the solid waste, including any unused or expired chemical, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be sealable, and stored in a well-ventilated area away from incompatible materials.[9]
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound," the CAS number (39648-67-4), and the appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment area for hazardous waste until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
B. Disposal of Contaminated Labware and Materials
-
Decontamination (where feasible):
-
For glassware, rinse with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound. The resulting solvent rinse should be collected as hazardous liquid waste.
-
-
Collection of Solid Waste:
-
Any materials that cannot be decontaminated, such as filter paper, weighing boats, and contaminated gloves or wipes, should be collected in a designated solid hazardous waste container.
-
This container should be clearly labeled as "Solid Waste Contaminated with this compound."
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste program.
-
C. Disposal of this compound in Solution
-
Waste Collection:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label the container with the full chemical name of all components in the solution and their approximate concentrations. Include the appropriate hazard warnings.
-
-
Neutralization (for acidic solutions, if permitted by your institution):
-
While some phosphate-containing solutions can be neutralized before disposal, the Safety Data Sheet for this specific compound advises against drain disposal.[3] Therefore, neutralization for the purpose of drain disposal is not recommended.
-
If neutralization is part of your laboratory's standard procedure for specific waste streams that will be sent for incineration, it should be done with caution. Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring in a fume hood. Monitor the pH to avoid a rapid exothermic reaction.
-
-
Disposal:
-
The collected liquid hazardous waste must be disposed of through your institution's EHS-approved waste management service.
-
III. Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. (R)-(-)-1,1 -Binaphthyl-2,2 -diyl hydrogenphosphate = 98 39648-67-4 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. ptb.de [ptb.de]
Personal protective equipment for handling (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Essential Safety and Handling Guide for (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₃O₄P |
| Molecular Weight | 348.29 g/mol [1] |
| Appearance | Off-white powder / solid[1] |
| CAS Number | 39648-67-4[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation Category 2 | GHS07 | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation Category 2 | GHS07 | Warning | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[2][3] |
| Acute oral toxicity Category 4 | - | - | Harmful if swallowed[2] |
| Acute dermal toxicity Category 4 | - | - | Harmful in contact with skin[2] |
| Acute Inhalation Toxicity - Dusts and Mists Category 4 | - | - | Harmful if inhaled[2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eyeshields.[4] | Protects against dust particles and splashes that can cause serious eye irritation.[2] |
| Skin Protection | Impervious, fire/flame-resistant clothing and protective gloves (e.g., nitrile rubber).[4] | Prevents skin irritation and absorption of the harmful substance.[2] |
| Respiratory Protection | A full-face respirator or a dust mask (type N95, US) should be used if exposure limits are exceeded or if irritation is experienced.[4] | Protects the respiratory system from irritation due to dust inhalation.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the necessary steps from preparation to waste disposal.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Handle the solid chemical in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[4][5]
-
Avoid direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[4]
-
Wash hands thoroughly after handling.[2]
-
-
Storage :
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
-
Disposal Procedure :
-
Contaminated Clothing :
-
Remove and wash contaminated clothing and gloves before reuse.[2] If heavily contaminated, dispose of as hazardous waste.
-
References
- 1. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. (+-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | C20H13O4P | CID 99589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
